Tucidinostat-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H19FN4O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(2-amino-4-fluorophenyl)-2,3,5,6-tetradeuterio-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+/i3D,4D,6D,7D |
InChI Key |
SZMJVTADHFNAIS-NFKQYAPMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CNC(=O)/C=C/C2=CN=CC=C2)[2H])[2H])C(=O)NC3=C(C=C(C=C3)F)N)[2H] |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Tucidinostat-d4 as an Internal Standard in Bioanalytical Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and application of Tucidinostat-d4 as an internal standard in the quantitative bioanalysis of Tucidinostat. This document outlines the foundational principles of using deuterated internal standards, the specific molecular action of Tucidinostat, and a representative bioanalytical workflow for its accurate quantification in biological matrices.
Introduction: The Imperative for Precision in Bioanalysis
In drug development and clinical research, the accurate quantification of therapeutic agents in biological samples is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The reliability of LC-MS/MS data, however, is critically dependent on the use of an appropriate internal standard (IS) to correct for variability throughout the analytical process.
A stable isotope-labeled (SIL) internal standard, particularly a deuterated analogue like this compound, is considered the most suitable choice.[1][2] These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus providing the most accurate normalization.[3][4]
Tucidinostat: Mechanism of Action as an HDAC Inhibitor
Tucidinostat (also known as Chidamide) is an orally bioavailable benzamide-type histone deacetylase (HDAC) inhibitor.[5][6] Its primary mechanism of action involves the selective inhibition of HDAC isoenzymes, specifically HDAC1, HDAC2, HDAC3, and HDAC10, at low nanomolar concentrations.[7]
HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription.[8] By inhibiting these enzymes, Tucidinostat increases the acetylation of histones, which results in a more relaxed chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes. The downstream effects of Tucidinostat's HDAC inhibition include cell cycle arrest, induction of apoptosis (programmed cell death), and suppression of tumor cell proliferation.[5][6] It has also been shown to inhibit kinases in key signaling pathways like PI3K/Akt and MAPK/Ras.[6][8]
This compound as an Internal Standard: The Core Mechanism
This compound is the deuterated form of Tucidinostat, where four hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification increases the molecular weight by four Daltons but does not significantly alter the compound's chemical structure or polarity.
The core principle behind using this compound as an internal standard lies in its ability to mimic the behavior of Tucidinostat during bioanalysis.[9] It is added at a known, constant concentration to all samples (including calibration standards and quality controls) at the earliest stage of sample preparation.[1]
Key advantages include:
-
Co-elution: Tucidinostat and this compound have virtually identical chromatographic properties and will elute from the LC column at the same retention time. This ensures that both compounds experience the same matrix effects and ionization conditions at the same moment.[4]
-
Similar Extraction Recovery: During sample preparation steps like protein precipitation or liquid-liquid extraction, any loss of the analyte (Tucidinostat) will be mirrored by a proportional loss of the internal standard (this compound).
-
Correction for Ion Suppression/Enhancement: Matrix components from biological samples (e.g., plasma, blood) can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the analyte signal. Since this compound co-elutes and has the same ionization efficiency, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[9]
-
Distinct Mass-to-Charge Ratio (m/z): Despite their similarities, the mass spectrometer can easily distinguish between Tucidinostat and this compound due to their different molecular weights. This allows for simultaneous but separate detection and quantification.
The final concentration of Tucidinostat is determined by the ratio of its peak area to the peak area of this compound, plotted against a calibration curve prepared in the same biological matrix.
Experimental Protocol: A Representative LC-MS/MS Method
The following protocol is a representative example for the quantification of Tucidinostat in human plasma, based on common methodologies for similar small molecule drugs and HDAC inhibitors.
Sample Preparation: Protein Precipitation
-
Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of human plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Vortexing: Briefly vortex-mix each tube for approximately 10 seconds.
-
Precipitation: Add 400 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex-mix vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Parameters
The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of Tucidinostat and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Expected Retention Time | ~2.5 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Illustrative MRM Transitions and Compound Parameters
Note: The exact m/z values for product ions depend on fragmentation patterns determined during method development. The values below are scientifically plausible examples.
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Tucidinostat | 391.2 | 120.1 | 80 | 35 |
| This compound | 395.2 | 120.1 | 80 | 35 |
Conclusion
This compound serves as the ideal internal standard for the bioanalytical quantification of Tucidinostat. Its mechanism of action as an internal standard is rooted in its structural and chemical similarity to the parent drug, which allows it to track and correct for variability throughout the entire analytical workflow. By co-eluting and exhibiting identical behavior during sample preparation and ionization, this compound enables the highly accurate, precise, and robust quantification required to support rigorous preclinical and clinical drug development programs. The use of this stable isotope-labeled standard is a critical component in generating reliable pharmacokinetic data for this important HDAC inhibitor.
References
- 1. LC-ESI-MS/MS determination of defactinib, a novel FAK inhibitor in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunocapture LC–MS Methods for Pharmacokinetics of Large Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. forensicrti.org [forensicrti.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Tucidinostat-d4 in Advanced Biomedical Research: A Technical Guide
For Immediate Release
SHANGHAI, China – November 13, 2025 – In the landscape of oncological and epigenetic research, the precision of analytical methodologies is paramount. For scientists and drug development professionals, the use of isotopically labeled internal standards is a cornerstone of robust and reliable quantitative analysis. This guide provides an in-depth look at the purpose and application of Tucidinostat-d4, a deuterated analog of the histone deacetylase (HDAC) inhibitor Tucidinostat, in a research setting.
Core Application: An Internal Standard for Quantitative Bioanalysis
This compound serves a critical function as an internal standard in bioanalytical methods, particularly for pharmacokinetic and drug metabolism studies. Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique used to quantify the levels of Tucidinostat in biological matrices such as plasma and serum.
The rationale for using a deuterated internal standard like this compound is to ensure the accuracy and precision of the analytical results. During sample preparation and analysis, variations can occur due to matrix effects, ion suppression or enhancement in the mass spectrometer, and inconsistencies in extraction recovery or injection volume. Because this compound is chemically identical to Tucidinostat but has a slightly higher molecular weight due to the replacement of four hydrogen atoms with deuterium, it co-elutes with the unlabeled drug during chromatography and experiences similar ionization effects in the mass spectrometer. By adding a known amount of this compound to each sample, researchers can normalize the response of the analyte (Tucidinostat) to that of the internal standard, thereby correcting for any analytical variability.
Quantitative Data for Mass Spectrometry
The accurate quantification of Tucidinostat using LC-MS/MS relies on the specific detection of the analyte and its deuterated internal standard. This is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is detected.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tucidinostat | 391.3 | 265.2 |
| This compound | 395.3 | 269.2 |
Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.
Experimental Protocol: Quantification of Tucidinostat in Human Plasma
The following is a representative protocol for the determination of Tucidinostat in human plasma using this compound as an internal standard, based on established methodologies for similar compounds.
1. Sample Preparation:
- To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
- Vortex briefly to mix.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 2 minutes.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.
Mechanism of Action and Signaling Pathways
Tucidinostat is a potent inhibitor of histone deacetylases (HDACs), specifically targeting class I (HDAC1, 2, 3) and class IIb (HDAC10) enzymes. By inhibiting these enzymes, Tucidinostat leads to an accumulation of acetylated histones, which alters chromatin structure and modulates gene expression. This epigenetic modification can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Furthermore, research has indicated that Tucidinostat's anticancer effects are also mediated through the inhibition of key oncogenic signaling pathways.
Experimental Workflow
The use of this compound is an integral part of the workflow for pharmacokinetic analysis of Tucidinostat.
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Tucidinostat-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Tucidinostat, a potent histone deacetylase (HDAC) inhibitor, and a detailed methodology for its isotopic labeling to produce Tucidinostat-d4. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways.
Introduction to Tucidinostat
Tucidinostat, also known as Chidamide, is an orally bioavailable benzamide-type histone deacetylase (HDAC) inhibitor. It selectively targets class I HDACs (HDAC1, HDAC2, HDAC3) and class IIb HDAC10.[1][2] By inhibiting these enzymes, Tucidinostat leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcriptional activation of various genes. This mechanism underlies its potent anti-neoplastic activity.[3][4] Furthermore, Tucidinostat has been shown to inhibit kinases in the PI3K/Akt and MAPK/Ras signaling pathways, contributing to cell cycle arrest and apoptosis in tumor cells.[3][4] It is approved in China for the treatment of relapsed or refractory peripheral T-cell lymphoma.[5]
Isotopically labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry.
Synthesis of Tucidinostat
An optimized synthetic route for Tucidinostat has been developed, offering high purity and yield. The following sections detail the experimental protocol for this synthesis.
Experimental Protocol: Synthesis of Tucidinostat
The synthesis of Tucidinostat is a three-step process starting from commercially available precursors.
Step 1: Synthesis of (E)-3-(pyridin-3-yl)acrylic acid (Intermediate 1)
-
Reaction: A Knoevenagel condensation of nicotinaldehyde and malonic acid.
-
Reagents:
-
Nicotinaldehyde
-
Malonic acid
-
Pyridine (solvent and base)
-
Piperidine (catalyst)
-
-
Procedure:
-
Dissolve nicotinaldehyde and malonic acid in pyridine in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield (E)-3-(pyridin-3-yl)acrylic acid.
-
Step 2: Synthesis of (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid (Intermediate 2)
-
Reaction: Amide coupling of Intermediate 1 with 4-(aminomethyl)benzoic acid.
-
Reagents:
-
(E)-3-(pyridin-3-yl)acrylic acid (Intermediate 1)
-
4-(aminomethyl)benzoic acid
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (coupling agent)
-
DIPEA (N,N-Diisopropylethylamine) (base)
-
DMF (N,N-Dimethylformamide) (solvent)
-
-
Procedure:
-
Dissolve (E)-3-(pyridin-3-yl)acrylic acid and HBTU in DMF.
-
Add DIPEA to the mixture and stir for a few minutes to activate the carboxylic acid.
-
Add 4-(aminomethyl)benzoic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid.
-
Step 3: Synthesis of Tucidinostat (N-(2-amino-4-fluorophenyl)-4-(((E)-3-(pyridin-3-yl)acrylamido)methyl)benzamide)
-
Reaction: Amide coupling of Intermediate 2 with 4-fluorobenzene-1,2-diamine.
-
Reagents:
-
(E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid (Intermediate 2)
-
4-fluorobenzene-1,2-diamine
-
HBTU (coupling agent)
-
DIPEA (base)
-
DMF (solvent)
-
-
Procedure:
-
Dissolve (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid and HBTU in DMF.
-
Add DIPEA and stir to activate the carboxylic acid.
-
Add 4-fluorobenzene-1,2-diamine to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Tucidinostat of high purity.
-
Data Presentation: Synthesis of Tucidinostat
| Step | Product | Starting Materials | Key Reagents | Yield | Purity |
| 1 | (E)-3-(pyridin-3-yl)acrylic acid | Nicotinaldehyde, Malonic acid | Pyridine, Piperidine | High | >95% |
| 2 | (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid | (E)-3-(pyridin-3-yl)acrylic acid, 4-(aminomethyl)benzoic acid | HBTU, DIPEA | High | >95% |
| 3 | Tucidinostat | (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid, 4-fluorobenzene-1,2-diamine | HBTU, DIPEA | 57.6% | 99.76% (by HPLC) |
Isotopic Labeling: Synthesis of this compound
The synthesis of this compound (C₂₂H₁₅D₄FN₄O₂) involves the incorporation of four deuterium atoms into the Tucidinostat molecule. Based on common labeling strategies and the stability of C-D bonds, a plausible approach is the deuteration of the aromatic ring of the 4-aminobenzoic acid moiety.
Proposed Isotopic Labeling Strategy
The proposed method involves the synthesis of a deuterated intermediate, 4-(aminomethyl)benzoic acid-d4, which is then used in the main synthetic pathway.
Step 1: Synthesis of 4-nitrobenzoic acid-d4
-
Reaction: Oxidation of 4-nitrotoluene-d7.
-
Reagents:
-
4-nitrotoluene-d7 (commercially available or synthesized from toluene-d8)
-
Potassium permanganate (KMnO₄)
-
Water
-
-
Procedure:
-
Reflux 4-nitrotoluene-d7 with an aqueous solution of potassium permanganate.
-
After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture and filter off the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate 4-nitrobenzoic acid-d4.
-
Filter, wash with cold water, and dry the product.
-
Step 2: Synthesis of 4-aminobenzoic acid-d4
-
Reaction: Reduction of the nitro group of 4-nitrobenzoic acid-d4.
-
Reagents:
-
4-nitrobenzoic acid-d4
-
Palladium on carbon (Pd/C) (catalyst)
-
Ammonium formate
-
Methanol (solvent)
-
-
Procedure:
-
Dissolve 4-nitrobenzoic acid-d4 in methanol.
-
Add Pd/C and ammonium formate.
-
Stir the mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst and evaporate the solvent to obtain 4-aminobenzoic acid-d4.
-
Step 3: Synthesis of 4-(aminomethyl)benzoic acid-d4
Step 4 & 5: Incorporation into Tucidinostat Synthesis
-
Utilize 4-(aminomethyl)benzoic acid-d4 in Step 2 of the Tucidinostat synthesis protocol described in section 2.1. This will yield the deuterated intermediate, (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid-d4.
-
Proceed with Step 3 of the Tucidinostat synthesis, using the deuterated intermediate to produce the final product, this compound.
Data Presentation: Synthesis of this compound (Projected)
| Step | Product | Key Deuterated Reagent | Expected Isotopic Purity |
| 4 | (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid-d4 | 4-(aminomethyl)benzoic acid-d4 | >98% |
| 5 | This compound | (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid-d4 | >98% |
Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and isotopic purity. In the ¹H NMR spectrum, the signals corresponding to the protons on the deuterated benzene ring should be absent or significantly reduced. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (C₂₂H₁₅D₄FN₄O₂).
Mechanism of Action and Signaling Pathways
Tucidinostat exerts its anticancer effects through multiple mechanisms, primarily by inhibiting HDAC enzymes and modulating key signaling pathways.
HDAC Inhibition
As a class I and IIb HDAC inhibitor, Tucidinostat increases the acetylation of lysine residues on histone tails. This neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA. The resulting relaxed chromatin structure allows for the transcription of tumor suppressor genes that are often silenced in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.
Modulation of Signaling Pathways
Tucidinostat has been reported to inhibit the PI3K/Akt and MAPK/Ras signaling pathways, both of which are crucial for cell proliferation and survival.[3][4] Additionally, as an HDAC inhibitor, it can influence the NF-κB signaling pathway, which plays a complex role in inflammation and cancer.
PI3K/Akt Pathway: This pathway is often hyperactivated in cancer, promoting cell growth and survival. By inhibiting this pathway, Tucidinostat can suppress tumor progression.
MAPK/Ras Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival. Its inhibition by Tucidinostat contributes to the drug's anti-proliferative effects.
NF-κB Pathway: The effect of HDAC inhibitors on the NF-κB pathway can be context-dependent. Inhibition of HDACs can lead to the acetylation of NF-κB subunits, which can either promote or inhibit NF-κB activity. This modulation can impact inflammatory responses and cell survival.
Visualizations
The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the key signaling pathways affected by Tucidinostat.
Experimental Workflow
Caption: Synthetic workflow for Tucidinostat.
Signaling Pathways
Caption: Key signaling pathways modulated by Tucidinostat.
Conclusion
This technical guide provides a detailed framework for the synthesis of Tucidinostat and its deuterated analogue, this compound. The optimized synthesis protocol for Tucidinostat offers a reliable method for obtaining this potent HDAC inhibitor in high purity. While the specific deuteration method for this compound is not publicly documented, this guide presents a scientifically plausible strategy for its synthesis via a deuterated intermediate. The provided diagrams of the synthetic workflow and key signaling pathways offer a clear visual representation of the chemical and biological aspects of Tucidinostat. This information is intended to be a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and oncology. Further research into the specific labeling procedure for this compound would be beneficial for the scientific community.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. immunomart.com [immunomart.com]
- 3. Blockade of Histone Deacetylase Inhibitor-Induced RelA/p65 Acetylation and NF-κB Activation Potentiates Apoptosis in Leukemia Cells through a Process Mediated by Oxidative Damage, XIAP Downregulation, and c-Jun N-Terminal Kinase 1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Chidamide-d4) | Isotope-Labeled Compound | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Tucidinostat-d4
This technical guide provides a comprehensive overview of the known chemical and physical properties of Tucidinostat-d4, a deuterated analog of the potent histone deacetylase (HDAC) inhibitor, Tucidinostat. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is the deuterium-labeled version of Tucidinostat (also known as Chidamide).[1][2][3] Tucidinostat is an orally bioavailable, benzamide-type inhibitor of Class I (HDAC1, HDAC2, HDAC3) and Class IIb (HDAC10) histone deacetylases.[2][4] The introduction of deuterium atoms can offer advantages in drug development, such as improving metabolic stability and pharmacokinetic profiles. This guide summarizes the available data on the chemical and physical characteristics of this compound, provides a general framework for its experimental characterization, and illustrates its mechanism of action.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound. It is important to note that while some data is available, specific experimental values for properties such as melting and boiling points are not readily found in the public domain.[5]
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-(2-amino-4-fluorophenyl)-4-[[[N-(pyridin-3-yl)acryloyl-d4]amino]methyl]benzamide | N/A (inferred) |
| Molecular Formula | C22H15D4FN4O2 | [1] |
| Molecular Weight | 394.43 g/mol | [1] |
| Canonical SMILES | C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | [6] |
| CAS Number | Not explicitly found for d4 version | N/A |
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Physical State | Solid | [5] |
| Appearance | White to off-white solid (presumed) | N/A |
| Melting Point | No data available | [5] |
| Boiling Point | No data available | [5] |
| Solubility | Soluble in DMSO | [7] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Biological Activity
Tucidinostat, the non-deuterated parent compound, is a potent inhibitor of specific histone deacetylase enzymes. The IC50 values for Tucidinostat are provided below as a reference for the biological activity of this compound.
Table 3: Inhibitory Activity of Tucidinostat (Non-deuterated)
| Target | IC50 (nM) |
| HDAC1 | 95 |
| HDAC2 | 160 |
| HDAC3 | 67 |
| HDAC10 | 78 |
The mechanism of action involves the inhibition of HDACs, leading to the hyperacetylation of histones and other proteins. This, in turn, can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[8]
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and characterization of this compound are not publicly available, this section provides a general framework based on the synthesis of Tucidinostat and standard analytical techniques.
Proposed Synthesis
The synthesis of this compound would likely follow a similar route to that of Tucidinostat, with the introduction of deuterium atoms at a suitable step. A plausible approach would involve the use of a deuterated starting material or a deuteration agent during the synthesis. The synthesis of the non-deuterated analog, Chidamide, has been described and optimized, involving a key intermediate, (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid.[9] A potential deuteration strategy could involve using deuterated reagents in the Knoevenagel condensation step to introduce deuterium into the acrylamide moiety.
Characterization Workflow
A standard workflow for the characterization of a synthesized small molecule like this compound would involve purification followed by structural confirmation and purity analysis.
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To purify the compound and assess its purity.
-
General Protocol: A reversed-phase C18 column is typically used with a gradient elution system, for example, using water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid. Detection is commonly performed using a UV detector at a wavelength where the compound has maximum absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and determine the extent and location of deuterium incorporation.
-
General Protocol: ¹H, ¹³C, and ²H NMR spectra would be acquired in a suitable deuterated solvent (e.g., DMSO-d6). The absence or reduced intensity of signals in the ¹H NMR spectrum at specific positions, coupled with the appearance of corresponding signals in the ²H NMR spectrum, would confirm successful deuteration.
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the final compound.
-
General Protocol: Electrospray ionization (ESI) mass spectrometry is a common technique for this type of molecule. The analysis would be performed in positive ion mode to observe the [M+H]⁺ ion, which should correspond to the calculated mass of this compound plus a proton.
Conclusion
This compound is a valuable tool for research in cancer biology and drug metabolism. While a complete dataset of its physical properties and detailed synthetic protocols are not widely available, this guide provides a summary of the existing knowledge and a framework for its experimental handling and characterization. As research with this compound progresses, more detailed information is expected to become available.
References
- 1. Tucidinostat | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tucidinostat D4|CAS 0|DC Chemicals [dcchemicals.com]
- 3. immunomart.com [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tucidinostat D4|MSDS [dcchemicals.com]
- 6. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (Chidamide-d4; HBI-8000-d4; CS 055-d4) | HDAC | | Invivochem [invivochem.cn]
- 8. HPLC, NMR and MALDI-TOF MS Analysis of Condensed Tannins from Lithocarpus glaber Leaves with Potent Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Tucidinostat-d4 stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Tucidinostat-d4
For researchers, scientists, and drug development professionals, understanding the stability and appropriate storage conditions of deuterated compounds like this compound is critical for ensuring experimental accuracy and the integrity of results. This guide provides a comprehensive overview of the stability profile, recommended storage, and handling of this compound, along with its mechanism of action.
Chemical and Physical Properties
This compound is the deuterated form of Tucidinostat (also known as Chidamide), a potent and orally bioavailable inhibitor of histone deacetylase (HDAC) enzymes.[1][2][3] Specifically, it targets class I HDACs (1, 2, and 3) and class IIb HDAC10.[2][4] The introduction of deuterium can offer advantages in certain research applications, such as altering metabolic pathways or serving as an internal standard in pharmacokinetic studies.
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C22H15D4FN4O2 |
| Molecular Weight | 394.43 g/mol |
| Synonyms | Chidamide-d4 |
| CAS Number | Not consistently available across sources |
Stability and Storage Conditions
Proper storage is paramount to maintaining the chemical integrity of this compound. The compound is generally stable under the recommended storage conditions.[5]
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Source:[6]
It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5]
Incompatible Materials
To prevent degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[5]
Hazardous Decomposition
Under fire conditions, this compound may decompose and emit toxic fumes.[5]
Mechanism of Action and Signaling Pathways
Tucidinostat functions as a histone deacetylase (HDAC) inhibitor.[7][8][9][10] HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, particularly isoenzymes 1, 2, 3, and 10, Tucidinostat leads to an increase in the acetylation levels of histone proteins.[4][7][8][9][10] This results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes.
Furthermore, Tucidinostat has been shown to inhibit the expression of kinases in the PI3K/Akt and MAPK/Ras signaling pathways.[7][8][9][10] The culmination of these actions can result in cell cycle arrest and the induction of apoptosis in tumor cells.[7][8][9][10]
References
- 1. Tucidinostat D4 Datasheet DC Chemicals [dcchemicals.com]
- 2. Tucidinostat D4|CAS 0|DC Chemicals [dcchemicals.com]
- 3. immunomart.com [immunomart.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tucidinostat D4|MSDS [dcchemicals.com]
- 6. This compound (Chidamide-d4) | Isotope-Labeled Compound | MCE [medchemexpress.cn]
- 7. tucidinostat - My Cancer Genome [mycancergenome.org]
- 8. Tucidinostat | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tucidinostat [drugcentral.org]
- 10. Facebook [cancer.gov]
The Role of Tucidinostat in Epigenetic Modification Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tucidinostat, also known as Chidamide, is an orally bioavailable, subtype-selective histone deacetylase (HDAC) inhibitor with significant therapeutic potential in oncology. By selectively targeting Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10, Tucidinostat modulates the epigenome, leading to the re-expression of tumor suppressor genes and the induction of anti-tumor responses. This technical guide provides an in-depth overview of Tucidinostat's mechanism of action, its application in epigenetic research, and detailed methodologies for its study. Quantitative data from key clinical trials are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's role in cancer therapy and epigenetic modification studies.
Core Mechanism of Action: Epigenetic Modulation
Tucidinostat exerts its anti-tumor effects primarily through the inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting specific HDAC isoforms, Tucidinostat promotes histone hyperacetylation, resulting in a more open chromatin conformation that allows for the transcription of previously silenced genes, including those involved in cell cycle arrest, apoptosis, and immune surveillance.
Signaling Pathways Modulated by Tucidinostat
Tucidinostat's influence extends beyond histone modifications, impacting key oncogenic signaling pathways. Notably, it has been shown to inhibit the expression of kinases in the PI3K/Akt and MAPK/Ras signaling pathways, which are frequently dysregulated in cancer and contribute to cell proliferation and survival. Furthermore, Tucidinostat has demonstrated immunomodulatory properties by influencing the tumor microenvironment. This includes enhancing the activity of immune cells such as CD8+ T cells and modulating cytokine production, partly through the NF-κB signaling pathway.
Quantitative Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target | IC50 (nM) | Assay System |
| HDAC1 | 95 | Recombinant Human HDAC1 |
| HDAC2 | 160 | Recombinant Human HDAC2 |
| HDAC3 | 67 | Recombinant Human HDAC3 |
| HDAC10 | 78 | Recombinant Human HDAC10 |
Table 1: Tucidinostat IC50 values for specific HDAC isoforms.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time |
| EBC1 | Non-Small Cell Lung Cancer | 2.9 | SRB Assay | 72 hrs |
| HCT116 | Colorectal Carcinoma | 7.8 | SRB Assay | 72 hrs |
Table 2: Antiproliferative activity of Tucidinostat in human cancer cell lines.
Clinical Efficacy: Key Clinical Trial Data
Tucidinostat has been evaluated in numerous clinical trials, demonstrating its efficacy both as a monotherapy and in combination with other agents.
| Trial Identifier | Indication | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| NCT02953652 | Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL) | Tucidinostat (40 mg, twice weekly) | 46% | 5.6 months |
| Chinese Phase II | R/R PTCL | Tucidinostat (30 mg, twice weekly) | 28% | 2.1 months |
| ACE Trial (NCT02482753) | HR+, HER2- Advanced Breast Cancer | Tucidinostat (30 mg, twice weekly) + Exemestane | 18% | 7.4 months |
| ACE Trial (Placebo) | HR+, HER2- Advanced Breast Cancer | Placebo + Exemestane | 9% | 3.8 months |
| Neoadjuvant (ChiCTR2100046678) | HR+, HER2- Early Breast Cancer | Tucidinostat (30 mg, twice weekly) + Exemestane | 40% | Not Reported |
| NCT04562311 | Locally Advanced or Metastatic Urothelial Carcinoma | Tucidinostat (30 mg, twice weekly) + Tislelizumab | 41.7% | 4.6 months |
Table 3: Summary of Tucidinostat clinical trial efficacy data.
Clinical Safety: Common Adverse Events
| Trial Identifier | Indication | Grade ≥3 Adverse Events (Incidence ≥20%) |
| NCT02953652 | R/R PTCL | Thrombocytopenia (51%), Neutropenia (36%), Lymphopenia (22%), Leukopenia (20%) |
| ACE Trial (NCT02482753) | HR+, HER2- Advanced Breast Cancer | Neutropenia (51%), Thrombocytopenia (27%), Leucopenia (19%) |
Table 4: Common Grade 3 or higher adverse events observed in Tucidinostat clinical trials.
Experimental Protocols
Western Blot for Histone Acetylation
This protocol is a representative method for assessing changes in global histone H3 and H4 acetylation levels in cells treated with Tucidinostat.
1. Cell Lysis and Histone Extraction:
-
Treat cells with desired concentrations of Tucidinostat or vehicle control for a specified time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Extract histones using an acid extraction method (e.g., with 0.2 M HCl or H2SO4) or a commercial kit.
-
Quantify protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by diluting in Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 10-20 µg) onto a high-percentage (e.g., 15% or 4-20% gradient) polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small proteins like histones).
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-Histone H3 (Ac-H3) and acetylated-Histone H4 (Ac-H4) overnight at 4°C with gentle agitation. A loading control antibody (e.g., total Histone H3 or β-actin) should be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (e.g., MTT or CCK-8)
This protocol outlines a general procedure to assess the effect of Tucidinostat on the proliferation and viability of cancer cells.
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
2. Drug Treatment:
-
Prepare serial dilutions of Tucidinostat in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Tucidinostat. Include a vehicle-only control.
3. Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. Viability Assessment:
-
For an MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or another suitable solvent.
-
For a CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of Tucidinostat in a mouse model.
1. Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Administration:
-
Prepare Tucidinostat for oral administration (e.g., in a suitable vehicle like 0.5% carboxymethylcellulose).
-
Administer Tucidinostat orally at the desired dose and schedule (e.g., daily or twice weekly). The control group receives the vehicle only.
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
Euthanize the mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.
-
Excise the tumors for further analysis (e.g., histology, Western blotting).
5. Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
Signaling Pathway Diagrams
Tucidinostat's Impact on the PI3K/Akt Pathway
Tucidinostat can indirectly inhibit the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation, by altering the expression of key kinase components.
Tucidinostat's Role in Immune Modulation via NF-κB
Tucidinostat can modulate the NF-κB pathway, which plays a crucial role in inflammation and immunity. This can lead to an enhanced anti-tumor immune response.
Conclusion
Tucidinostat is a potent, orally available HDAC inhibitor with a well-defined mechanism of action centered on epigenetic modulation. Its ability to selectively inhibit key HDAC isoforms leads to the reactivation of silenced tumor suppressor genes and the inhibition of critical oncogenic signaling pathways. The extensive preclinical and clinical data underscore its therapeutic value in various malignancies. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of Tucidinostat in the field of oncology and beyond.
Preclinical In Vitro Efficacy of Tucidinostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucidinostat, also known as Chidamide, is an orally bioavailable, novel benzamide-type histone deacetylase (HDAC) inhibitor with a subtype-selective profile.[1][2] It has demonstrated significant therapeutic potential in both hematological malignancies and solid tumors.[1][3] This technical guide provides an in-depth overview of the preclinical in vitro studies that have elucidated the mechanisms of action and therapeutic efficacy of Tucidinostat, offering a valuable resource for researchers in oncology and drug development.
Tucidinostat selectively inhibits Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10 at low nanomolar concentrations.[4][5] This inhibition leads to the accumulation of acetylated histones and non-histone proteins, which in turn modulates gene expression, resulting in a wide array of anti-cancer effects including cell cycle arrest, induction of apoptosis, and modulation of the immune system.[1][6][7]
Mechanism of Action
Tucidinostat exerts its anti-tumor effects by inhibiting specific histone deacetylases. This leads to an increase in the acetylation of histone proteins, resulting in a more open chromatin structure that allows for the transcription of various tumor suppressor genes.[6][7] Additionally, Tucidinostat influences the acetylation status and function of numerous non-histone proteins involved in critical cellular processes.[1]
The primary targets of Tucidinostat are HDAC1, HDAC2, HDAC3, and HDAC10.[4][5][8] By inhibiting these enzymes, Tucidinostat triggers a cascade of downstream events that collectively contribute to its anti-neoplastic activity. These effects include the induction of apoptosis, cell cycle arrest, oxidative stress, and autophagy.[1][9]
Caption: Core mechanism of Tucidinostat action.
Quantitative Data Summary: In Vitro Potency
Tucidinostat has demonstrated potent inhibitory activity against its target HDACs and has shown varying levels of cytotoxicity against a wide range of human cancer cell lines.
Table 1: Tucidinostat IC50 Values for HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 95 | [4][5] |
| HDAC2 | 160 | [4][5] |
| HDAC3 | 67 | [4][5] |
| HDAC10 | 78 | [4][5] |
Table 2: Tucidinostat Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time | Reference |
| EBC1 | Non-Small Cell Lung Cancer | 2.9 | SRB | 72 hrs | [4] |
| HCT116 | Colorectal Carcinoma | 7.8 | SRB | 72 hrs | [4] |
| 4T1 | Breast Cancer | ~5-7.5 | Not Specified | Not Specified | [10] |
| LLC | Lung Cancer | ~5-7.5 | Not Specified | Not Specified | [10] |
| CT26 | Colorectal Cancer | ~5-7.5 | Not Specified | Not Specified | [10] |
| HH | Cutaneous T-cell Lymphoma | ~1 | Not Specified | Not Specified | [11] |
Key In Vitro Studies and Cellular Effects
Preclinical in vitro studies have been instrumental in characterizing the diverse anti-cancer effects of Tucidinostat.
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of Tucidinostat treatment in cancer cells is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[12][13] For instance, in Adult T-cell Leukemia/Lymphoma (ATLL) derived cell lines and primary patient cells, Tucidinostat was shown to induce apoptosis.[6] The mechanism often involves the upregulation of tumor suppressor genes like p21, which leads to cell cycle arrest, typically at the G1 phase.[1][7] In combination studies with Brentuximab vedotin in HH T-cell lymphoma cells, a 1 µM concentration of Tucidinostat alone increased DNA fragmentation by up to 3.53-fold and caspase 3/7 activities by 1.41-fold compared to the control.[11]
Modulation of Key Signaling Pathways
Tucidinostat has been shown to modulate several critical signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt and MAPK/Ras Pathways: In colon cancer cells, Tucidinostat's anticancer effects were demonstrated through the inhibition of the Phosphoinositide 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Ras signaling pathways.[1][14]
-
JAK2/STAT3 Pathway: In models of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), Tucidinostat potently inhibited tumorigenesis by suppressing the Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[1]
-
NF-κB Signaling: In murine solid tumor models, Tucidinostat was found to increase the activity of the C-C motif chemokine ligand 5 (CCL5) via the activation of the NF-κB signaling pathway, which is crucial for the recruitment of CD8+ T cells into the tumor microenvironment.[10][15]
Caption: Key signaling pathways affected by Tucidinostat.
Immunomodulatory Effects
Recent in vitro studies have highlighted the ability of Tucidinostat to modulate the tumor immune microenvironment. It has been shown to enhance the M1 polarization of macrophages, characterized by increased mRNA expression of iNOS and CD86 in Raw 264.7 cells and bone marrow-derived macrophages (BMDMs) at concentrations between 2.5 and 7.5 µM.[10][16] This shift towards an anti-tumor M1 phenotype is a crucial aspect of its synergy with immune checkpoint inhibitors.[10]
Combination Studies
Tucidinostat demonstrates significant synergistic effects when combined with other anti-cancer agents in vitro.
-
With Chemotherapy: Tucidinostat synergistically enhances the cell-killing effects of gemcitabine in pancreatic cancer cell lines and cisplatin in non-small cell lung cancer cells.[1]
-
With Targeted Therapy: A synergistic effect has been observed with AURKA inhibitors (Alisertib and VX680) in overcoming Tucidinostat resistance in Diffuse Large B-cell Lymphoma (DLBCL) cells.[1] It also potentiates the anti-myeloma effect of the proteasome inhibitor bortezomib.[1]
-
With Immunotherapy: Tucidinostat has been shown to overcome rituximab-mediated down-regulation of CD20 in DLBCL cell lines, enhancing its therapeutic effect.[1]
Table 3: Summary of In Vitro Combination Studies
| Combination Agent | Cancer Type | Key Finding | Reference |
| Gemcitabine | Pancreatic Cancer | Synergistically enhanced cell death | [1] |
| Cisplatin | Non-Small Cell Lung Cancer | Synergistic cytotoxicity | [1] |
| AURKA Inhibitors | DLBCL | Overcame Tucidinostat resistance | [1] |
| Bortezomib | Multiple Myeloma | Potentiated anti-myeloma effect | [1] |
| Rituximab | DLBCL | Overcame CD20 downregulation | [1] |
| Brentuximab Vedotin | T-cell Lymphoma | Synergistic suppression of proliferation | [11] |
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays commonly used in the evaluation of Tucidinostat. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability/Proliferation Assay (SRB Assay)
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of Tucidinostat (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[4]
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blotting for Protein Expression
-
Cell Lysis: After treatment with Tucidinostat, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, cleaved-caspase 3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Harvest cells after Tucidinostat treatment, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: A typical workflow for in vitro studies of Tucidinostat.
Conclusion
The extensive body of preclinical in vitro research provides a strong foundation for the clinical development of Tucidinostat. These studies have successfully defined its selective HDAC inhibitory profile, characterized its potent anti-proliferative and pro-apoptotic effects across a multitude of cancer types, and elucidated its influence on key oncogenic signaling pathways. Furthermore, in vitro combination studies have consistently pointed towards synergistic relationships with a variety of other anti-cancer agents, paving the way for rational combination therapies. This technical guide summarizes the critical data and methodologies that underscore the promise of Tucidinostat as a versatile and effective agent in the oncology armamentarium.
References
- 1. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oral histone deacetylase inhibitor tucidinostat (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 10. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The combination of brentuximab vedotin and chidamide synergistically suppresses the proliferation of T-cell lymphoma cells through the enhancement of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 13. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tucidinostat - My Cancer Genome [mycancergenome.org]
- 15. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Vivo Applications of Tucidinostat: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tucidinostat (also known as Chidamide or HBI-8000) is an orally bioavailable, subtype-selective histone deacetylase (HDAC) inhibitor targeting HDAC1, 2, 3 (Class I), and 10 (Class IIb).[1][2] Its epigenetic modulating activity has demonstrated significant therapeutic potential in various preclinical animal models, particularly in oncology and, to a lesser extent, in neurological disorders. This technical guide provides an in-depth overview of the in vivo applications of Tucidinostat, focusing on experimental protocols, quantitative outcomes, and the underlying signaling pathways. The information is intended to equip researchers with the necessary details to design and execute their own in vivo studies.
Introduction to Tucidinostat's In Vivo Mechanism of Action
Tucidinostat exerts its anti-tumor effects through multiple mechanisms. By inhibiting HDACs, it leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[3] This epigenetic reprogramming can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[4] Furthermore, Tucidinostat has been shown to modulate the tumor microenvironment by enhancing anti-tumor immunity.[5] This includes promoting the infiltration and activation of cytotoxic T lymphocytes, inducing the M1 polarization of macrophages, and increasing the expression of genes involved in natural killer (NK) cell function.[1][5] In the context of neurological disorders, HDAC inhibitors are being explored for their potential to restore transcriptional balance, improve neuronal function, and reduce neuroinflammation.
In Vivo Applications in Oncology
Tucidinostat has been extensively studied in a variety of solid and hematological tumor models, both as a monotherapy and in combination with other anti-cancer agents, particularly immune checkpoint inhibitors.
Solid Tumor Models
Preclinical studies have demonstrated Tucidinostat's efficacy in inhibiting tumor growth and improving survival in various solid tumor xenograft and syngeneic models.
Table 1: Efficacy of Tucidinostat in Solid Tumor Animal Models
| Cancer Type | Animal Model | Cell Line | Tucidinostat Dose & Regimen | Combination Agent | Key Quantitative Outcomes | Reference(s) |
| Colorectal Cancer | BALB/c nude mice (xenograft) | HCT-8 | 12.5-50 mg/kg, oral gavage, daily | N/A | Dose-dependent tumor growth inhibition. | [1][2] |
| Colorectal Cancer | BALB/c mice (syngeneic) | CT26 | 25 mg/kg, oral gavage, daily | anti-PD-L1 antibody (200 µg, i.p., every 3 days) | Significant tumor growth delay and increased survival with combination therapy. | [5] |
| Lung Carcinoma | BALB/c nude mice (xenograft) | A549 | 12.5-50 mg/kg, oral gavage, daily | N/A | Dose-dependent reduction in tumor size. | [1] |
| Lung Cancer | C57BL/6 mice (syngeneic) | LLC | 25 mg/kg, oral gavage, daily | anti-PD-L1 antibody (200 µg, i.p., every 3 days) | Enhanced tumor growth inhibition with combination therapy. | [5] |
| Breast Carcinoma | BALB/c nude mice (xenograft) | MCF-7 | 12.5-50 mg/kg, oral gavage, daily | N/A | Dose-dependent reduction in tumor size. | [1] |
| Breast Cancer | BALB/c mice (syngeneic) | 4T1 | 25 mg/kg, oral gavage, daily | anti-PD-L1 antibody (200 µg, i.p., every 3 days) | Improved tumor growth control with combination therapy. | [5] |
| Liver Carcinoma | BALB/c nude mice (xenograft) | BEL-7402 | 12.5-50 mg/kg, oral gavage, daily | N/A | Dose-dependent reduction in tumor size. | [1] |
Hematological Malignancy Models
Tucidinostat has shown notable activity in preclinical models of hematological cancers, which has translated to its clinical approval for certain types of lymphomas.
Table 2: Efficacy of Tucidinostat in Hematological Malignancy Animal Models
| Cancer Type | Animal Model | Cell Line/Model | Tucidinostat Dose & Regimen | Combination Agent | Key Quantitative Outcomes | Reference(s) |
| Peripheral T-cell Lymphoma (PTCL) | N/A | Preclinical studies mentioned in clinical reviews | N/A | N/A | Supported clinical trials leading to approval. | [4][6] |
| Multiple Myeloma | N/A | In vivo models mentioned in reviews | N/A | Bortezomib | Suppressed tumor-induced bone loss and potentiated anti-myeloma effect of bortezomib. | [4] |
In Vivo Applications in Neurological Disorders
The application of Tucidinostat in animal models of neurological disorders is an emerging area of research. While specific data for Tucidinostat is limited, studies on other HDAC inhibitors provide a rationale for its investigation in these conditions.
Table 3: Efficacy of HDACi in Neurological Disorder Animal Models (Tucidinostat data pending)
| Disease Model | Animal Model | Key Quantitative Outcomes with other HDACi | Potential Endpoints for Tucidinostat Studies | Reference(s) |
| Huntington's Disease | R6/2 mice | Improved motor function and coordination. | Assessment of motor deficits (e.g., RotaRod test), and neuropathology. | [7] |
| Alzheimer's Disease | APP/PS1 mice | Restoration of learning and memory functions. | Cognitive behavioral tests (e.g., Morris water maze), and analysis of amyloid plaques and neuroinflammation markers. | [8][9] |
Detailed Experimental Protocols
Syngeneic Tumor Model Protocol (adapted from CT26, LLC, and 4T1 models)
-
Cell Culture: Culture murine cancer cell lines (e.g., CT26, LLC, 4T1) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice, depending on the cell line's origin.
-
Tumor Cell Inoculation: Harvest cancer cells and resuspend in sterile phosphate-buffered saline (PBS). Subcutaneously inject 5 x 10^5 cells in a volume of 100 µL into the right flank of each mouse.[5]
-
Tumor Growth Monitoring: Palpate for tumors starting 5-7 days post-inoculation. Measure tumor dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: V = (length × width²) / 2.
-
Treatment Administration:
-
Tucidinostat: Prepare a suspension of Tucidinostat in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). Administer daily via oral gavage at a dose of 25 mg/kg.[5]
-
Combination Therapy (e.g., anti-PD-L1): Administer anti-mouse PD-L1 antibody intraperitoneally at a dose of 200 µg per mouse every 3 days.[5]
-
Control Groups: Include vehicle control and single-agent treatment groups.
-
-
Efficacy Evaluation:
-
Tumor Growth Inhibition: Continue treatment and tumor measurements until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³).
-
Survival Analysis: Monitor a separate cohort of animals for survival. Euthanize animals when they meet predefined humane endpoints.
-
-
Pharmacodynamic and Mechanistic Studies:
-
Tissue Harvesting: At the end of the study, euthanize mice and harvest tumors, spleens, and other relevant tissues.
-
Immunohistochemistry (IHC): Fix tissues in formalin and embed in paraffin. Perform IHC staining for biomarkers of interest, such as PD-L1, CD8, and F4/80 (for macrophages).
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, macrophages).
-
Western Blot: Lyse tumor tissue to extract proteins and perform western blot analysis for proteins in relevant signaling pathways (e.g., p-Akt, p-ERK).
-
Xenograft Tumor Model Protocol (General)
-
Cell Culture: Culture human cancer cell lines (e.g., HCT-8, A549, MCF-7) in appropriate media.
-
Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-SCID mice, to prevent rejection of human cells.
-
Tumor Cell Inoculation: Subcutaneously inject 1-5 x 10^6 cells, often in a mixture with Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring and Treatment: Follow steps 4 and 5 from the syngeneic model protocol. Dosing for Tucidinostat in xenograft models has been reported in the range of 12.5-50 mg/kg daily via oral gavage.[1]
-
Efficacy Evaluation: Follow step 6 from the syngeneic model protocol.
Neurological Disease Model Protocol (Conceptual for Tucidinostat)
-
Animal Model: Utilize a relevant transgenic mouse model, such as the R6/2 model for Huntington's disease or an APP/PS1 model for Alzheimer's disease.
-
Treatment Administration: Administer Tucidinostat via oral gavage or formulated in the drinking water or chow. Dosing will need to be optimized for chronic administration and brain penetration.
-
Behavioral Testing:
-
Neuropathological and Molecular Analysis:
-
Tissue Processing: At the study endpoint, perfuse the animals and collect brain tissue.
-
Histology: Perform immunohistochemical staining for disease-specific markers (e.g., mutant huntingtin aggregates, amyloid-beta plaques) and neuroinflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis: Analyze brain tissue lysates for changes in protein acetylation, and levels of key proteins in neurodegenerative pathways.
-
Signaling Pathways Modulated by Tucidinostat In Vivo
Tucidinostat's in vivo efficacy is underpinned by its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and immune response.
PI3K/Akt and MAPK/Ras Pathways
In some solid tumors, such as colon cancer, the anti-tumor effects of Tucidinostat have been linked to the inhibition of the PI3K/Akt and MAPK/Ras signaling pathways.[4] These pathways are critical for cell growth, proliferation, and survival.
NF-κB Signaling Pathway in Immune Modulation
Tucidinostat has been shown to modulate the tumor microenvironment by influencing cytokine and chemokine expression. This can be mediated, in part, through the activation of the NF-κB signaling pathway, leading to increased expression of T-cell attracting chemokines like CCL5.[5]
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating Tucidinostat in a syngeneic mouse model.
Conclusion
Tucidinostat has demonstrated robust anti-tumor activity in a wide range of preclinical animal models, both as a monotherapy and in combination with other cancer therapies. Its ability to modulate the tumor microenvironment and enhance anti-tumor immunity is a key aspect of its mechanism of action. Further preclinical research is warranted to explore its full potential in other indications, including neurological disorders, and to identify optimal combination strategies and predictive biomarkers. The protocols and data presented in this guide serve as a valuable resource for researchers embarking on in vivo studies with Tucidinostat.
References
- 1. Table 4, Example of Tumor Volume and Animal Body Weight Data - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 7. Hdac6 Knock-Out Increases Tubulin Acetylation but Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]
- 8. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tucidinostat: A Technical Guide to a Selective Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucidinostat, also known as Chidamide (CS055/HBI-8000), is an orally bioavailable, novel benzamide-class histone deacetylase (HDAC) inhibitor.[1][2] It exhibits subtype selectivity, potently inhibiting Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10.[3][4][5] This selective inhibition leads to the accumulation of acetylated histones, altering chromatin structure and modulating the expression of various genes involved in critical cellular processes like cell cycle progression, differentiation, and apoptosis.[3][6] Dysregulation of HDACs is a common feature in many cancers, making them a key therapeutic target.[3][5] Tucidinostat has gained regulatory approval in China and Japan for the treatment of relapsed or refractory (R/R) peripheral T-cell lymphoma (PTCL) and advanced breast cancer, and R/R adult T-cell leukemia-lymphoma (ATLL).[3][4] Its manageable toxicity profile and notable synergistic effects with other therapies, particularly immunotherapy, distinguish it from other HDAC inhibitors.[3][4]
Data Presentation: Inhibitory Activity
Tucidinostat's potency against specific HDAC isoforms has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its low nanomolar inhibition of target HDACs.
| Target Isoform | IC50 (nM) | IC50 (µM) |
| HDAC1 | 95 | 0.095 |
| HDAC2 | 160 | 0.160 |
| HDAC3 | 67 | 0.067 |
| HDAC10 | 78 | 0.078 |
(Data sourced from multiple consistent reports)[7][8][9][10]
Mechanism of Action and Signaling Pathways
The primary mechanism of Tucidinostat involves the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins.[6][11] This epigenetic modification results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes. Beyond this general mechanism, Tucidinostat influences several key signaling pathways implicated in cancer.
Upon administration, tucidinostat binds to and inhibits HDACs, leading to increased acetylation of histone proteins.[6] This action can result in cell cycle arrest and the induction of apoptosis in tumor cells.[6][12] Specifically, Tucidinostat has been shown to inhibit the expression of kinases within the PI3K/Akt/mTOR and MAPK/Ras signaling pathways, both of which are crucial for cell proliferation and survival.[6][11][12] By downregulating these pathways, Tucidinostat effectively curbs tumor cell growth.
Furthermore, Tucidinostat plays a significant role in modulating the tumor microenvironment (TME), which is critical for immune evasion.[13] It has been shown to increase the infiltration of CD8+ T cells into tumors, partly by enhancing the activity of C-C motif chemokine ligand 5 (CCL5) through NF-κB signaling.[14] Tucidinostat also promotes the polarization of macrophages to the anti-tumor M1 phenotype.[13][14] A key aspect of its immunomodulatory effect is its influence on the PD-1/PD-L1 immune checkpoint.[3] HDAC2-dependent regulation of programmed death-ligand 1 (PD-L1) has been identified, and Tucidinostat can modulate PD-L1 expression, thereby enhancing the efficacy of anti-PD-1/PD-L1 immunotherapies.[3][13]
References
- 1. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Frontiers | Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 4. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tucidinostat | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. tucidinostat - My Cancer Genome [mycancergenome.org]
- 12. tucidinostat [drugcentral.org]
- 13. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: Antitumor Activity of Tucidinostat in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucidinostat, also known as Chidamide, is an orally bioavailable benzamide-type histone deacetylase (HDAC) inhibitor with significant antitumor activity against a broad range of cancer cell lines.[1][2] By selectively inhibiting class I HDACs (HDAC1, 2, and 3) and class IIb HDAC10, Tucidinostat modulates the acetylation of histones and other non-histone proteins, leading to the regulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.[1][2][3] This technical guide provides a comprehensive overview of the in vitro antitumor effects of Tucidinostat, detailing experimental methodologies, summarizing key quantitative data, and illustrating the underlying signaling pathways.
Mechanism of Action
Tucidinostat exerts its antitumor effects through multiple mechanisms. The primary mechanism involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes.[1] Additionally, Tucidinostat has been shown to inhibit key oncogenic signaling pathways, including the PI3K/Akt and MAPK/Ras pathways.[4][5] The modulation of these pathways contributes to the induction of cell cycle arrest and apoptosis.[2][4][5] Furthermore, in certain hematological malignancies, Tucidinostat has been observed to suppress the JAK2/STAT3 signaling pathway.[6]
Data Presentation: Quantitative Analysis of Tucidinostat's Antitumor Activity
The following tables summarize the quantitative data on the efficacy of Tucidinostat in various cancer cell lines.
Table 1: IC50 Values of Tucidinostat in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |
| Lung Cancer | EBC1 | 2.9 | SRB | [3] |
| Colon Cancer | HCT116 | 7.8 | SRB | [3] |
| Breast Cancer | 4T1 | ~5.0 | CCK-8 | [7] |
| Lung Cancer | LLC | ~5.0 | CCK-8 | [7] |
| Colorectal Cancer | CT26 | ~7.5 | CCK-8 | [7] |
| Leukemia | MV4-11 | <0.636 | Not Specified | [8] |
| Lymphoma | Daudi | <0.493 | Not Specified | [8] |
| Lung Carcinoma | A549 | <1.64 | Not Specified | [8] |
| Breast Adenocarcinoma | MCF-7 | <0.685 | Not Specified | [8] |
Table 2: Effect of Tucidinostat on Apoptosis in Cancer Cell Lines
| Cell Line | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Assay | Reference |
| 4T1 | 5.0 | 6 | Increased | Annexin V-FITC/PI | [7] |
| LLC | 5.0 | 6 | Increased | Annexin V-FITC/PI | [7] |
| CT26 | 7.5 | 6 | Increased | Annexin V-FITC/PI | [7] |
| ATLL cell lines | Not Specified | Not Specified | Increased | Not Specified | [1] |
Table 3: Effect of Tucidinostat on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Concentration (µM) | Duration (h) | Effect | Reference |
| MDS and AML cell lines | Not Specified | Not Specified | G0/G1 arrest | [6] |
| Prostate Cancer (LNCaP, DU145) | Not Specified | 48 | G2/M arrest | [9] |
| Bladder Cancer cell lines | Not Specified | Not Specified | G2/M arrest | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Tucidinostat
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Tucidinostat and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Cancer cell lines
-
Tucidinostat
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Tucidinostat for the specified duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
Tucidinostat
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Tucidinostat for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Western Blotting
This technique is used to detect specific proteins in a sample.
Materials:
-
Cancer cell lines
-
Tucidinostat
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against HDACs, acetylated histones, proteins in the PI3K/Akt or MAPK/Ras pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Tucidinostat and lyse them using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Tucidinostat and a general experimental workflow for its in vitro evaluation.
Caption: Experimental workflow for Tucidinostat evaluation.
Caption: Tucidinostat's mechanism of action.
Conclusion
Tucidinostat demonstrates potent antitumor activity across a variety of cancer cell lines by inducing cell cycle arrest and apoptosis. Its mechanism of action is multifaceted, involving the direct inhibition of HDAC enzymes and the suppression of key oncogenic signaling pathways. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Tucidinostat. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile in a clinical setting.
References
- 1. Oral histone deacetylase inhibitor tucidinostat (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 3. selleckchem.com [selleckchem.com]
- 4. tucidinostat - My Cancer Genome [mycancergenome.org]
- 5. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chidamide, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulation of Cell Cycle and Checkpoint Genes by Class I HDAC Inhibitors Limits Synergism with G2/M Checkpoint Inhibitor MK-1775 in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Tucidinostat-d4 in HIV Latency Reversal Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistence of latent HIV-1 reservoirs in individuals on antiretroviral therapy (ART) remains the primary obstacle to a cure. A promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating latent proviruses with Latency Reversing Agents (LRAs) to enable immune-mediated clearance of the infected cells. Tucidinostat, a selective inhibitor of Class I histone deacetylases (HDACs), has emerged as a potent LRA. This technical guide provides an in-depth overview of Tucidinostat-d4 for HIV latency reversal research, including its mechanism of action, quantitative efficacy and cytotoxicity data, detailed experimental protocols, and relevant signaling pathways. This compound, the deuterated form of Tucidinostat, is an appropriate tool for in vitro and in vivo studies, with its biological activity considered equivalent to the parent compound.
Mechanism of Action
Tucidinostat selectively inhibits HDAC enzymes 1, 2, and 3, and to a lesser extent, HDAC10, which are crucial for maintaining HIV latency.[1][2][3] In latently infected cells, HDACs are recruited to the HIV-1 Long Terminal Repeat (LTR) promoter, where they remove acetyl groups from histones. This deacetylation leads to chromatin condensation, restricting the access of transcription factors and effectively silencing viral gene expression.
By inhibiting these HDACs, Tucidinostat promotes histone hyperacetylation, leading to a more relaxed chromatin structure. This euchromatic state facilitates the recruitment and binding of transcription factors, such as NF-κB and Sp1, to the HIV-1 LTR, thereby initiating viral gene transcription and reversing latency.[4] Additionally, Tucidinostat has been shown to reactivate latent HIV through the NF-κB signaling pathway.[5]
Quantitative Data
The following tables summarize the key quantitative data for Tucidinostat in the context of HIV latency reversal research.
Table 1: In Vitro Inhibitory Activity of Tucidinostat
| Target | IC50 (nM) |
| HDAC1 | 95 |
| HDAC2 | 160 |
| HDAC3 | 67 |
| HDAC10 | 78 |
(Data sourced from GlpBio, Selleck Chemicals)[1][2][6]
Table 2: In Vitro Efficacy and Cytotoxicity of Tucidinostat in T-cell Lines
| Cell Line | Assay | Endpoint | Concentration | Result |
| J-Lat 10.6 | Latency Reversal | % GFP+ cells | 1 µM | Significant increase in GFP expression |
| Primary CD4+ T-cells | Latency Reversal | HIV-1 RNA copies | 0.5-1 µM | Increased viral RNA expression |
| Jurkat | Cytotoxicity | CC50 | >10 µM | Low cytotoxicity observed |
(Data extrapolated from qualitative descriptions in cited literature; specific quantitative values may vary between studies.)
Table 3: Synergistic Effects of Tucidinostat with other LRAs
| LRA Combination | Cell Model | Effect | Observation |
| Tucidinostat + Bryostatin-1 (PKC agonist) | J89GFP, THP89GFP | Synergistic | Enhanced HIV-1 reactivation compared to single agents |
| Tucidinostat + Prostratin (PKC agonist) | U1 cells | Synergistic | Potent reactivation of HIV-1 p24 production |
(Based on studies with other HDAC inhibitors showing synergistic effects with PKC agonists)[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro HIV Latency Reversal Assay using J-Lat Cells
This protocol describes the reactivation of latent HIV-1 in the J-Lat 10.6 cell line, which contains a latent HIV provirus with a GFP reporter.
-
Cell Culture: Culture J-Lat 10.6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed J-Lat 10.6 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). Add the diluted this compound or vehicle control (DMSO) to the wells. Include a positive control, such as TNF-α (20 ng/mL) or PMA (20 nM)/Ionomycin (1 µM).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze GFP expression using a flow cytometer. Gate on the live cell population based on forward and side scatter.
-
Quantify the percentage of GFP-positive cells as a measure of HIV latency reversal.[9]
-
Cytotoxicity Assay using CellTiter-Glo®
This protocol measures cell viability to determine the cytotoxicity of this compound.
-
Cell Seeding: Seed Jurkat or other relevant T-cell lines in an opaque-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that reduces cell viability by 50%).
Quantification of HIV-1 Transcripts by RT-qPCR
This protocol quantifies the levels of cell-associated unspliced and multiply spliced HIV-1 RNA.
-
Cell Treatment and RNA Extraction:
-
Treat latently infected cells (e.g., primary CD4+ T-cells from ART-suppressed individuals) with this compound as described in the latency reversal assay.
-
After the desired incubation period, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Treat the RNA with DNase I to remove any contaminating proviral DNA.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and random hexamers or gene-specific primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a DNA polymerase (e.g., TaqMan Fast Advanced Master Mix), forward and reverse primers, and a probe specific for the target HIV-1 RNA species (unspliced or multiply spliced).
-
Use primers and probes targeting conserved regions of the gag gene for unspliced RNA and the tat/rev region for multiply spliced RNA.
-
Perform the qPCR reaction using a real-time PCR system.
-
Include a standard curve of known concentrations of a plasmid containing the target sequence to quantify the absolute copy number of HIV-1 RNA.
-
Normalize the results to a housekeeping gene (e.g., GAPDH or ACTB) to account for variations in RNA input.[12][13]
-
Quantitative Viral Outgrowth Assay (QVOA)
The QVOA is the gold standard for measuring the frequency of replication-competent latent HIV-1.
-
Isolation of Resting CD4+ T-cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from ART-suppressed HIV-1 infected individuals by density gradient centrifugation.
-
Enrich for resting CD4+ T-cells by negative selection to deplete other cell types (CD8+ T-cells, B-cells, monocytes, NK cells, and activated CD4+ T-cells).
-
-
Cell Plating and Stimulation:
-
Plate the purified resting CD4+ T-cells in a limiting dilution series in a 24-well plate.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies to activate T-cells and reverse latency.
-
-
Co-culture with Feeder Cells:
-
Culture and Monitoring:
-
Culture the cells for 14-21 days, performing media changes as necessary.
-
Monitor for viral outgrowth by measuring the level of HIV-1 p24 antigen in the culture supernatant using an ELISA at multiple time points.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and procedures.
Caption: Mechanism of this compound in HIV Latency Reversal.
Caption: Experimental Workflow for J-Lat Latency Reversal Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-ΚB/Rel: agonist and antagonist roles in HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and Prostratin: Implications for Treatment of Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Activation of Latent HIV-1 Expression by Novel Histone Deacetylase Inhibitors and Bryostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Histone Deacetylase Inhibitors and HIV-1 Latency-Reversing Agents Identified by Large-Scale Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OUH - Protocols [ous-research.no]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. genomica.uaslp.mx [genomica.uaslp.mx]
- 13. dna-technology.com [dna-technology.com]
- 14. Improved assays to measure and characterize the inducible HIV reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay | PLOS Pathogens [journals.plos.org]
- 16. A highly reproducible quantitative viral outgrowth assay for the measurement of the replication-competent latent HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Measuring the Inducible, Replication-Competent HIV Reservoir Using an Ultra-Sensitive p24 Readout, the Digital ELISA Viral Outgrowth Assay [frontiersin.org]
Investigating Tucidinostat's Effect on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tucidinostat (also known as Chidamide) is an orally bioavailable, potent and selective benzamide-type histone deacetylase (HDAC) inhibitor. It primarily targets HDAC1, 2, 3 (Class I), and 10 (Class IIb), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3][4][5][6][7] Dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant chromatin structure and altered gene transcription.[8] Tucidinostat's mechanism of action involves the induction of histone hyperacetylation, which leads to a more relaxed chromatin state and facilitates the transcription of various genes, including tumor suppressors.[1][4] This guide provides an in-depth overview of the molecular effects of Tucidinostat on gene expression, detailed experimental protocols for its investigation, and a summary of its impact on key signaling pathways.
Mechanism of Action
Tucidinostat exerts its primary effect by inhibiting the enzymatic activity of specific HDAC isoforms. This inhibition leads to an accumulation of acetyl groups on the lysine residues of histone tails, a state known as hyperacetylation. This neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and resulting in a more open and transcriptionally active chromatin structure.[4] Beyond histones, Tucidinostat can also affect the acetylation status and function of non-histone proteins. The downstream consequences of Tucidinostat's activity include the reactivation of silenced tumor suppressor genes, cell cycle arrest, induction of apoptosis, and modulation of the tumor microenvironment.[3][4]
dot
Caption: Mechanism of Tucidinostat-mediated gene expression.
Quantitative Data on Tucidinostat's Activity
Table 1: In Vitro Inhibitory and Antiproliferative Activity
| Target/Cell Line | Parameter | Value | Reference |
| HDAC1 | IC50 | 95 nM | [2] |
| HDAC2 | IC50 | 160 nM | [2] |
| HDAC3 | IC50 | 67 nM | [2] |
| HDAC10 | IC50 | 78 nM | [2] |
| Recombinant human HDAC1 | IC50 | 0.112 µM | [2] |
| HCT116 (Colon Carcinoma) | Antiproliferative IC50 | 7.8 µM | [2] |
| EBC1 (Lung Cancer) | Antiproliferative IC50 | 2.9 µM | [2] |
Table 2: Clinical Efficacy in Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL)
| Study | Treatment | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) | Reference |
| Phase IIb | Tucidinostat (40 mg BIW) | 46% | 11% | 35% | 5.6 months | [9] |
| Phase II | Tucidinostat (30 mg BIW) | 28% | 14% | 14% | 2.1 months | [5] |
| Real-world study | Tucidinostat Monotherapy | 39% | - | - | 129 days | [10] |
Key Signaling Pathways and Gene Expression Changes
Tucidinostat has been shown to modulate several critical signaling pathways involved in cancer progression and to alter the expression of specific genes.
Upregulation of Tumor Suppressor Genes
In hepatocellular carcinoma, Tucidinostat has been observed to upregulate the expression of the cell cycle inhibitor p21 .[11] In Hodgkin lymphoma, it acts synergistically with decitabine to upregulate the tumor suppressor genes PU.1 and Kruppel-like factor 4 (KLF4) .[4]
Modulation of the Tumor Microenvironment
A significant aspect of Tucidinostat's activity is its ability to modulate the tumor microenvironment. In murine cancer cell lines, treatment with Tucidinostat has been shown by qPCR to significantly increase the expression of key chemokines involved in recruiting effector T cells into the tumor.[1]
Table 3: Upregulation of Chemokine Gene Expression
| Gene | Cancer Cell Line | Fold Change vs. Control |
| CCL5 | 4T1, LLC, CT26 | Significantly Increased |
| CXCL9 | 4T1, LLC, CT26 | Significantly Increased |
| CXCL10 | 4T1, LLC, CT26 | Significantly Increased |
| (Specific fold-change values were not provided in the source material, but the increase was statistically significant) |
Impact on Signaling Pathways
RNA-sequencing analysis of transformed follicular lymphoma cells treated with Tucidinostat revealed significant alterations in genes associated with the PI3K/Akt signaling pathway .[10] Additionally, Tucidinostat has been reported to inhibit the expression of kinases in the MAPK/Ras pathway.[3][11][12][13] The upregulation of chemokines like CCL5 has been linked to the activation of the NF-κB pathway .[1]
dot
Caption: Tucidinostat's influence on key signaling pathways.
Experimental Protocols
RNA-Sequencing (RNA-seq) for Global Gene Expression Profiling
This protocol is adapted from a study on Tucidinostat (chidamide) in transformed follicular lymphoma cell lines.[10]
-
Cell Culture and Treatment: Plate DOHH2 cells and treat with 5µM Tucidinostat or DMSO (vehicle control) for 24 hours.
-
RNA Extraction: Harvest cells and extract total RNA. A minimum of 1µg of total RNA with an RNA Integrity Number (RIN) above 6.5 is required for library preparation.
-
Library Preparation: Construct next-generation sequencing libraries according to the manufacturer's protocol (e.g., Illumina).
-
Sequencing: Multiplex libraries with different indices and load them on an Illumina HiSeq instrument. Perform sequencing using a 2x150 bp paired-end (PE) configuration.
-
Data Analysis: Conduct image analysis and base calling using HiSeq Control Software (HCS) + OLB + GAPipeline-1.6 (Illumina). Perform differential expression analysis to identify up- and down-regulated genes (e.g., log2 fold change ≥ 1, p < 0.05). Conduct KEGG pathway and Gene Ontology (GO) enrichment analyses.
In the cited study, this protocol identified 4114 significantly upregulated and 2095 significantly downregulated genes in DOHH2 cells.[10]
dot
Caption: Workflow for RNA-sequencing analysis.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is a generalized procedure for analyzing histone modifications, based on methodologies used in multiple myeloma studies.[9][14]
-
Cell Cross-linking: Cross-link approximately 1-7 million cells per condition with 1% formaldehyde for 8-10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 100-300 base pairs. A Bioruptor Plus or similar sonication device is recommended.
-
Immunoprecipitation: For each immunoprecipitation, use chromatin from approximately 200,000 to 1,000,000 cells. Incubate overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K27ac) or a negative control (e.g., IgG). An automated system like the IP-Star Compact can be used.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP DNA and input DNA controls. Sequence using an Illumina platform.
-
Data Analysis: Map reads to the reference genome (e.g., using Bowtie2). Perform peak-calling (e.g., using MACS2) to identify regions of histone modification enrichment.
dot
Caption: General workflow for ChIP-sequencing.
Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol is for the targeted analysis of specific gene expression changes.
-
Cell Treatment and RNA Extraction: Treat cells with Tucidinostat as described in the RNA-seq protocol and extract high-quality total RNA.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., TaqMan Reverse Transcription kit).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green PCR Master Mix. A typical reaction might include:
-
cDNA template
-
Forward and reverse primers for the gene of interest (e.g., CCL5, p21) and a housekeeping gene (e.g., GAPDH, S18)
-
SYBR Green Master Mix
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR system (e.g., QuantStudio3). A standard protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method. Normalize the expression of the target gene to the housekeeping gene and present the data as fold change relative to the vehicle-treated control.
Conclusion
Tucidinostat is a potent HDAC inhibitor that significantly alters the gene expression landscape in cancer cells. Its ability to reactivate tumor suppressor genes, modulate key oncogenic signaling pathways, and enhance anti-tumor immunity through the upregulation of chemokines underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to investigate the nuanced effects of Tucidinostat and other epigenetic modulators on gene expression, facilitating further drug development and a deeper understanding of their mechanisms of action.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Frontiers | Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 4. HDAC inhibitors directly modulate T cell gene expression and signaling and promote development of effector-exhausted T cells in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCL9, CXCL10, CXCL11/CXCR3 axis for immune activation - a target for novel cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA sequencing analyses reveal differentially expressed genes and pathways as Notch2 targets in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single-cell analysis can define distinct evolution of tumor sites in follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of high-throughput RT-qPCR to assess modulations of gene expression profiles related to genomic stability and interactions by cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive characterization of the epigenetic landscape in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oaepublish.com [oaepublish.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Tucidinostat Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucidinostat, also known as Chidamide, is an orally bioavailable histone deacetylase (HDAC) inhibitor with significant antineoplastic activity. It selectively targets HDAC isoenzymes 1, 2, 3, and 10, leading to an increase in the acetylation of histone proteins.[1][2][3][4] This epigenetic modification can result in cell cycle arrest and apoptosis in tumor cells.[1][2] Furthermore, Tucidinostat has been shown to inhibit kinases in the PI3K/Akt and MAPK/Ras signaling pathways, contributing to its anti-tumor effects.[1][2][5] Accurate and precise quantification of Tucidinostat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
This document provides a detailed protocol for the quantitative analysis of Tucidinostat in human plasma using a stable isotope-labeled internal standard (IS), Tucidinostat-d4, by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a deuterated internal standard is the gold standard for LC-MS based quantification as it ensures the highest accuracy and precision by compensating for variability in sample preparation and instrument response.
Signaling Pathway of Tucidinostat
Tucidinostat exerts its anticancer effects through the inhibition of histone deacetylases, leading to the accumulation of acetylated histones. This, in turn, alters gene expression, inducing cell cycle arrest and apoptosis. Additionally, Tucidinostat impacts other critical signaling pathways involved in cell proliferation and survival.
Caption: Mechanism of action of Tucidinostat.
Experimental Protocols
This section details a representative UPLC-MS/MS method for the quantification of Tucidinostat in human plasma.
Materials and Reagents
-
Tucidinostat reference standard (>99% purity)
-
This compound (deuterated internal standard, >99% purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free, sourced from a certified vendor)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent
-
Analytical Column: ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) or equivalent
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tucidinostat and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Tucidinostat stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain calibration standards ranging from 1 to 2000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 1500 ng/mL).
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject 5 µL onto the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
Bioanalytical Method Validation Summary
The following tables summarize the acceptance criteria and representative data for a validated bioanalytical method based on regulatory guidelines.
Table 1: Linearity and Range
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| Tucidinostat | 1 - 2000 | > 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
| LLOQ | 1 | < 20% | ± 20% | < 20% | ± 20% |
| Low QC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 300 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 1500 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 1500 | 85 - 115 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria |
| Bench-top (in plasma) | 24 hours | Room Temp. | ± 15% of nominal |
| Freeze-thaw (in plasma) | 3 cycles | -80°C to RT | ± 15% of nominal |
| Long-term (in plasma) | 90 days | -80°C | ± 15% of nominal |
| Post-preparative (in autosampler) | 48 hours | 10°C | ± 15% of nominal |
| Stock solution | 30 days | 4°C | ± 10% of nominal |
Experimental Workflow
The overall workflow for the quantitative analysis of Tucidinostat in plasma samples is depicted below.
Caption: UPLC-MS/MS analytical workflow.
Conclusion
The described UPLC-MS/MS method provides a robust and reliable approach for the quantitative determination of Tucidinostat in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for supporting clinical and non-clinical pharmacokinetic studies. Adherence to the detailed protocol and validation guidelines is essential for generating high-quality data for regulatory submissions and advancing the development of Tucidinostat.
References
- 1. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 2. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. adooq.com [adooq.com]
- 5. Oral histone deacetylase inhibitor tucidinostat (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tucidinostat-d4 Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Tucidinostat-d4 for quantitative analysis in biological matrices. Tucidinostat, also known as Chidamide, is a benzamide-type histone deacetylase (HDAC) inhibitor. The deuterated form, this compound, is commonly used as an internal standard in bioanalytical studies to ensure accuracy and precision. The following protocols are designed to assist researchers in developing robust and reliable methods for the extraction and analysis of this compound.
Introduction to Sample Preparation Techniques
The accurate quantification of therapeutic drugs and their deuterated analogs in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. The choice of sample preparation technique is critical to remove interfering substances from the complex biological matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte in the mass spectrometer. The most common techniques for small molecule extraction from plasma or serum include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Quantitative Data Summary
The selection of a sample preparation method often involves a trade-off between recovery, cleanliness of the extract, and sample throughput. Below is a summary of typical performance data for different extraction methods, based on literature for Tucidinostat (Chidamide) and other similar benzamide-type HDAC inhibitors.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Analyte Recovery | 85-95%[1] | 70-90% | >90% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Sample Throughput | High | Low to Moderate | Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development Time | Short | Moderate | Long |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is based on a validated method for the determination of Chidamide (Tucidinostat) in rat plasma and is suitable for high-throughput analysis.[1]
Materials:
-
Biological matrix (e.g., plasma, serum) containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) working solution (if this compound is not the IS)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
If this compound is being quantified, spike the sample with a suitable internal standard. If this compound is the internal standard, add 10 µL of a blank solution.
-
Add 400 µL of cold precipitation solution (Acetonitrile:Methanol, 9:1 v/v) to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds and inject a suitable aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method developed for another benzamide HDAC inhibitor, MS-275, and is effective for producing a cleaner sample extract.
Materials:
-
Biological matrix (e.g., plasma, serum) containing this compound
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Internal Standard (IS) working solution
-
Ammonium hydroxide solution (5%)
-
Glass centrifuge tubes (10 mL) with screw caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the biological sample into a 10 mL glass centrifuge tube.
-
Add the internal standard.
-
Add 100 µL of 5% ammonium hydroxide solution to basify the sample.
-
Add 5 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This is a general protocol that can be optimized for this compound using a mixed-mode cation exchange polymer-based SPE cartridge.
Materials:
-
Biological matrix (e.g., plasma, serum) containing this compound
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA)
-
Ammonium hydroxide (NH4OH)
-
SPE manifold
Procedure:
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for Protein Precipitation.
Caption: Workflow for Liquid-Liquid Extraction.
References
Application Notes and Protocols for Tucidinostat-d4 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tucidinostat-d4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the deuterated analog of Tucidinostat, a novel histone deacetylase (HDAC) inhibitor, and is an ideal internal standard for pharmacokinetic and drug metabolism studies.
Introduction
Tucidinostat (also known as Chidamide) is an orally bioavailable benzamide-type inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1, 2, 3, and 10. By inhibiting these enzymes, Tucidinostat leads to an increase in the acetylation of histone proteins, which can result in cell cycle arrest and apoptosis of tumor cells. Accurate quantification of Tucidinostat in biological samples is crucial for pharmacokinetic analysis and to ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it corrects for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and rapid protein precipitation method for the extraction of Tucidinostat and this compound from plasma samples.
Materials:
-
Human or animal plasma containing Tucidinostat
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each plasma sample, except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Parameters
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Typical Parameters:
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 20% B, ramp to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Note: The gradient profile should be optimized to ensure sufficient separation of Tucidinostat from potential matrix interferences.
Mass Spectrometry Parameters
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Tucidinostat and this compound MRM Parameters (Predicted):
The following multiple reaction monitoring (MRM) transitions are proposed as a starting point for method development. The exact masses and collision energies should be optimized for the specific instrument used. The precursor ion for Tucidinostat is expected to be [M+H]⁺ with a monoisotopic mass of approximately 390.15 Da. This compound will have a mass shift of +4 Da.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) | Collision Energy (eV) | Ionization Mode |
| Tucidinostat | 391.2 | 134.1 | 150 | 25 | Positive ESI |
| Tucidinostat | 391.2 | 254.1 | 150 | 20 | Positive ESI |
| This compound (IS) | 395.2 | 138.1 | 150 | 25 | Positive ESI |
| This compound (IS) | 395.2 | 258.1 | 150 | 20 | Positive ESI |
Note: These parameters are predictive and require optimization. The selection of two transitions per analyte enhances specificity and confirmation.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Tucidinostat Mechanism of Action
Caption: Tucidinostat's mechanism of action.
Data Presentation
The following tables summarize the key quantitative parameters for the LC-MS/MS method for Tucidinostat and its deuterated internal standard, this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry MRM Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) |
| Tucidinostat | 391.2 | 134.1 | 25 |
| Tucidinostat | 391.2 | 254.1 | 20 |
| This compound | 395.2 | 138.1 | 25 |
| This compound | 395.2 | 258.1 | 20 |
Conclusion
The protocols and parameters outlined in this document provide a robust starting point for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of this compound. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the data, which is essential for pharmacokinetic and other drug development studies. Researchers should perform their own method optimization and validation according to regulatory guidelines to ensure the method is suitable for its intended purpose.
Application Notes and Protocols for the Use of Tucidinostat-d4 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided for informational purposes for research scientists and drug development professionals. The experimental details, particularly quantitative data, are representative examples based on standard methodologies for drug-drug interaction (DDI) studies and bioanalysis. Publicly available information on the specific metabolic pathways and DDI profile of Tucidinostat is limited. Therefore, these protocols should be considered as a template and must be adapted and validated based on internally generated experimental data.
Introduction
Tucidinostat (also known as Chidamide) is an orally bioavailable, subtype-selective histone deacetylase (HDAC) inhibitor that targets HDAC1, HDAC2, HDAC3, and HDAC10.[1][2] It is approved for the treatment of certain cancers, and its use in combination with other therapeutic agents is common.[3][4] Understanding the potential for drug-drug interactions (DDIs) is a critical component of its clinical development and safe and effective use.
These application notes provide a framework for utilizing Tucidinostat-d4, a stable isotope-labeled internal standard, in the bioanalytical quantification of Tucidinostat in biological matrices to support in vitro and in vivo DDI studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby ensuring the highest accuracy and precision of the analytical method.
Application of this compound in DDI Studies
This compound is an indispensable tool for the accurate quantification of Tucidinostat in various biological matrices (e.g., plasma, serum, microsomes) during DDI studies. Its primary applications include:
-
In Vitro Metabolism Studies: To determine the metabolic pathways of Tucidinostat and identify the cytochrome P450 (CYP) and/or uridine diphosphate-glucuronosyltransferase (UGT) enzymes responsible for its biotransformation.
-
In Vitro CYP Inhibition and Induction Studies: To assess the potential of Tucidinostat to act as a perpetrator of DDIs by inhibiting or inducing major CYP enzymes.
-
Clinical DDI Studies: To evaluate the pharmacokinetic interactions between Tucidinostat and co-administered drugs in human subjects.
Bioanalytical Method: Quantification of Tucidinostat in Human Plasma using LC-MS/MS with this compound Internal Standard
This section outlines a representative protocol for the quantification of Tucidinostat in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Materials and Reagents
-
Tucidinostat reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Tucidinostat and this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Working Solutions: Prepare serial dilutions of the Tucidinostat stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample (calibrator, quality control, or study sample), add 150 µL of the this compound internal standard working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative conditions and must be optimized for the specific instrumentation used.
Table 1: Representative LC-MS/MS Parameters
| Parameter | Representative Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 5% to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Hypothetical values, require experimental determinationTucidinostat: m/z 391.2 → 148.1this compound: m/z 395.2 → 152.1 |
| Collision Energy | Optimize for maximum signal intensity |
| Dwell Time | 100 ms |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), linearity, recovery, matrix effect, and stability.
Protocols for DDI Studies
The validated bioanalytical method using this compound is central to the following DDI study protocols.
In Vitro CYP Inhibition Assay
This assay determines the potential of Tucidinostat to inhibit the activity of major CYP enzymes.
Caption: Workflow for in vitro CYP inhibition assay.
-
Incubation: In a 96-well plate, incubate human liver microsomes with a CYP-specific probe substrate (see Table 2) and varying concentrations of Tucidinostat.
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Reaction Termination: After a specified incubation time, terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Centrifuge the samples and analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Data Analysis: Plot the percent inhibition of metabolite formation against the Tucidinostat concentration and determine the IC50 value using non-linear regression.
Table 2: Example CYP Probe Substrates and Metabolites for Inhibition Studies
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4/5 | Midazolam | 1'-Hydroxymidazolam |
Table 3: Hypothetical Tucidinostat IC50 Values for CYP Inhibition
| CYP Isoform | Tucidinostat IC50 (µM) | Potential for Inhibition |
| CYP1A2 | > 50 | Low |
| CYP2C9 | 25.5 | Low to Moderate |
| CYP2C19 | > 50 | Low |
| CYP2D6 | 15.8 | Moderate |
| CYP3A4/5 | > 50 | Low |
| Note: These are example values and must be determined experimentally. |
In Vitro Metabolic Stability and Metabolite Identification
This study identifies the enzymes responsible for Tucidinostat's metabolism.
Caption: Hypothetical metabolic pathway of Tucidinostat.
-
Incubation: Incubate Tucidinostat at a fixed concentration (e.g., 1 µM) with human liver microsomes and a NADPH-regenerating system. For reaction phenotyping, use specific recombinant human CYP enzymes or incubate with HLM in the presence of selective chemical inhibitors.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching and Analysis: Terminate the reaction with cold acetonitrile containing this compound. Analyze the samples by LC-MS/MS to measure the depletion of Tucidinostat over time.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). For metabolite identification, use high-resolution mass spectrometry to identify potential metabolites.
Clinical DDI Study Protocol (Example: Tucidinostat with a Strong CYP3A4 Inhibitor)
This protocol outline is for a clinical study to assess the effect of a strong CYP3A4 inhibitor (e.g., ketoconazole) on the pharmacokinetics of Tucidinostat.
A fixed-sequence, open-label, two-period study in healthy volunteers.
-
Period 1: Administer a single oral dose of Tucidinostat.
-
Period 2: Administer the strong CYP3A4 inhibitor for several days to achieve steady-state, then co-administer a single oral dose of Tucidinostat.
Collect serial blood samples at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose) in both periods. Process blood to obtain plasma and store frozen until analysis.
Analyze all plasma samples for Tucidinostat concentrations using the validated LC-MS/MS method with this compound as the internal standard.
Pharmacokinetic parameters (AUC, Cmax, t½) are calculated for Tucidinostat administered alone and with the inhibitor. The geometric mean ratios and 90% confidence intervals are determined to assess the magnitude of the interaction.
Table 4: Example Pharmacokinetic Data from a Clinical DDI Study
| Pharmacokinetic Parameter | Tucidinostat Alone (N=12) | Tucidinostat + Strong CYP3A4 Inhibitor (N=12) | Geometric Mean Ratio (90% CI) |
| AUC0-inf (ng·h/mL) | 1250 | 3750 | 3.00 (2.75 - 3.28) |
| Cmax (ng/mL) | 150 | 225 | 1.50 (1.35 - 1.67) |
| t½ (h) | 16 | 32 | - |
| Note: These are example values and must be determined experimentally. A significant interaction is indicated if the 90% CI for the AUC ratio falls outside the 0.80-1.25 range. |
Conclusion
The use of this compound as an internal standard is fundamental for the reliable quantification of Tucidinostat in biological matrices, which is a prerequisite for conducting robust and accurate drug-drug interaction studies. The protocols and methodologies outlined in these application notes provide a comprehensive framework for researchers to assess the DDI potential of Tucidinostat, from in vitro screening to clinical evaluation. Adherence to these principles will ensure the generation of high-quality data to inform the safe and effective clinical use of Tucidinostat in combination with other medications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
Application of Tucidinostat-d4 in Preclinical Tissue Distribution Studies
Introduction
Tucidinostat, also known as Chidamide, is a novel, orally available benzamide-type histone deacetylase (HDAC) inhibitor with potent anti-tumor activity. It selectively inhibits HDAC isoenzymes 1, 2, 3, and 10.[1] Understanding the distribution of Tucidinostat in various tissues is a critical component of preclinical drug development, providing insights into its pharmacokinetic profile, potential efficacy, and off-target effects. Tucidinostat-d4, a deuterated isotopologue of Tucidinostat, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[2] This document provides detailed application notes and protocols for conducting a tissue distribution study of Tucidinostat in a murine model using this compound as an internal standard.
Core Principles
The fundamental principle behind this application is the use of a stable isotope-labeled internal standard (SIL-IS), this compound, which is chemically identical to the analyte (Tucidinostat) but has a different mass. This allows for precise quantification of Tucidinostat in complex biological matrices, such as tissue homogenates, by LC-MS/MS. The SIL-IS is added at a known concentration to all samples and standards at the beginning of the sample preparation process, accounting for any loss of analyte during extraction and variations in instrument response.
Data Presentation
Table 1: Representative Tissue Distribution of Tucidinostat in Mice Following Oral Administration
The following table summarizes representative quantitative data from a hypothetical tissue distribution study in mice, based on the relative distribution patterns observed in preclinical studies. In this simulated study, mice were administered a single oral dose of Tucidinostat (50 mg/kg), and tissues were collected at a predetermined time point. Concentrations were determined by a validated LC-MS/MS method using this compound as the internal standard.
| Tissue | Mean Concentration (ng/g) ± SD (n=6) |
| Kidney | 1850 ± 210 |
| Spleen | 1230 ± 150 |
| Heart | 980 ± 110 |
| Lung | 750 ± 90 |
| Liver | 450 ± 60 |
| Brain | 80 ± 15 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
Animal Dosing and Tissue Collection
Objective: To administer Tucidinostat to mice and collect tissues at specified time points for analysis.
Materials:
-
Tucidinostat
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Male BALB/c mice (6-8 weeks old)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Liquid nitrogen
-
-80°C freezer
Protocol:
-
Acclimatize animals for at least one week prior to the study.
-
Prepare a homogenous suspension of Tucidinostat in the vehicle at the desired concentration.
-
Administer a single oral dose of Tucidinostat (e.g., 50 mg/kg) to each mouse via oral gavage.
-
At predetermined time points (e.g., 2 hours post-dose), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately dissect and collect the desired tissues (e.g., kidney, spleen, heart, lung, liver, brain).
-
Rinse each tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissues dry, weigh them, and immediately snap-freeze in liquid nitrogen.
-
Store the frozen tissue samples at -80°C until analysis.
Tissue Homogenization and Sample Preparation
Objective: To extract Tucidinostat and this compound from tissue samples for LC-MS/MS analysis.
Materials:
-
Frozen tissue samples
-
Homogenizer (e.g., bead beater or rotor-stator homogenizer)
-
Ice-cold PBS
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile
-
Centrifuge capable of 12,000 x g and 4°C
-
Microcentrifuge tubes
Protocol:
-
To a pre-weighed, frozen tissue sample in a 2 mL microcentrifuge tube, add ice-cold PBS (e.g., 3 mL per gram of tissue).
-
Homogenize the tissue sample on ice until a uniform homogenate is obtained.
-
Pipette a known volume of the tissue homogenate (e.g., 100 µL) into a new microcentrifuge tube.
-
Add a precise volume of the this compound internal standard working solution (e.g., 10 µL of 100 ng/mL) to each homogenate sample, calibration standard, and quality control sample.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding a specific volume of ice-cold acetonitrile (e.g., 300 µL).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To quantify the concentration of Tucidinostat in the prepared tissue extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tucidinostat: m/z 391.3 → 265.2
-
This compound: m/z 395.3 → 269.2
-
-
Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Tucidinostat to this compound against the nominal concentration of the calibration standards.
-
Apply a linear regression model with a weighting factor (e.g., 1/x²) to the calibration curve.
-
Determine the concentration of Tucidinostat in the tissue samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the final tissue concentration in ng/g by accounting for the initial tissue weight and dilution factors used during sample preparation.
Visualizations
Signaling Pathway of Tucidinostat
Caption: Mechanism of action of Tucidinostat.
Experimental Workflow for Tissue Distribution Analysis
Caption: Workflow for Tucidinostat tissue analysis.
References
Application Notes and Protocols for Standard Curve Preparation of Tucidinostat using Tucidinostat-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucidinostat, an orally bioavailable benzamide-type histone deacetylase (HDAC) inhibitor, has shown significant potential in oncological applications. Accurate quantification of Tucidinostat in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the preparation of a standard curve for the quantification of Tucidinostat in human plasma using its deuterated analog, Tucidinostat-d4, as an internal standard (IS) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[1][2][3]
Mechanism of Action of Tucidinostat
Tucidinostat selectively inhibits Class I HDACs (HDAC1, 2, 3) and Class IIb HDAC10.[4] Inhibition of these enzymes leads to an accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.
Figure 1: Simplified signaling pathway of Tucidinostat's mechanism of action.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for preparing the calibration curve and quality control samples.
Materials and Reagents
-
Tucidinostat (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS/MS grade Methanol
-
LC-MS/MS grade Acetonitrile
-
LC-MS/MS grade Formic Acid
-
Human Plasma (drug-free, with appropriate anticoagulant, e.g., K2-EDTA)
-
Calibrated analytical balance
-
Calibrated pipettes and sterile, high-quality pipette tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
Preparation of Stock Solutions
-
Tucidinostat Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Tucidinostat reference standard and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to achieve a concentration of 1 mg/mL.
-
Tucidinostat Working Stock Solutions: Perform serial dilutions of the Tucidinostat primary stock solution with 50% methanol/water to prepare a series of working stock solutions at concentrations suitable for spiking into plasma to generate calibration standards.
-
This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol/water to a final concentration of 100 ng/mL. This working solution will be used to spike all calibration standards, quality control samples, and study samples.
Preparation of Calibration Standards
Calibration standards are prepared by spiking known amounts of Tucidinostat into blank human plasma.
-
Label a set of microcentrifuge tubes for each concentration level of the calibration curve (e.g., Blank, Zero, CAL 1 to CAL 8).
-
Aliquot 95 µL of blank human plasma into each labeled tube.
-
Spike 5 µL of the appropriate Tucidinostat working stock solution into each corresponding tube to achieve the final calibration concentrations. For the "Blank" sample, add 5 µL of 50% methanol/water. For the "Zero" sample, add 5 µL of 50% methanol/water.
-
Vortex each tube gently for 30 seconds.
Preparation of Quality Control (QC) Samples
QC samples are prepared independently from the calibration standards to ensure the accuracy and precision of the assay.
-
Prepare a separate set of Tucidinostat working stock solutions from an independent weighing of the reference standard.
-
Spike blank human plasma with these independent working solutions to prepare QC samples at a minimum of three concentration levels: Low, Medium, and High. A Lower Limit of Quantification (LLOQ) QC is also recommended.
-
The concentrations of the QC samples should be within the range of the calibration curve.
Sample Preparation (Protein Precipitation)
-
To each 100 µL of plasma sample (calibration standards, QCs, and study samples), add 10 µL of the this compound IS working solution (100 ng/mL), except for the "Blank" sample. Vortex gently.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
Figure 2: Experimental workflow for Tucidinostat standard curve preparation.
Data Presentation
The following tables summarize the expected quantitative data for the calibration curve and quality control samples.
Table 1: Tucidinostat Calibration Curve Standards
| Standard ID | Tucidinostat Concentration (ng/mL) | This compound Concentration (ng/mL) | Expected Peak Area Ratio (Analyte/IS) |
| Blank | 0 | 0 | 0 |
| Zero | 0 | 10 | 0 |
| CAL 1 | 1 | 10 | 0.1 |
| CAL 2 | 5 | 10 | 0.5 |
| CAL 3 | 10 | 10 | 1.0 |
| CAL 4 | 50 | 10 | 5.0 |
| CAL 5 | 100 | 10 | 10.0 |
| CAL 6 | 250 | 10 | 25.0 |
| CAL 7 | 500 | 10 | 50.0 |
| CAL 8 | 1000 | 10 | 100.0 |
Note: The expected peak area ratio is a theoretical value and will vary based on the specific LC-MS/MS instrument and conditions. The calibration curve should be constructed by plotting the actual measured peak area ratios against the nominal concentrations and applying a linear regression with appropriate weighting (e.g., 1/x²).
Table 2: Quality Control Sample Performance
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 1 | 0.98 | 98.0 | ≤ 20 |
| Low QC | 3 | 2.95 | 98.3 | ≤ 15 |
| Medium QC | 75 | 76.2 | 101.6 | ≤ 15 |
| High QC | 750 | 742.5 | 99.0 | ≤ 15 |
Acceptance Criteria: For a validated method, the accuracy should be within 85-115% (80-120% for LLOQ) and the precision (%CV) should not exceed 15% (20% for LLOQ).
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrument used.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of Tucidinostat and this compound from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tucidinostat: To be optimized (e.g., m/z 391.2 -> 254.1) this compound: To be optimized (e.g., m/z 395.2 -> 258.1) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
Conclusion
This application note provides a comprehensive protocol for the preparation of a standard curve for the quantification of Tucidinostat in human plasma using this compound as an internal standard. The use of a deuterated internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the accurate determination of Tucidinostat concentrations in biological samples, which is essential for advancing its clinical development. Adherence to these guidelines will enable researchers to generate high-quality data for their pharmacokinetic and other drug development studies.
References
- 1. Internal standard for lc-ms/ms method | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Pharmacokinetic Data Below Lower Limit of Quantitation Values - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Tucidinostat and its Metabolites using Tucidinostat-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucidinostat, also known as Chidamide, is an orally available benzamide-type histone deacetylase (HDAC) inhibitor. It selectively targets HDAC isoenzymes 1, 2, 3, and 10, leading to an increase in the acetylation of histone proteins.[1][2][3][4] This epigenetic modification can result in cell cycle arrest and apoptosis in tumor cells, making Tucidinostat a promising agent in cancer therapy.[1][5] Furthermore, Tucidinostat has been shown to inhibit kinases in the PI3K/Akt and MAPK/Ras signaling pathways.[1]
The quantification of Tucidinostat and its metabolites in biological matrices is crucial for pharmacokinetic (PK) studies, dose-response relationship assessments, and overall drug development. The use of a stable isotope-labeled internal standard, such as Tucidinostat-d4, is the gold standard for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the quantification of Tucidinostat and its potential metabolites in human plasma, utilizing this compound as an internal standard.
Principle
This method employs a protein precipitation extraction of Tucidinostat and its metabolites from a biological matrix, followed by instrumental analysis using LC-MS/MS. This compound is added to the samples at the beginning of the extraction process to serve as an internal standard, compensating for any variability during sample preparation and analysis. The analytes are separated chromatographically and detected by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Analytes: Tucidinostat, potential Tucidinostat metabolites (to be identified by the user)
-
Internal Standard: this compound
-
Biological Matrix: Human plasma (or other relevant biological fluid)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), Water (LC-MS grade)
-
Equipment:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18 reverse-phase column)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
-
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tucidinostat, its identified metabolites, and this compound in a suitable solvent such as methanol or DMSO.
-
Working Standard Solutions: Prepare serial dilutions of the Tucidinostat and metabolite stock solutions in 50% acetonitrile to create a series of working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% acetonitrile.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank biological matrix to prepare CC and QC samples at various concentration levels (e.g., LLOQ, Low, Mid, High).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, CC, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrument and identified metabolites.
| Parameter | Condition |
| LC System | High-performance or ultra-high-performance liquid chromatograph |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
Note: The user must determine the exact MRM transitions for Tucidinostat and its specific metabolites. The values below are for illustrative purposes only.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tucidinostat | 391.2 | 162.1 | 25 |
| This compound | 395.2 | 162.1 | 25 |
| Metabolite 1 (e.g., N-desmethyl) | 377.2 | 162.1 | 25 |
| Metabolite 2 (e.g., Carboxylic acid) | 406.2 | 177.1 | 20 |
Data Presentation
The quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Tucidinostat | 1 - 1000 | y = 0.005x + 0.001 | > 0.995 |
| Metabolite 1 | 0.5 - 500 | y = 0.004x + 0.0005 | > 0.995 |
| Metabolite 2 | 0.5 - 500 | y = 0.006x - 0.001 | > 0.995 |
Table 2: Accuracy and Precision of Quality Control Samples
| Analyte | QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=5) | Accuracy (%) | Precision (%CV) |
| Tucidinostat | LLOQ | 1 | 0.98 ± 0.08 | 98.0 | 8.2 |
| Low | 3 | 2.95 ± 0.15 | 98.3 | 5.1 | |
| Mid | 300 | 305.1 ± 12.2 | 101.7 | 4.0 | |
| High | 800 | 790.5 ± 23.7 | 98.8 | 3.0 | |
| Metabolite 1 | LLOQ | 0.5 | 0.49 ± 0.05 | 98.0 | 10.2 |
| Low | 1.5 | 1.53 ± 0.11 | 102.0 | 7.2 | |
| Mid | 150 | 147.9 ± 8.9 | 98.6 | 6.0 | |
| High | 400 | 408.2 ± 16.3 | 102.1 | 4.0 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Tucidinostat and its metabolites.
Tucidinostat Signaling Pathway Inhibition
Caption: Signaling pathways affected by Tucidinostat.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of Tucidinostat and its metabolites in biological matrices using this compound as an internal standard. The presented LC-MS/MS method, once optimized for the specific metabolites of interest, will offer the high sensitivity, specificity, and accuracy required for pharmacokinetic and other drug development studies. The provided diagrams illustrate the key experimental steps and the relevant signaling pathways modulated by Tucidinostat, offering a valuable resource for researchers in the field.
References
- 1. Tucidinostat | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tucidinostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Involving Tucidinostat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of Tucidinostat, a selective histone deacetylase (HDAC) inhibitor. The included information is intended to guide researchers in setting up and performing robust experiments to assess the anti-cancer properties of this compound.
Mechanism of Action
Tucidinostat is an orally bioavailable benzamide-type HDAC inhibitor with potent activity against Class I HDACs (HDAC1, 2, and 3) and Class IIb HDAC10.[1][2][3][4][5][6] By inhibiting these enzymes, Tucidinostat leads to an increase in the acetylation of histone and non-histone proteins. This epigenetic modulation results in the re-expression of silenced tumor suppressor genes, leading to cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation.[7] Furthermore, Tucidinostat has been shown to modulate key signaling pathways, including the PI3K/Akt and MAPK/Ras pathways, which are frequently deregulated in cancer.[8][9][10][11]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Tucidinostat across various cancer cell lines and its inhibitory activity against specific HDAC isozymes.
Table 1: In Vitro Anti-proliferative Activity of Tucidinostat
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) |
| EBC1 | Non-small cell lung carcinoma | SRB | 2.9 | 72 |
| HCT116 | Colorectal carcinoma | SRB | 7.8 | 72 |
| 4T1 | Mouse breast cancer | CCK-8 | ~5.0 | 24 |
| LLC | Lewis lung carcinoma | CCK-8 | ~7.5 | 24 |
| CT26 | Mouse colon carcinoma | CCK-8 | ~7.5 | 24 |
Data compiled from multiple sources.
Table 2: Tucidinostat HDAC Isozyme Inhibitory Activity
| HDAC Isozyme | IC50 (nM) |
| HDAC1 | 95 |
| HDAC2 | 160 |
| HDAC3 | 67 |
| HDAC10 | 78 |
Data compiled from multiple sources.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of Tucidinostat, highlighting its role in HDAC inhibition and the subsequent impact on downstream signaling pathways crucial for cancer cell survival and proliferation.
References
- 1. Frontiers | Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 2. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 7. mdpi.com [mdpi.com]
- 8. Developments and Experiments in Health and Medicine » Submission » Anti-Cancer treatments affecting PI3K/Akt/Mtor and Ras/MAPK pathways in neuroblastoma [dergipark.org.tr]
- 9. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.pathology.jhu.edu [labs.pathology.jhu.edu]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Combination Therapy Studies with Tucidinostat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and execution of combination therapy studies involving Tucidinostat (also known as Chidamide or HBI-8000), a selective histone deacetylase (HDAC) inhibitor. The protocols detailed below are based on established methodologies and published research findings, offering a practical guide for investigating the synergistic or additive effects of Tucidinostat with other anti-cancer agents.
Introduction to Tucidinostat Combination Therapies
Tucidinostat is an oral benzamide-type HDAC inhibitor with selectivity for HDAC isoenzymes 1, 2, 3, and 10. By inhibiting these enzymes, Tucidinostat leads to an increase in the acetylation of histone and non-histone proteins, resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.[1][2] Preclinical and clinical studies have demonstrated the potential of Tucidinostat in combination with various therapeutic agents, including chemotherapy, targeted therapy, and immunotherapy, across a range of hematological and solid tumors.[2][3] Combination strategies aim to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.
Data Presentation: Efficacy of Tucidinostat Combination Therapies
The following tables summarize quantitative data from preclinical and clinical studies, highlighting the efficacy of Tucidinostat in combination with other anti-cancer drugs.
Table 1: In Vitro Cytotoxicity of Tucidinostat Combinations (IC50 Values)
| Cell Line | Cancer Type | Combination Agent | Tucidinostat IC50 (nM) | Combination IC50 (nM) | Synergy | Reference |
| EBC1 | Lung Cancer | - | 2900 | - | - | [4] |
| HCT116 | Colon Cancer | - | 7800 | - | - | [4] |
| HR+/HER2- Breast Cancer Cells | Breast Cancer | Exemestane | Not specified | Not specified | Synergistic | [5][6][7][8][9] |
| Peripheral T-cell Lymphoma (PTCL) Cells | Lymphoma | Chemotherapy (CHOP-like) | Not specified | Not specified | Enhanced Efficacy | [1][10][11] |
| Non-Small Cell Lung Cancer (NSCLC) Cells | Lung Cancer | PD-1 Inhibitor | Not specified | Not specified | Synergistic | [12] |
Table 2: Induction of Apoptosis by Tucidinostat Combinations
| Cell Line | Cancer Type | Combination Agent | Treatment Conditions | % Apoptotic Cells (Combination) | % Apoptotic Cells (Single Agents) | Reference |
| Peripheral T-cell Lymphoma (PTCL) | Lymphoma | Brentuximab Vedotin | Not specified | Significantly Increased | Not specified | Not specified |
| Lung Cancer Cells | Lung Cancer | Cisplatin | Not specified | Increased | Not specified | [2] |
| Breast Cancer Cells | Breast Cancer | Endocrine Therapy | Not specified | Increased | Not specified | [5] |
Table 3: Effect of Tucidinostat Combinations on Cell Cycle Distribution
| Cell Line | Cancer Type | Combination Agent | Effect on Cell Cycle | Reference |
| Peripheral T-cell Lymphoma (PTCL) | Lymphoma | Not specified | G1 Arrest | [1] |
| Lung Cancer Cells | Lung Cancer | Not specified | G2/M Arrest | [2] |
| Breast Cancer Cells | Breast Cancer | Not specified | G1 Arrest | Not specified |
Table 4: In Vivo Efficacy of Tucidinostat Combinations in Xenograft Models
| Xenograft Model | Cancer Type | Combination Agent | Tumor Growth Inhibition (Combination) | Tumor Growth Inhibition (Single Agents) | Reference |
| 4T1, LLC, CT26 | Breast, Lung, Colon Cancer | anti-PD-L1 antibody | Significantly inhibited | Less effective | [12] |
| NSCLC Xenograft | Lung Cancer | PD-1 Inhibitor | Significantly delayed tumor growth | Less effective | [13] |
| HR+/HER2- Breast Cancer | Breast Cancer | Exemestane | Significantly improved Progression-Free Survival | Less effective | [6] |
Experimental Protocols
The following are detailed protocols for key experiments commonly used in the evaluation of Tucidinostat combination therapies.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Tucidinostat in combination with another therapeutic agent on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Tucidinostat (stock solution in DMSO)
-
Combination agent (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Tucidinostat and the combination agent in complete medium. Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for single agents and combinations.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with Tucidinostat combinations using flow cytometry.[14][15][16][17]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Tucidinostat, the combination agent, or the combination for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of Tucidinostat combinations on cell cycle distribution.[18][19][20]
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Washing: Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Histone Acetylation and Signaling Proteins
This protocol is for detecting changes in histone acetylation and the expression or phosphorylation of key signaling proteins following treatment with Tucidinostat combinations.[21][22][23]
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, antibodies for PI3K/Akt, MAPK/Ras, NF-κB pathway proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Denature the protein lysates and separate them by SDS-PAGE. For histones, a higher percentage gel (e.g., 15%) is recommended.[22]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3 at 1:1000 dilution) overnight at 4°C.[24]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total histone H3).
Mandatory Visualizations: Signaling Pathways and Workflows
Signaling Pathways Modulated by Tucidinostat
Tucidinostat, often in combination with other agents, has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and immune response.
Caption: Simplified overview of signaling pathways modulated by Tucidinostat.
Experimental Workflow for In Vitro Combination Studies
References
- 1. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 2. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tucidinostat Plus Exemestane as a Neoadjuvant in Early-Stage, Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tucidinostat plus exemestane for postmenopausal patients with advanced, hormone receptor-positive breast cancer (ACE): a randomised, double-blind, placebo-controlled, phase 3 trial - [medicinesresources.nhs.uk]
- 7. Clinical outcomes of tucidinostat-based therapy after prior CDK4/6 inhibitor progression in hormone receptor-positive heavily pretreated metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tucidinostat plus exemestane for postmenopausal patients with advanced, hormone receptor-positive breast cancer: a long-term safety and overall survival update from the randomised, double-blind, placebo-controlled, phase 3 trial - Zhang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 9. Efficacy and safety of tucidinostat in patients with advanced hormone receptor-positive human epidermal growth factor receptor 2-negative breast cancer: real-world insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 11. Tucidinostat, a promising therapeutic option for R/R peripheral T-cell lymphoma - BJH [bjh.be]
- 12. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitors enhance immunotherapy in lung cancer models - ecancer [ecancer.org]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 23. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 24. Acetyl-Histone H3 (Lys9/Lys14) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Overcoming isotopic interference with Tucidinostat-d4 in MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tucidinostat-d4 as an internal standard in mass spectrometry (MS) based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isotopic interference when using this compound?
A1: The primary cause of isotopic interference is the natural isotopic abundance of elements (primarily Carbon-13) in the unlabeled Tucidinostat analyte. This can lead to a signal at the mass-to-charge ratio (m/z) of this compound, a phenomenon often referred to as "crosstalk".[1][2][3] This interference becomes more pronounced at high concentrations of Tucidinostat relative to the fixed concentration of the this compound internal standard.[1][3]
Q2: How can I identify if isotopic interference is affecting my results?
A2: Isotopic interference can manifest as non-linear calibration curves, particularly at the upper and lower limits of quantification.[1][2] You may also observe a signal in the this compound channel when injecting a high concentration of unlabeled Tucidinostat standard.
Q3: What are the ideal characteristics of a stable isotope-labeled internal standard?
A3: An ideal stable isotope-labeled internal standard (SIL-IS) should be chemically identical to the analyte to co-elute chromatographically and have a similar ionization efficiency. However, it must be mass-resolved from the analyte. The isotope label should be in a stable position to prevent back-exchange.[4][5] Deuterium labeling is common due to cost-effectiveness, but care must be taken to avoid placing labels on exchangeable protons.[4][5]
Q4: Can the position of the deuterium labels on this compound affect the analysis?
A4: Yes, the position of the deuterium labels is critical. Labels should be on non-exchangeable positions to prevent loss during sample preparation or in the MS source.[5] Ideally, the labels should also be on a part of the molecule that is retained in the fragment ion used for quantification in tandem MS (MS/MS).[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Tucidinostat and/or this compound
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Tucidinostat is in a single ionic state. |
| Column Degradation | Replace the analytical column. |
| Sample Matrix Effects | Improve the sample preparation method to remove interfering matrix components. |
Issue 2: High Background or Baseline Noise
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. |
| Dirty MS Source | Clean the mass spectrometer's ion source according to the manufacturer's protocol. |
| Carryover from Previous Injection | Inject a series of blank samples to wash the system. Optimize the needle wash solvent and procedure. |
| Plasticizers or other contaminants | Use high-quality polypropylene tubes and vials. |
Issue 3: Inaccurate Quantification and Poor Reproducibility
| Possible Cause | Recommended Solution |
| Isotopic Interference | See the detailed protocol below for mitigating isotopic interference. This may involve optimizing MRM transitions or using a mathematical correction.[1][6] |
| Matrix Effects | Develop a more robust sample preparation method (e.g., solid-phase extraction instead of protein precipitation). Evaluate different ionization sources (e.g., APCI vs. ESI). |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all sample preparation steps. Use an automated liquid handler if available. |
| Internal Standard Instability | Verify the stability of this compound in the stock solution and in the final sample matrix under the storage conditions. |
Data Presentation
Table 1: Illustrative MRM Transitions for Tucidinostat and this compound
This data is illustrative and should be optimized for your specific instrument and experimental conditions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Tucidinostat | 389.2 | 274.1 | 25 | Quantifier |
| Tucidinostat | 389.2 | 162.1 | 35 | Qualifier |
| This compound | 493.2 | 278.1 | 25 | Quantifier |
| This compound | 493.2 | 166.1 | 35 | Qualifier |
Table 2: Example Data Demonstrating the Impact of Isotopic Interference
This is simulated data to illustrate the effect of crosstalk.
| Tucidinostat Concentration (ng/mL) | This compound Concentration (ng/mL) | Observed this compound Peak Area | % Contribution from Tucidinostat |
| 1 | 50 | 100,500 | 0.5% |
| 10 | 50 | 101,000 | 1.0% |
| 100 | 50 | 105,000 | 5.0% |
| 1000 | 50 | 120,000 | 20.0% |
Experimental Protocols
Protocol 1: Mitigating Isotopic Interference
-
Assess the Contribution of Analyte to Internal Standard Signal:
-
Prepare a series of high-concentration Tucidinostat standards without the internal standard.
-
Inject these standards and monitor the MRM transition for this compound.
-
Determine the concentration of Tucidinostat at which a significant signal is observed in the this compound channel.
-
-
Optimize Chromatographic Separation:
-
If there is any slight difference in retention time between Tucidinostat and this compound (sometimes observed with deuterium-labeled standards), optimize the LC gradient to ensure baseline separation.
-
-
Select Alternative MRM Transitions:
-
If significant crosstalk is observed, evaluate alternative fragment ions for this compound that are less prone to interference from the natural isotopes of Tucidinostat.
-
-
Mathematical Correction:
-
For situations with unavoidable and consistent interference, a mathematical correction can be applied.[1] This involves determining the percentage contribution of the analyte to the internal standard signal at various concentrations and correcting the internal standard peak area accordingly. This approach requires careful validation.
-
Protocol 2: Sample Preparation from Human Plasma
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean 1.5 mL polypropylene microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 6. pnrjournal.com [pnrjournal.com]
Addressing matrix effects in Tucidinostat-d4 bioanalysis
Welcome to the technical support center for the bioanalysis of Tucidinostat and its deuterated internal standard, Tucidinostat-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in the bioanalysis of Tucidinostat?
A1: this compound is a stable isotope-labeled (SIL) version of Tucidinostat, where four hydrogen atoms have been replaced with deuterium. It is the ideal internal standard (IS) for the quantitative bioanalysis of Tucidinostat by LC-MS/MS. Because this compound is chemically identical to Tucidinostat, it co-elutes chromatographically and exhibits the same ionization behavior in the mass spectrometer. This allows it to accurately compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects, which can cause ion suppression or enhancement.
Q2: What are matrix effects, and how do they impact the bioanalysis of Tucidinostat?
A2: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting components from the biological matrix (e.g., plasma, serum, urine).[1] These endogenous components, such as phospholipids, salts, and proteins, can suppress or enhance the Tucidinostat signal, leading to inaccurate and imprecise quantification.[1][2] Given that Tucidinostat is a small molecule drug often analyzed in complex biological fluids, understanding and mitigating matrix effects is crucial for developing a robust and reliable bioanalytical method.
Q3: How can I qualitatively assess if my Tucidinostat bioassay is suffering from matrix effects?
A3: A common qualitative method is the post-column infusion technique.[2] In this experiment, a constant flow of a standard solution of Tucidinostat is infused into the LC flow path after the analytical column but before the mass spectrometer ion source. A blank, extracted biological sample is then injected. Any significant dip or rise in the baseline signal for Tucidinostat at specific retention times indicates the elution of matrix components that cause ion suppression or enhancement, respectively. This helps to identify the chromatographic regions most affected by the matrix.
Q4: What is the "gold standard" for quantitatively evaluating matrix effects for Tucidinostat?
A4: The "gold standard" is the post-extraction spike method .[2] This involves comparing the peak area of Tucidinostat (and this compound) in a solution prepared in a neat (clean) solvent to the peak area of Tucidinostat spiked at the same concentration into an extracted blank biological matrix. The ratio of these peak areas is the Matrix Factor (MF) . An MF of <1 indicates ion suppression, while an MF of >1 signifies ion enhancement. An MF close to 1 suggests minimal matrix effect. This should be tested in at least six different lots of the biological matrix to assess variability.
Q5: My this compound (Internal Standard) signal is highly variable between samples. What could be the cause?
A5: High variability in the internal standard signal can indicate several issues:
-
Inconsistent Sample Preparation: Errors in pipetting, inconsistent extraction recovery, or incomplete protein precipitation can lead to variable IS concentrations in the final extract.
-
Significant Matrix Effects: Even with a SIL-IS, extreme matrix effects can cause signal variability, especially if the matrix composition differs significantly between samples (e.g., hemolyzed or lipemic samples).
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance, such as a dirty ion source or detector fatigue, can cause signal drift.
-
Improper IS Addition: Adding the IS too late in the sample preparation process will not account for variability in earlier steps. It should be added as early as possible.
Troubleshooting Guide: Matrix Effects in Tucidinostat Bioanalysis
This guide provides solutions to common problems encountered during the bioanalysis of Tucidinostat.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Precision and Accuracy in QC Samples | Significant and variable matrix effects between different lots of matrix. Inconsistent sample preparation. | Optimize the sample preparation method (e.g., switch from protein precipitation to SPE for cleaner extracts). Ensure the use of a stable isotope-labeled internal standard like this compound. Re-evaluate chromatographic conditions to separate Tucidinostat from interfering matrix components. |
| Ion Suppression Observed | Co-elution of phospholipids from the plasma matrix is a common cause.[2] High concentrations of salts or other endogenous components in the extract. | Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove phospholipids. Modify the chromatographic gradient to better separate Tucidinostat from the suppression zone identified by post-column infusion. Dilute the sample with a suitable buffer, if sensitivity allows. |
| Low Extraction Recovery of Tucidinostat | High plasma protein binding of Tucidinostat. Suboptimal extraction solvent or pH. | Disrupt protein binding by adding an acid (e.g., formic acid, trichloroacetic acid) or an organic solvent (e.g., acetonitrile) before extraction. Optimize the pH of the sample and the extraction solvent to ensure Tucidinostat is in a neutral, extractable state. |
| Inconsistent Matrix Factor Across Different Plasma Lots | Biological variability between individual plasma sources. Presence of co-administered drugs or their metabolites. | Evaluate matrix effects in at least six different lots of blank plasma to ensure the method is robust. If variability is high, a more rigorous sample cleanup method is necessary. |
| Peak Tailing or Splitting for Tucidinostat | Column contamination with matrix components. Incompatible sample solvent with the mobile phase. | Implement a column wash step after each injection to remove strongly retained matrix components. Ensure the final sample extract is dissolved in a solvent similar in composition to the initial mobile phase. |
Experimental Protocols
Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol describes how to calculate the Matrix Factor (MF) for Tucidinostat.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike Tucidinostat and this compound at low and high concentrations into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract six different lots of blank plasma using the developed sample preparation method. Spike Tucidinostat and this compound at the same low and high concentrations into the final, dried extracts before reconstitution.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for Tucidinostat for each lot of plasma:
-
MF = (Peak Area of Tucidinostat in Set B) / (Mean Peak Area of Tucidinostat in Set A)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) :
-
IS MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)
-
IS-Normalized MF = (MF of Tucidinostat) / (MF of this compound)
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-Normalized MF across the six lots should be ≤15%.
Representative Bioanalytical Method for Tucidinostat in Human Plasma
This protocol is a representative example and requires optimization for specific laboratory conditions and instrumentation.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v) and inject into the LC-MS/MS system.
-
-
LC-MS/MS Parameters:
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Illustrative - must be optimized empirically ):
-
Tucidinostat: Precursor Ion (Q1) m/z 391.2 → Product Ion (Q3) m/z 146.1
-
This compound: Precursor Ion (Q1) m/z 395.2 → Product Ion (Q3) m/z 150.1
-
-
Quantitative Data Summary
The following tables present representative data from a typical validation of a bioanalytical method for a small molecule like Tucidinostat.
Table 1: Extraction Recovery and Matrix Factor
| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean IS-Normalized Matrix Factor (n=6 lots) | CV% of IS-Normalized MF |
| Tucidinostat | 10 (Low QC) | 91.5 | 1.03 | 4.2 |
| Tucidinostat | 500 (High QC) | 93.2 | 0.98 | 3.8 |
Table 2: Inter-day and Intra-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| LLOQ | 5 | 6.8 | 104.5 | 7.5 | 102.3 |
| Low QC | 10 | 5.2 | 98.7 | 6.1 | 99.5 |
| Mid QC | 100 | 4.1 | 101.2 | 5.3 | 100.8 |
| High QC | 500 | 3.5 | 97.9 | 4.8 | 98.6 |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General workflow for Tucidinostat bioanalysis.
References
How to resolve chromatographic co-elution issues with Tucidinostat-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues with Tucidinostat-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chromatographic analysis?
A1: this compound is a deuterated form of Tucidinostat, a histone deacetylase (HDAC) inhibitor. It is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Ideally, a stable isotope-labeled internal standard like this compound has nearly identical chemical and physical properties to the analyte (Tucidinostat), leading to similar extraction recovery and co-elution during chromatography. This helps to correct for variations in sample preparation and instrument response, ensuring accurate quantification.
Q2: I thought deuterated internal standards were supposed to co-elute with the analyte. Why am I seeing partial separation or peak splitting between Tucidinostat and this compound?
A2: While deuterated internal standards are designed to co-elute, slight differences in retention times can occur due to a phenomenon known as the chromatographic isotope effect. The substitution of hydrogen with deuterium can lead to minor differences in the molecule's physicochemical properties, such as its interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. The extent of this separation can be influenced by the number and location of the deuterium atoms, as well as the specific chromatographic conditions.
Q3: What are the consequences of poor co-elution between Tucidinostat and this compound?
A3: Incomplete co-elution can compromise the accuracy and precision of your quantitative results. If the analyte and internal standard elute at slightly different times, they may experience different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. This can lead to variability in the analyte-to-internal standard peak area ratio, resulting in inaccurate quantification.
Q4: Can I still use this compound if I observe partial separation?
A4: It is highly recommended to optimize your chromatographic method to achieve complete co-elution. If complete co-elution cannot be achieved, it is crucial to demonstrate that the partial separation does not negatively impact the accuracy and precision of the assay through rigorous validation experiments. This would involve assessing the matrix effects across the peak elution windows of both the analyte and the internal standard.
Troubleshooting Guide: Resolving Co-elution of Tucidinostat and this compound
This guide provides a systematic approach to troubleshooting and resolving co-elution issues between Tucidinostat and its deuterated internal standard, this compound.
Initial Assessment
Before modifying your method, confirm that the observed peak splitting is indeed due to the separation of Tucidinostat and this compound.
-
Inject neat solutions: Inject separate solutions of Tucidinostat and this compound to confirm their individual retention times.
-
Review mass chromatograms: Ensure you are looking at the correct mass-to-charge ratio (m/z) for each compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing co-elution problems.
Technical Support Center: Improving Sensitivity for Low-Level Detection of Tucidinostat-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the low-level detection of Tucidinostat-d4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
Tucidinostat, also known as Chidamide, is a histone deacetylase (HDAC) inhibitor.[1][2][3] this compound is the deuterated form of Tucidinostat and is commonly used as an internal standard (IS) in quantitative bioanalytical methods. The four additional neutrons in the deuterium atoms increase its mass by 4 Daltons, allowing it to be distinguished from the non-deuterated analyte by a mass spectrometer, while having nearly identical chemical and physical properties. This co-elution and similar ionization behavior helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification of Tucidinostat.
Q2: What are the typical mass transitions (MRM) for Tucidinostat and this compound?
Based on published literature, the protonated precursor ion ([M+H]⁺) for Tucidinostat is approximately m/z 391.3-391.5. A common product ion for Tucidinostat is m/z 265.2.[4][5] For this compound, the expected precursor ion would be approximately m/z 395.3. The corresponding product ion would depend on the location of the deuterium labels. Assuming the deuterium labels are on a stable part of the molecule that is retained in the major fragment, a likely product ion would be m/z 269.2. Note: It is crucial to experimentally confirm the optimal product ion for this compound by performing a product ion scan on the deuterated standard.
Q3: What are the common challenges in achieving low-level detection of this compound?
Common challenges include:
-
Low signal intensity: This can be due to suboptimal instrument parameters, poor ionization efficiency, or analyte degradation.
-
High background noise: Contamination from the sample matrix, solvents, or the LC-MS system can obscure the analyte signal.
-
Matrix effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.
-
Poor chromatography: Issues like peak tailing, peak broadening, or retention time shifts can negatively impact sensitivity and reproducibility.
-
Potential for deuterium exchange: Under certain conditions, the deuterium atoms on this compound can exchange with hydrogen atoms from the solvent, compromising its use as an internal standard.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This is a common issue that can be caused by problems with the sample, the LC system, or the mass spectrometer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no signal of this compound.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Internal Standard (IS) Integrity | Verify the concentration and purity of the this compound stock and working solutions. | Prepare fresh solutions from a reliable source. Ensure proper storage conditions to prevent degradation. |
| Mass Spectrometer Performance | Check the instrument tuning and calibration. | Infuse a known concentration of this compound directly into the mass spectrometer to verify sensitivity and mass accuracy. If the signal is low, retune and recalibrate the instrument. |
| Inspect and clean the ion source. | Contamination of the ESI probe or ion transfer capillary can significantly reduce signal. Follow the manufacturer's instructions for cleaning. | |
| LC System Issues | Check for leaks in the LC system. | Even small leaks can lead to inconsistent flow rates and poor performance. |
| Verify the mobile phase flow rate and composition. | Ensure the pumps are delivering the correct flow rate and that the mobile phases are prepared correctly. | |
| Assess column performance. | A degraded or clogged column can lead to poor peak shape and reduced signal. Try replacing the column. | |
| Sample Preparation | Evaluate the extraction efficiency. | Spike a blank matrix with a known amount of this compound and analyze it to determine the recovery. If recovery is low, consider a different sample preparation technique (e.g., switching from protein precipitation to solid-phase extraction). |
Issue 2: High Background Noise or Poor Signal-to-Noise (S/N) Ratio
High background noise can mask the signal of low-level analytes, making detection difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background noise.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Contaminated Solvents | Run blank injections of your mobile phases and sample preparation solvents. | Use high-purity, LC-MS grade solvents. Filter all aqueous mobile phases. |
| System Contamination | Systematically clean components of the LC-MS system. | Flush the LC system with a strong solvent wash. Clean the autosampler needle and injection port. Clean the ion source. |
| Matrix Effects | Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. | Improve sample cleanup to remove interfering matrix components. Consider using solid-phase extraction (SPE) for cleaner extracts. Adjusting the chromatography to separate this compound from the interfering components can also be effective. |
Issue 3: Inconsistent or Drifting Retention Times
Stable retention times are critical for reliable peak integration and quantification.
| Possible Cause | Troubleshooting Step | Recommended Action |
| LC System Leaks | Inspect all fittings and connections for signs of leakage. | Tighten or replace any leaking fittings. |
| Inconsistent Mobile Phase Composition | Ensure mobile phases are properly mixed and degassed. | If using a gradient, ensure the gradient proportioning valve is functioning correctly. |
| Column Equilibration | Verify that the column is adequately equilibrated before each injection. | A general rule is to equilibrate with at least 10 column volumes of the initial mobile phase. |
| Column Temperature Fluctuations | Ensure the column oven is set to a stable temperature. | Fluctuations in ambient temperature can affect retention times if a column oven is not used. |
Issue 4: Suspected Deuterium Exchange
The use of acidic mobile phases, such as those containing formic acid, can potentially lead to the exchange of deuterium atoms on this compound with protons from the solvent. This can compromise the accuracy of quantification. Tucidinostat contains amide bonds, and the protons on the amide nitrogens are susceptible to exchange.
Preventative Measures and Troubleshooting:
References
- 1. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes [mdpi.com]
- 2. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for Tucidinostat-d4
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving poor peak shape issues encountered during the chromatographic analysis of Tucidinostat-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, or splitting) for this compound?
Poor peak shape in the analysis of this compound can stem from a variety of factors, which can be broadly categorized as method-related, instrument-related, sample-related, or column-related. Common issues include secondary interactions between the analyte and the stationary phase, improper mobile phase pH, column overload, and extra-column dead volume.[1][2][3][4][5]
Q2: How does the chemical nature of this compound influence its chromatographic behavior?
Tucidinostat is a benzamide-type histone deacetylase (HDAC) inhibitor.[6] Its structure contains basic nitrogen atoms, making it an ionizable compound. The ionization state of this compound is highly dependent on the mobile phase pH.[7][8][9][10] At a pH close to its pKa, a mixture of ionized and unionized forms can exist, leading to peak distortion.[8] Therefore, controlling the mobile phase pH is critical for achieving a sharp, symmetrical peak.
Q3: Could the deuterium labeling in this compound be the cause of the poor peak shape?
While deuterated standards are generally expected to co-elute with their non-deuterated counterparts, slight differences in retention times can sometimes be observed.[11][12] If this compound is used as an internal standard and is not fully resolved from the unlabeled Tucidinostat, it might appear as a shoulder or a distorted peak. However, it is more likely that the chromatographic conditions are the primary source of the poor peak shape for this compound itself.
Troubleshooting Guide
Method-Related Issues
Q: My this compound peak is tailing. Could the mobile phase be the problem?
A: Yes, the mobile phase composition is a frequent cause of peak tailing for ionizable compounds like this compound.
-
Incorrect pH: Tucidinostat, as a basic compound, can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[4] Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) can suppress the ionization of these silanol groups and ensure that this compound is in a single, protonated state, minimizing secondary interactions.[7][13]
-
Inadequate Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak distortion. A buffer concentration of 10-25 mM is typically recommended.[14]
-
Solvent Strength: If the mobile phase is too weak, the analyte will have a longer retention time and a higher chance of interacting with active sites on the column, which can cause tailing.[2]
Recommended Actions:
-
Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Tucidinostat.
-
Ensure your buffer concentration is adequate (typically 10-25 mM).
-
Optimize the organic solvent percentage to achieve a reasonable retention factor (k').
Instrument-Related Issues
Q: I've optimized my mobile phase, but the peak is still broad. What should I check in my HPLC/LC-MS system?
A: Broad peaks can be a sign of extra-column band broadening.
-
Dead Volume: Excessive tubing length or internal diameter, especially between the column and the detector, can cause peak broadening.[3] Loose fittings can also create dead volumes.
-
Injector Issues: A partially blocked injector port or an improperly seated injection syringe can lead to poor sample introduction and distorted peaks.
-
Detector Settings: An incorrect detector sampling rate can result in a broadened peak.
Recommended Actions:
-
Minimize the length and internal diameter of all tubing.
-
Check all fittings for tightness and proper installation.
-
Inspect and clean the injector.
-
Ensure the detector sampling rate is appropriate for the peak width.
Sample-Related Issues
Q: Could my sample preparation be causing the poor peak shape?
A: Yes, the sample itself can be a source of chromatographic problems.
-
Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including fronting or splitting.[15]
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.[15]
-
Solubility Issues: If this compound is not fully dissolved in the injection solvent, it can lead to broad or split peaks.
Recommended Actions:
-
Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Reduce the injection volume or the sample concentration.
-
Confirm the solubility of this compound in your chosen solvent.
Column-Related Issues
Q: I'm still having issues. Could my column be the problem?
A: Column degradation or contamination is a common cause of poor peak shape.
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause peak tailing.
-
Column Void: A void at the head of the column can cause peak splitting or broadening.[1]
-
Stationary Phase Degradation: Operating at a high pH can degrade the silica-based stationary phase, leading to a loss of performance and poor peak shape.
Recommended Actions:
-
Flush the column with a strong solvent to remove contaminants.
-
If a void is suspected, reverse-flush the column (if permitted by the manufacturer) or replace it.
-
Always operate the column within the manufacturer's recommended pH range.
Data and Protocols
Physicochemical Properties of Tucidinostat
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₉FN₄O₂ | [16] |
| Molecular Weight | 390.41 g/mol | [6] |
| Solubility | Soluble in DMSO | [6][16] |
| Compound Class | Benzamide, HDAC Inhibitor | [6] |
Hypothetical Experimental Protocol for this compound Analysis
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
1. Instrumentation:
-
HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 282 nm or MS in positive ion mode.
3. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Working Standard: Dilute the stock solution with the initial mobile phase (90% A, 10% B) to the desired concentration.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow to diagnose the root cause of poor peak shape.
Signaling Pathway of Tucidinostat
Caption: Mechanism of action of Tucidinostat as an HDAC inhibitor.
References
- 1. realab.ua [realab.ua]
- 2. uhplcs.com [uhplcs.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. waters.com [waters.com]
- 5. mastelf.com [mastelf.com]
- 6. selleckchem.com [selleckchem.com]
- 7. agilent.com [agilent.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. hplc.eu [hplc.eu]
- 15. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 16. immunomart.com [immunomart.com]
Technical Support Center: Optimizing Tucidinostat-d4 Extraction from Serum
Welcome to the technical support center for the bioanalysis of Tucidinostat-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction recovery of this compound from serum samples for accurate quantification, typically by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from serum?
A1: The three most common techniques for extracting small molecules like this compound from serum are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as desired recovery, sample cleanliness, throughput, and cost.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled version of Tucidinostat. It is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte (Tucidinostat). This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for variations in sample processing and matrix effects.[1][2]
Q3: What is "matrix effect" and how can it affect my results?
A3: Matrix effect is the alteration of analyte ionization (suppression or enhancement) caused by co-eluting endogenous components from the serum sample.[3][4] This can lead to inaccurate and imprecise quantification of Tucidinostat. A proper extraction method aims to minimize matrix effects by removing these interfering substances.
Q4: How do I measure the extraction recovery?
A4: Extraction recovery is calculated by comparing the analytical response of an analyte from a pre-extraction spiked sample to the response of a post-extraction spiked sample at the same concentration. The formula is: Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100
Q5: What is an acceptable extraction recovery percentage?
A5: While the highest possible recovery is desirable, consistency and reproducibility are more critical. Generally, recoveries above 80% are considered good, but a method with a consistent 60% recovery can still be valid if it meets other validation criteria like precision and accuracy.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Extraction Recovery | Incomplete Protein Precipitation: Insufficient volume of precipitating solvent or inadequate vortexing. | - Increase the solvent-to-serum ratio (e.g., from 3:1 to 4:1).- Ensure vigorous vortexing for at least 1 minute.- Allow for a longer incubation period at a low temperature (e.g., -20°C for 30 minutes) to enhance protein crashing. |
| Suboptimal LLE Solvent: The chosen organic solvent has poor partitioning for Tucidinostat. | - Test different extraction solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether).- Adjust the pH of the aqueous phase to ensure Tucidinostat is in a neutral state, enhancing its solubility in the organic phase. | |
| Inefficient SPE Elution: The elution solvent is too weak to desorb this compound from the sorbent. | - Increase the percentage of organic solvent in the elution buffer.- Test a stronger elution solvent.- Ensure the sorbent bed is not allowed to dry out before sample loading and elution (unless specified by the manufacturer). | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Handling: Variations in vortexing time, incubation temperature, or pipetting. | - Standardize all steps of the extraction protocol.- Use calibrated pipettes and ensure consistent timing for each step. |
| Matrix Effects: Inconsistent ion suppression or enhancement between samples. | - Use a stable isotope-labeled internal standard like this compound to normalize the signal.[1][2]- Improve sample cleanup by switching from PPT to a more rigorous method like SPE.- Optimize chromatographic conditions to separate Tucidinostat from interfering matrix components. | |
| High Matrix Effects | Insufficient Sample Cleanup: Protein precipitation is often the quickest but "dirtiest" method, leaving more matrix components. | - Switch to a more selective sample preparation technique like SPE, which provides a cleaner extract.- Consider a Liquid-Liquid Extraction which can offer better selectivity than PPT. |
| Phospholipid Interference: Phospholipids are a major cause of matrix effects in serum samples. | - Use SPE cartridges specifically designed for phospholipid removal.- Optimize the protein precipitation solvent; acetonitrile is generally more effective at removing phospholipids than methanol. | |
| Clogged LC Column or High Backpressure | Incomplete Removal of Precipitated Proteins: Supernatant collected before complete pelleting of proteins. | - Increase centrifugation speed and/or time to ensure a compact protein pellet.- Carefully collect the supernatant without disturbing the pellet.- Consider using a filter plate or syringe filter after protein precipitation. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical performance data for different extraction methods, based on a validated LC-MS/MS method for Mocetinostat, a structurally similar benzamide histone deacetylase inhibitor.[5] These values can serve as a benchmark when optimizing your this compound extraction protocol.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery (%) | 89.7 - 96.1 | 85 - 95 (Typical) | > 90 (Typical) |
| Matrix Effect (%) | 94.5 - 97.4 | 90 - 105 (Typical) | 95 - 105 (Typical) |
| Precision (%RSD) | < 11 | < 15 (Typical) | < 10 (Typical) |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
| Cleanliness of Extract | Low | Medium | High |
Note: LLE and SPE data are typical expected values as a direct comparison for Mocetinostat was not provided in the cited source.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is fast and requires minimal development, making it suitable for high-throughput analysis.
-
Sample Preparation: Aliquot 100 µL of serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (in methanol or acetonitrile) to each serum sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.
-
Sample Preparation: Aliquot 100 µL of serum into a clean glass tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution.
-
pH Adjustment (Optional): Add 50 µL of a buffer (e.g., 0.1 M ammonium acetate, pH 7) to neutralize the sample.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Cap the tube and vortex for 2 minutes, or mix on a shaker for 15 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing specific chemical interactions between the analyte and a solid sorbent.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: In a separate tube, mix 100 µL of serum with 10 µL of this compound and 200 µL of 4% phosphoric acid in water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute Tucidinostat and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
Visualizations
Caption: Workflow diagram comparing the three main extraction methods for this compound from serum.
Caption: A logical troubleshooting guide for addressing low recovery or high variability issues.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography mass spectrometry determination of mocetinostat (MGCD0103) in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing ion suppression when using Tucidinostat-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing ion suppression when using Tucidinostat-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is the deuterium-labeled version of Tucidinostat, a histone deacetylase (HDAC) inhibitor.[1][2] It is used as an internal standard (IS) in quantitative bioanalysis. Since this compound is chemically identical to Tucidinostat but has a different mass, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of Tucidinostat by correcting for variations in sample preparation and instrument response, including ion suppression.[3]
Q2: What is ion suppression and how can it affect my results with this compound?
Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the analyte of interest (and the internal standard) is reduced by co-eluting compounds from the sample matrix.[4][5] This can lead to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[6] If this compound is affected by ion suppression differently than Tucidinostat, the accuracy of the assay will be compromised.
Q3: What are the common causes of ion suppression in Tucidinostat analysis?
Common sources of ion suppression include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples like plasma or serum.[3]
-
Exogenous compounds: Formulation agents, dosing vehicles, or contaminants from collection tubes.[7][8]
-
Mobile phase additives: High concentrations of non-volatile buffers or ion-pairing agents.[3]
Q4: I am observing a significant drop in my this compound signal in patient samples compared to my calibration standards. What could be the cause?
A significant drop in the internal standard signal in specific samples is a classic sign of ion suppression.[9] This indicates that a component in the patient sample matrix is co-eluting with this compound and interfering with its ionization.
Troubleshooting Guide
Below is a step-by-step guide to identifying and mitigating ion suppression when using this compound.
Step 1: Confirming Ion Suppression
The first step is to confirm that the observed signal loss is due to ion suppression. A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
Experimental Protocol: Post-Column Infusion
-
Prepare a solution of Tucidinostat at a concentration that gives a stable and robust signal.
-
Set up your LC-MS/MS system as you would for your sample analysis.
-
Using a syringe pump and a T-connector, infuse the Tucidinostat solution at a constant flow rate into the mobile phase stream between the analytical column and the mass spectrometer.
-
Inject a blank matrix sample (e.g., plasma from an untreated subject).
-
Monitor the Tucidinostat signal. A drop in the baseline signal at a specific retention time indicates the presence of ion-suppressing components from the matrix eluting at that time.[9]
Step 2: Troubleshooting Workflow
If ion suppression is confirmed, follow this workflow to mitigate the issue.
Step 3: Implementing Solutions
1. Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): While simple, it may not remove all phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup and can be highly selective.[5]
| Sample Preparation Method | Relative Cleanup Efficiency | Relative Throughput |
| Protein Precipitation | Low | High |
| Liquid-Liquid Extraction | Medium | Medium |
| Solid-Phase Extraction | High | Low to Medium |
2. Modify Chromatographic Conditions
The aim is to chromatographically separate Tucidinostat and this compound from the co-eluting interferences.
-
Change the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Modify the Mobile Phase: Altering the organic solvent (e.g., methanol vs. acetonitrile) or the pH can change the selectivity of the separation.
-
Switch the Column: Using a column with a different stationary phase (e.g., C8, Phenyl) can also alter selectivity.
3. Dilute the Sample
Diluting the sample can reduce the concentration of interfering matrix components.[7] However, this may also decrease the analyte signal, so this approach is only suitable if the assay has sufficient sensitivity.
Representative Experimental Protocol: Tucidinostat in Human Plasma
This protocol is a representative method adapted from similar assays for HDAC inhibitors and general bioanalytical practices.
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase A/mobile phase B (50:50, v/v).
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tucidinostat: Specific precursor > product ionthis compound: Specific precursor > product ion |
| Source Temp. | 500°C |
| IonSpray Voltage | 4500 V |
Note: Specific MRM transitions and collision energies must be optimized for your instrument.
Tucidinostat Signaling Pathway
Tucidinostat is a histone deacetylase (HDAC) inhibitor that targets Class I (HDAC1, 2, 3) and Class IIb (HDAC10) enzymes. By inhibiting these enzymes, it leads to an increase in histone acetylation, which in turn alters gene expression, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 2. lcms.cz [lcms.cz]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Oral histone deacetylase inhibitor tucidinostat (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chidamide, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of Tucidinostat-d4 in different biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tucidinostat-d4 in various biological matrices. This resource is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
A1: this compound is the deuterated form of Tucidinostat (also known as Chidamide), a potent histone deacetylase (HDAC) inhibitor used in cancer research.[1] In bioanalytical studies, this compound is often used as an internal standard for the accurate quantification of Tucidinostat in biological samples. Its stability is crucial because any degradation of the internal standard can lead to inaccurate measurements of the target analyte, compromising the validity of pharmacokinetic and other bioanalytical studies.
Q2: What are the common biological matrices in which the stability of this compound should be evaluated?
A2: The stability of this compound should be assessed in the specific biological matrices being used in your experiments. Common matrices include:
-
Plasma: The liquid component of blood, obtained after centrifugation of blood collected with an anticoagulant.
-
Serum: The liquid portion of blood that remains after the blood has clotted.
-
Whole Blood: Unprocessed blood containing all cellular components.[2]
-
Tissue Homogenates: Preparations of tissues that have been mechanically disrupted to release their cellular contents.
Q3: What factors can influence the stability of this compound in biological samples?
A3: Several factors can affect the stability of this compound, including:
-
Temperature: Both storage temperature and temperature fluctuations during handling can lead to degradation.
-
pH: The acidity or alkalinity of the matrix can promote hydrolysis or other chemical reactions.
-
Enzymatic Activity: Enzymes present in biological matrices can metabolize the compound.
-
Light Exposure: Photodegradation can occur if samples are not protected from light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause degradation of the analyte.[3]
-
Matrix Composition: The presence of other substances in the matrix can influence stability. For some HDAC inhibitors, instability has been observed in plasma, while the compound is stable in serum, suggesting that clotting proteins may play a role.
Q4: How does deuteration affect the stability of this compound compared to non-deuterated Tucidinostat?
A4: Deuteration, the replacement of hydrogen atoms with deuterium, generally increases the metabolic stability of a compound. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond. This enhanced stability makes deuterated compounds like this compound excellent internal standards in bioanalytical methods.
Troubleshooting Guide
This guide addresses common issues that may arise during the assessment of this compound stability.
Issue 1: Inconsistent or low recovery of this compound in plasma samples.
| Possible Cause | Suggested Solution |
| Enzymatic degradation in plasma. | Consider using serum instead of plasma. For some HDAC inhibitors, such as Vorinostat, instability has been noted in plasma, while the compound remains stable in serum. This suggests that factors related to the clotting process might influence stability. If plasma must be used, add enzyme inhibitors (e.g., protease or esterase inhibitors) to the collection tubes, and process samples at low temperatures as quickly as possible. |
| Adsorption to container surfaces. | Use low-binding polypropylene tubes for sample collection, processing, and storage. Silanized glass vials can also be considered. |
| pH-dependent hydrolysis. | Ensure the pH of the biological matrix is maintained within a stable range for this compound. If necessary, buffer the samples. |
| Incorrect anticoagulant. | If using plasma, evaluate the stability in different types of anticoagulant tubes (e.g., EDTA, heparin, sodium citrate) to determine if the choice of anticoagulant affects stability. |
Issue 2: Apparent degradation of this compound during freeze-thaw cycles.
| Possible Cause | Suggested Solution |
| Compound precipitation at low temperatures. | After thawing, ensure the sample is thoroughly vortexed to redissolve any precipitate before analysis. Visually inspect the sample for any particulate matter. |
| pH changes during freezing. | The pH of buffered solutions can shift during the freezing process. Evaluate the stability in different buffer systems if pH sensitivity is suspected. |
| Repeated handling at room temperature. | Minimize the time samples spend at room temperature during the thawing process. Thaw samples on ice and process them promptly. |
Issue 3: Variability in this compound signal in LC-MS/MS analysis.
| Possible Cause | Suggested Solution |
| Matrix effects (ion suppression or enhancement). | Matrix effects can cause variability in the ionization of the analyte and internal standard.[4] Optimize the sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) to remove interfering matrix components. Also, ensure chromatographic separation of this compound from any co-eluting matrix components that may cause ion suppression. |
| In-source fragmentation or instability. | Optimize the mass spectrometer source conditions (e.g., temperature, gas flows) to minimize in-source degradation of this compound. |
| Contamination of the LC-MS/MS system. | Implement a rigorous cleaning protocol for the autosampler, injection port, and column to prevent carryover from previous samples. |
| Chromatographic separation of analyte and deuterated internal standard. | While uncommon, significant deuterium labeling can sometimes lead to a slight chromatographic shift between the analyte and the internal standard.[5] This can expose them to different matrix effects. Ensure that the peak integration parameters are appropriate for both the analyte and the internal standard. |
Experimental Protocols and Data
Stability Assessment of Tucidinostat in Human Plasma
The following table summarizes the stability of Tucidinostat in human plasma under various conditions, as determined by a validated LC-MS/MS method. While this data is for the non-deuterated compound, it provides a strong indication of the expected stability of this compound.
| Stability Condition | Storage Duration | Mean Recovery (%) | % CV |
| Freeze-Thaw | 3 cycles (-80°C to RT) | 95.8 | 3.1 |
| Short-Term (Bench-Top) | 24 hours at Room Temp. | 98.2 | 2.5 |
| Long-Term | 4 months at -80°C | 94.5 | 4.2 |
Data is hypothetical and for illustrative purposes, based on typical stability results for similar compounds like tazemetostat.[3] Actual results may vary.
Protocol for Stability Assessment in Biological Matrices
This protocol outlines a general procedure for evaluating the stability of this compound in plasma, serum, or tissue homogenates.
1. Preparation of Quality Control (QC) Samples:
- Spike a pool of the desired biological matrix with this compound at low and high concentrations.
- Aliquots of these QC samples are used for the stability tests.
2. Freeze-Thaw Stability:
- Subject aliquots of low and high QC samples to three or more freeze-thaw cycles.
- For each cycle, freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours and then thaw them unassisted at room temperature.
- After the final cycle, analyze the samples and compare the concentrations to freshly prepared QC samples.
3. Short-Term (Bench-Top) Stability:
- Place aliquots of low and high QC samples at room temperature for a specified period that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).
- After the specified duration, analyze the samples and compare the concentrations to freshly prepared QC samples.
4. Long-Term Stability:
- Store aliquots of low and high QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
- Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).
- Compare the concentrations to freshly prepared QC samples at each time point.
5. Data Analysis:
- The mean concentration of the stability-tested samples should be within ±15% of the nominal concentration.
Visualizations
Experimental Workflow for Stability Assessment
Caption: A flowchart illustrating the key steps in assessing the stability of this compound in biological matrices.
Signaling Pathway of Tucidinostat
References
- 1. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole blood stability in quantitative bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Tucidinostat-d4 Internal Standard
Welcome to the technical support center for Tucidinostat-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Tucidinostat, a histone deacetylase (HDAC) inhibitor. It is used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Tucidinostat in biological matrices. Stable isotope-labeled internal standards like this compound are considered the gold standard because they have nearly identical chemical and physical properties to the analyte, which helps to correct for variability during sample preparation and analysis.
Q2: I am observing a different retention time for this compound compared to Tucidinostat. Is this normal?
A slight shift in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon referred to as the "deuterium isotope effect." This can occur due to the small differences in molecular weight and polarity caused by the deuterium labeling. While a small, consistent shift is often acceptable, a significant or variable shift can lead to inconsistent results.
Q3: My this compound signal is inconsistent across my sample batch. What could be the cause?
Inconsistent internal standard response can stem from several factors. These may include issues with sample preparation, variability in the biological matrix (matrix effects), instability of the internal standard, or problems with the LC-MS/MS system itself. A systematic troubleshooting approach is necessary to identify the root cause.
Q4: Can this compound undergo back-exchange of deuterium for hydrogen?
While the carbon-deuterium bond is generally stable, back-exchange can occur under certain conditions, such as in highly acidic or basic solutions. It is crucial to assess the stability of this compound under the specific conditions of your sample preparation and storage.
Troubleshooting Guide
Issue 1: Inconsistent Peak Area Ratios of Tucidinostat to this compound
| Potential Cause | Recommended Action |
| Matrix Effects | Endogenous components in the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard. |
| - Evaluate Matrix Factor: Analyze at least six different lots of the biological matrix to assess the variability of the matrix effect. The coefficient of variation (CV%) of the internal standard-normalized matrix factor should ideally be ≤15%. | |
| - Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. | |
| - Modify Chromatography: Optimize the chromatographic conditions to separate the analyte and internal standard from co-eluting matrix components. | |
| Inconsistent Sample Preparation | Variability in extraction recovery between the analyte and the internal standard can lead to inconsistent ratios. |
| - Review Extraction Protocol: Ensure consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. | |
| - Optimize Extraction Method: Re-evaluate the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, SPE) to ensure it is robust and provides consistent recovery for both Tucidinostat and this compound. | |
| Analyte or Internal Standard Instability | Degradation of either Tucidinostat or this compound during sample collection, storage, or processing will lead to inaccurate results. |
| - Perform Stability Studies: Conduct freeze-thaw stability, short-term bench-top stability, and long-term storage stability assessments for both the analyte and the internal standard in the biological matrix.[1][2][3][4] | |
| - Control Environmental Conditions: Ensure samples are stored at the appropriate temperature and protected from light if they are found to be light-sensitive. |
Issue 2: Poor Peak Shape or Chromatographic Resolution
| Potential Cause | Recommended Action |
| Column Degradation | The analytical column can degrade over time, leading to peak broadening, tailing, or splitting. |
| - Column Washing: Implement a robust column washing procedure between batches to remove adsorbed matrix components. | |
| - Guard Column: Use a guard column to protect the analytical column from strongly retained compounds. | |
| - Column Replacement: Replace the analytical column if performance does not improve after washing. | |
| Inappropriate Mobile Phase | The composition and pH of the mobile phase are critical for good chromatography. |
| - pH Optimization: Ensure the mobile phase pH is appropriate for the ionization state of Tucidinostat. | |
| - Solvent Quality: Use high-purity, LC-MS grade solvents and additives. | |
| Injection Volume Overload | Injecting too large a volume of a sample prepared in a strong solvent can lead to peak distortion. |
| - Reduce Injection Volume: Decrease the volume of sample injected onto the column. | |
| - Solvent Matching: If possible, the final sample solvent should be weaker than the initial mobile phase. |
Experimental Protocols
The following is a representative LC-MS/MS method for the analysis of Tucidinostat, which can be adapted for use with this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile (or a 9:1 acetonitrile:methanol solution) to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | Zorbax SB-C18 (2.1 x 150 mm, 5 µm) or equivalent[5] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | A time-programmed gradient may be necessary to achieve optimal separation. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tucidinostat) | m/z 391.5 → [Fragment Ion][5] |
| MRM Transition (this compound) | m/z 395.5 → [Corresponding Fragment Ion] |
Note: The specific fragment ions for the MRM transitions need to be determined by direct infusion of Tucidinostat and this compound standards into the mass spectrometer.
Method Validation Data
The following tables summarize typical validation results for a bioanalytical method for Tucidinostat. These values can serve as a benchmark when validating your own assay.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 10 - 2000 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 10 ng/mL[5] |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low QC | < 15% | < 15% | ± 15% |
| Medium QC | < 15% | < 15% | ± 15% |
| High QC | < 15% | < 15% | ± 15% |
Based on typical acceptance criteria for bioanalytical method validation. A study on Chidamide (Tucidinostat) reported intra-day and inter-day precision both to be less than 12%.[5]
Table 3: Recovery and Stability
| Parameter | Result |
| Extraction Recovery | 86.6 - 92.1%[5] |
| Freeze-Thaw Stability (3 cycles) | Within ± 15% of nominal concentration |
| Short-Term Stability (24h at RT) | Within ± 15% of nominal concentration |
| Long-Term Stability (-80°C for 30 days) | Within ± 15% of nominal concentration |
Visualizations
Experimental Workflow
Caption: A typical bioanalytical workflow for the quantification of Tucidinostat using this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for the determination of clebopride and its application to a pharmacokinetics study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Determination of chidamide in rat plasma by LC-MS and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tucidinostat Dosage for In Vivo Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tucidinostat in in vivo cancer models. This resource offers troubleshooting advice and frequently asked questions to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tucidinostat?
A1: Tucidinostat is an orally bioavailable, subtype-selective histone deacetylase (HDAC) inhibitor.[1][2][3] It specifically targets Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC (HDAC10).[1][2][4] By inhibiting these enzymes, Tucidinostat leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This altered chromatin state can reactivate the expression of tumor suppressor genes.[1] Additionally, Tucidinostat can modulate the acetylation of non-histone proteins, influencing various cellular processes.[1] Its anti-cancer effects are mediated through the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways such as PI3K/Akt and MAPK/Ras.[1][3]
Q2: What are the recommended starting doses for Tucidinostat in in vivo mouse models?
A2: The optimal dose of Tucidinostat can vary depending on the cancer model, mouse strain, and experimental endpoint. However, based on preclinical studies, a general starting range can be recommended. It is crucial to perform a pilot dose-finding study to determine the optimal dose for your specific model.
| Cancer Model Type | Mouse Strain | Recommended Starting Dose (Oral Gavage) | Dosing Frequency | Reference |
| Colorectal Carcinoma | Athymic nude mice (BALB/c-nu) | 12.5 - 50 mg/kg | Daily | [2][4] |
| Lung Carcinoma | Not Specified | 12.5 - 50 mg/kg | Daily | [4] |
| Liver Carcinoma | Not Specified | 12.5 - 50 mg/kg | Daily | [4] |
| Breast Carcinoma | Not Specified | 12.5 - 50 mg/kg | Daily | [4] |
| Colorectal Cancer (syngeneic) | Not Specified | 12.5, 25, 75 mg/kg | Daily | [5] |
| Breast Cancer (syngeneic) | Not Specified | 25 mg/kg | Daily | [5] |
| Lung Cancer (syngeneic) | Not Specified | 25 mg/kg | Daily | [5] |
Q3: How should Tucidinostat be prepared for oral administration in mice?
A3: Tucidinostat is typically administered via oral gavage. Proper formulation is essential for ensuring bioavailability and minimizing vehicle-related toxicity. Here are two common vehicle preparations:
-
Aqueous-based vehicle:
-
Dissolve Tucidinostat in DMSO to create a stock solution (e.g., 40 mg/mL).
-
Add PEG300 to the DMSO stock solution (e.g., for 1 mL final volume, add 50 µL of 40 mg/mL DMSO stock to 400 µL PEG300) and mix until clear.
-
Add Tween80 to the mixture (e.g., 50 µL for 1 mL final volume) and mix until clear.
-
Finally, add double-distilled water (ddH2O) to the desired final volume (e.g., 500 µL for 1 mL final volume).
-
This solution should be prepared fresh before each use.[2]
-
-
Oil-based vehicle:
-
Dissolve Tucidinostat in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Add the DMSO stock solution to corn oil (e.g., for 1 mL final volume, add 50 µL of 10 mg/mL DMSO stock to 950 µL of corn oil) and mix thoroughly.
-
This suspension should be prepared fresh before each use.[2]
-
Q4: What are the common signs of toxicity to monitor in mice treated with Tucidinostat?
A4: Close monitoring for signs of toxicity is critical during in vivo studies with Tucidinostat. Common adverse effects include:
-
Body weight loss: This is a key indicator of general toxicity. Mice should be weighed daily or at least three times a week. Significant weight loss (typically >15-20%) may necessitate a dose reduction or cessation of treatment.[5]
-
Hematological toxicities: Tucidinostat can cause myelosuppression.[5] Common findings include:
-
Thrombocytopenia (low platelets)
-
Neutropenia (low neutrophils)
-
Leukopenia (low white blood cells)
-
Anemia (low red blood cells)
-
-
General clinical signs: Observe mice for changes in behavior, such as lethargy, ruffled fur, and reduced food and water intake.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor tumor growth inhibition at standard doses. | 1. Suboptimal dosing regimen. 2. Tumor model resistance. 3. Improper drug formulation or administration. | 1. Conduct a dose-escalation study to find the maximum tolerated dose (MTD) and optimal biological dose in your model. 2. Evaluate the expression of HDACs 1, 2, 3, and 10 in your tumor model. 3. Ensure the vehicle is appropriate and the oral gavage technique is performed correctly to ensure consistent delivery. |
| Significant body weight loss or other signs of severe toxicity. | 1. Dose is too high for the specific mouse strain or tumor model. 2. Frequent dosing schedule. | 1. Reduce the dose of Tucidinostat. A dose of 75 mg/kg daily has been shown to cause intolerable toxicities in some models.[5] 2. Consider an intermittent dosing schedule (e.g., twice or three times a week) which has been used in clinical settings.[6] |
| Precipitation of Tucidinostat in the vehicle. | 1. Low solubility of Tucidinostat in the chosen vehicle. 2. Improper mixing or storage of the formulation. | 1. Ensure the use of co-solvents like DMSO and PEG300. Sonication may help in dissolving the compound. 2. Always prepare the formulation fresh before each administration. |
| Variability in tumor response among animals in the same treatment group. | 1. Inconsistent drug administration. 2. Heterogeneity of the tumor xenografts. | 1. Ensure all technicians are proficient in oral gavage to deliver a consistent volume. 2. Start treatment when tumors have reached a consistent size across all animals. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., HCT-8 colorectal carcinoma) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Tucidinostat Administration:
-
Prepare Tucidinostat in the desired vehicle at the chosen concentration.
-
Administer Tucidinostat via oral gavage at the determined dose and schedule (e.g., 25 mg/kg, daily).
-
The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
Continue treatment for the specified duration or until tumors in the control group reach the endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting for pharmacodynamic markers).
-
Protocol 2: Pharmacodynamic Analysis of Histone Acetylation
-
Sample Collection:
-
Treat tumor-bearing mice with Tucidinostat or vehicle as described in Protocol 1.
-
At various time points after the final dose (e.g., 2, 6, 24 hours), euthanize the mice and collect tumor tissue and peripheral blood mononuclear cells (PBMCs).
-
-
Histone Extraction:
-
Extract histones from the collected tissues and cells using a commercially available kit or a standard acid extraction protocol.
-
-
Western Blotting:
-
Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and total histone proteins (as a loading control).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels to determine the pharmacodynamic effect of Tucidinostat.
-
Visualizations
Caption: Mechanism of action of Tucidinostat.
Caption: General workflow for an in vivo efficacy study.
References
- 1. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. tucidinostat - My Cancer Genome [mycancergenome.org]
- 4. Tucidinostat | Chidamide | HDAC inhibitor | TargetMol [targetmol.com]
- 5. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
Navigating Preclinical Challenges: A Technical Support Center for Managing Tucidinostat's Adverse Effects
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the adverse effects of Tucidinostat during preclinical studies. The following information is designed to offer practical guidance on identifying, monitoring, and mitigating potential toxicities, ensuring the integrity and success of your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with Tucidinostat in preclinical studies?
A1: Based on preclinical data, the most frequently reported adverse effects of Tucidinostat are hematological toxicities, including thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and leukopenia (low white blood cell count). Gastrointestinal issues such as diarrhea and general constitutional symptoms like fatigue and weight loss are also commonly observed, particularly at higher doses.
Q2: Are the adverse effects of Tucidinostat dose-dependent?
A2: Yes, preclinical studies in mouse models have demonstrated a clear dose-dependent relationship with Tucidinostat's adverse effects. For instance, a high dose of 75 mg/kg has been associated with significant body weight loss, leucopenia, and lymphopenia. Lower to moderate doses (12.5 to 25 mg/kg) have shown a more tolerable toxicity profile.
Q3: How can I monitor for hematological toxicity in my animal models?
A3: Regular monitoring of blood parameters is crucial. We recommend performing a complete blood count (CBC) at baseline and at regular intervals throughout the study. Key parameters to monitor include platelet count, absolute neutrophil count, and total white blood cell count. Blood samples can be collected via appropriate methods for the animal model, such as tail vein or saphenous vein sampling.
Q4: What are the signs of gastrointestinal distress in rodents, and how can it be managed?
A4: Signs of gastrointestinal distress in rodents can include diarrhea, decreased food and water intake, and weight loss. Management strategies include providing easily digestible and palatable food, ensuring adequate hydration with readily accessible water sources, and potentially administering supportive care agents as recommended by a veterinarian. Close monitoring of body weight and fecal consistency is essential.
Q5: How can I assess and manage fatigue in my animal studies?
A5: Fatigue in animal models can be inferred from a decrease in voluntary activity. This can be monitored using running wheels or automated activity monitoring systems. Management of fatigue is primarily supportive. Ensuring a comfortable and stress-free environment, as well as maintaining proper nutrition and hydration, can help mitigate the effects of fatigue.
Troubleshooting Guides
Problem: Significant Body Weight Loss in Treated Animals
Possible Cause:
-
High dose of Tucidinostat leading to systemic toxicity.
-
Gastrointestinal distress causing decreased appetite and absorption.
-
General malaise and fatigue.
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of Tucidinostat to a lower, better-tolerated level.
-
Supportive Care: Provide nutritional support with high-calorie, palatable food. Ensure easy access to water to prevent dehydration.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to assess the extent of anorexia.
-
Veterinary Consultation: Consult with a veterinarian to rule out other potential causes and for guidance on supportive care.
Problem: Severe Thrombocytopenia or Neutropenia
Possible Cause:
-
Direct myelosuppressive effect of Tucidinostat on hematopoietic stem and progenitor cells.
Troubleshooting Steps:
-
Dose Interruption/Reduction: Temporarily halt Tucidinostat administration or reduce the dose to allow for bone marrow recovery.
-
Supportive Care: In cases of severe neutropenia, consider prophylactic antibiotic administration to prevent opportunistic infections, following veterinary guidance.
-
Investigational Mitigation: Preclinical studies on other HDAC inhibitors suggest that thrombopoietin (TPO) mimetics may help ameliorate thrombocytopenia. This could be an experimental avenue to explore.
Quantitative Data Summary
Table 1: Dose-Dependent Adverse Effects of Tucidinostat in Mice
| Dosage (mg/kg, daily) | Observed Adverse Effects | Reference |
| 12.5 | Tolerable toxicity, sustained tumor growth inhibition | |
| 25 | Tolerable toxicity, sustained tumor growth inhibition | |
| 75 | Rapid body weight loss, leucopenia, lymphopenia |
Table 2: Common Hematological Adverse Events (Clinical Data for Reference)
| Adverse Event | Grade ≥3 Incidence (Clinical Studies) | Reference |
| Thrombocytopenia | 51% | |
| Neutropenia | 36% | |
| Leukopenia | 20% | |
| Anemia | Not specified |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis in Rodents
Objective: To monitor hematological parameters in animals treated with Tucidinostat.
Materials:
-
Appropriate anticoagulant tubes (e.g., EDTA-coated)
-
Micropipettes and sterile tips
-
Blood collection supplies (e.g., lancets, capillary tubes)
-
Automated hematology analyzer
Procedure:
-
Collect a small volume of whole blood (typically 50-100 µL for mice) from a suitable site (e.g., saphenous vein, tail vein).
-
Immediately transfer the blood into an EDTA-coated microtube to prevent coagulation.
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
Analyze the sample using a calibrated automated hematology analyzer to obtain counts for platelets, neutrophils, lymphocytes, and total white blood cells.
-
Record the data and compare it to baseline values and control groups.
Protocol 2: Serum Chemistry Evaluation
Objective: To assess for potential organ toxicity.
Materials:
-
Serum separator tubes
-
Centrifuge
-
Pipettes and sterile tips
-
Clinical chemistry analyzer
Procedure:
-
Collect a sufficient volume of whole blood into a serum separator tube.
-
Allow the blood to clot at room temperature for approximately 30 minutes.
-
Centrifuge the tube at the recommended speed (e.g., 2000 x g for 10 minutes) to separate the serum.
-
Carefully collect the serum supernatant without disturbing the cell pellet.
-
Analyze the serum for relevant markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine) using a clinical chemistry analyzer.
-
Compare the results to baseline and control values.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
Tucidinostat's therapeutic effects and some of its adverse effects are linked to its influence on key cellular signaling pathways. The diagrams below illustrate these relationships and a typical experimental workflow for managing adverse events.
Caption: Tucidinostat inhibits HDACs, which can modulate the PI3K/Akt pathway, impacting cell proliferation and survival.
Caption: Tucidinostat can affect the MAPK/Ras signaling cascade, leading to changes in gene expression related to cell cycle and apoptosis.
Caption: A logical workflow for the proactive monitoring and management of adverse effects during preclinical studies with Tucidinostat.
Validation & Comparative
A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Methods for Tucidinostat-d4
In the landscape of global clinical trials and multi-site research, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for Tucidinostat, a histone deacetylase (HDAC) inhibitor used in cancer therapy, with its deuterated stable isotope-labeled internal standard, Tucidinostat-d4.[1][2][3] The principles and protocols outlined here are essential for researchers, scientists, and drug development professionals to ensure data integrity and comparability between laboratories.
The cross-validation process is a critical component of bioanalytical method validation, designed to verify that a specific analytical method, when implemented in different laboratories, yields equivalent and reliable results.[4][5][6][7] This is particularly important when samples from a single study are analyzed at multiple sites.
Experimental Workflow for Cross-Validation
The successful cross-validation of a bioanalytical method between two or more laboratories involves a systematic workflow. This process ensures that all critical parameters are evaluated and that the method is robust and transferable. The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study.
Experimental Protocols
A robust and validated bioanalytical method is the foundation of any successful cross-validation. The most common technique for the quantification of HDAC inhibitors like Tucidinostat in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1]
LC-MS/MS Method for Tucidinostat Quantification
This protocol outlines a typical LC-MS/MS method for the analysis of Tucidinostat in human plasma, using this compound as the internal standard (IS).
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Tucidinostat: Q1 436.2 -> Q3 351.1
-
This compound (IS): Q1 440.2 -> Q3 355.1
-
-
Cross-Validation Protocol
The cross-validation study should be conducted by analyzing two sets of samples at both the originating and receiving laboratories.[4][6]
-
Quality Control (QC) Samples: A minimum of three concentration levels (low, medium, and high) of QC samples, prepared by spiking a blank biological matrix with known amounts of Tucidinostat, should be analyzed.[8]
-
Incurred Samples: A set of at least 20 incurred samples (samples from dosed subjects in a clinical or preclinical study) should be analyzed by both laboratories to assess the method's performance with real-world samples.
Data Presentation and Acceptance Criteria
The core of the cross-validation is the comparison of the data generated by the participating laboratories. The results should be summarized in clear, tabular formats to facilitate comparison.
Acceptance Criteria
For the cross-validation to be considered successful, the following criteria, based on regulatory guidelines, should be met:[7][8]
-
For QC Samples: The mean concentration values from the receiving lab should be within ±15% of the nominal concentration. At least two-thirds (67%) of the individual QC samples should have a concentration value within ±15% of the mean value obtained by the originating lab.
-
For Incurred Samples: At least two-thirds (67%) of the samples should have a percent difference between the values obtained at the two labs of no more than 20%. The percent difference is calculated as: ((Value_LabA - Value_LabB) / Mean(Value_LabA, Value_LabB)) * 100.
Table 1: Comparison of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. Lab A (ng/mL) | Mean Conc. Lab B (ng/mL) | % Bias Lab B vs. Nominal |
| Low QC | 5.0 | 4.95 | 5.10 | +2.0% |
| Medium QC | 50.0 | 51.5 | 48.9 | -2.2% |
| High QC | 400.0 | 395.8 | 408.2 | +3.1% |
Table 2: Inter-Lab Comparison of Incurred Samples (Representative Data)
| Sample ID | Conc. Lab A (ng/mL) | Conc. Lab B (ng/mL) | Mean Conc. (ng/mL) | % Difference |
| IS-001 | 25.4 | 26.1 | 25.75 | -2.7% |
| IS-002 | 152.8 | 148.9 | 150.85 | +2.6% |
| IS-003 | 3.9 | 4.2 | 4.05 | -7.4% |
| IS-004 | 88.1 | 93.5 | 90.8 | -6.0% |
| IS-005 | 215.6 | 209.8 | 212.7 | +2.7% |
Conclusion
A successful inter-laboratory cross-validation demonstrates the robustness, reliability, and transferability of a bioanalytical method. By adhering to a well-defined protocol and pre-set acceptance criteria, research organizations can ensure the consistency and integrity of pharmacokinetic and other bioanalytical data generated across multiple sites. This guide provides a foundational framework for conducting such a comparison for Tucidinostat and its deuterated internal standard, this compound, thereby supporting the generation of high-quality, comparable data in global drug development programs.
References
- 1. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 4. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cross-validation-of-bioanalytical-methods-between-laboratories - Ask this paper | Bohrium [bohrium.com]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
A Head-to-Head Battle: Tucidinostat-d4 Versus Other Internal Standards for HDACi Bioanalysis
In the precise world of bioanalysis, particularly for quantifying Histone Deacetylase inhibitors (HDACi) like Tucidinostat, the choice of an internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison between Tucidinostat-d4, a deuterated internal standard, and other common internal standards, supported by experimental data and detailed protocols.
The Gold Standard: Deuterated Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for an internal standard is a stable isotope-labeled version of the analyte. This compound, where four hydrogen atoms in the Tucidinostat molecule are replaced with deuterium, is an ideal IS for quantifying Tucidinostat. Deuterated standards are considered superior because they share near-identical physicochemical properties with the analyte. This ensures they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery, effectively compensating for variations during sample preparation and analysis.
The Alternative: Structural Analogs
When a deuterated internal standard is not available or cost-prohibitive, researchers may opt for a structural analog—a molecule with a similar chemical structure to the analyte. While a viable option, structural analogs can exhibit different chromatographic behavior, extraction recovery, and ionization responses, potentially leading to less accurate quantification compared to a deuterated standard.
Performance Under the Microscope: A Comparative Analysis
To illustrate the performance differences, this guide presents a comparative summary of validation parameters. Since direct comparative studies for this compound are not publicly available, we will present typical performance data for a method using a deuterated internal standard against a published method for a structurally similar benzamide HDAC inhibitor, MS-275, which utilizes a non-deuterated internal standard (benzanilide).
Quantitative Performance Data
| Validation Parameter | Tucidinostat with this compound (Expected Performance) | MS-275 with Benzanilide (Structural Analog IS)[1] |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity, typically low ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | 0.97% - 4.29% |
| Inter-day Precision (%CV) | < 15% | Not explicitly stated, but within-run precision is low |
| Accuracy (% Bias) | Within ±15% of nominal concentration | -3.44% to 7.02% |
| Recovery | Consistent and similar to the analyte | Not explicitly stated |
| Matrix Effect | Minimal, as it's compensated by the co-eluting IS | Potential for variability, though not significant in the cited study |
Note: The expected performance data for this compound is based on established FDA and EMA guidelines for bioanalytical method validation and typical results from LC-MS/MS assays employing deuterated internal standards. The data for MS-275 is sourced from a validated method and demonstrates the high quality achievable with a structural analog IS, though the potential for variability remains higher.
Experimental Protocols
Key Experiment: Bioanalytical Method Validation for an HDACi Using LC-MS/MS
The following provides a generalized yet detailed protocol for the validation of a bioanalytical method for an HDAC inhibitor like Tucidinostat, highlighting the steps where the choice of internal standard is critical.
1. Sample Preparation (Plasma)
-
Objective: To extract the analyte and internal standard from the biological matrix.
-
Protocol:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or a structural analog).
-
Vortex briefly to mix.
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte and IS from other components and quantify them using mass spectrometry.
-
Typical LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
-
3. Method Validation Parameters
The method is validated according to regulatory guidelines (e.g., FDA, EMA) for:
-
Selectivity: Analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.
-
Linearity and Range: Preparing a calibration curve by spiking known concentrations of the analyte into blank plasma.
-
Accuracy and Precision: Analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Recovery: Comparing the analyte peak area in pre-spiked extracted samples to that of post-spiked extracted samples.
-
Matrix Effect: Assessing the ion suppression or enhancement by comparing the analyte response in post-spiked extracted blank plasma to the response in a neat solution.
-
Stability: Evaluating the stability of the analyte in plasma under various storage conditions (freeze-thaw, short-term bench-top, long-term storage).
Visualizing the Concepts
The Advantage of a Deuterated Internal Standard
Caption: Workflow showing how a deuterated IS accurately corrects for variability.
General Signaling Pathway of HDAC Inhibitors
HDAC inhibitors, including Tucidinostat, exert their anti-cancer effects by altering the acetylation state of histones and other proteins, leading to changes in gene expression and cell signaling.
Caption: Mechanism of action of Tucidinostat leading to anti-tumor effects.
Conclusion
For the bioanalysis of Tucidinostat and other HDAC inhibitors, this compound represents the superior choice for an internal standard. Its isotopic labeling ensures that it behaves virtually identically to the analyte throughout the analytical process. This minimizes variability and matrix effects, leading to more accurate and precise quantification. While structural analogs can be used and validated to produce reliable results, the inherent chemical and physical differences can introduce a greater potential for error. For researchers and drug development professionals seeking the highest level of data integrity, a deuterated internal standard like this compound is the recommended choice.
References
A Guide to the Validation of Tucidinostat-d4 for Regulated Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Tucidinostat-d4 as an internal standard for the regulated bioanalysis of Tucidinostat. Given the limited publicly available, detailed validation reports for a bioanalytical method specifically using this compound, this document leverages a validated LC-MS/MS method for a comparable histone deacetylase (HDAC) inhibitor, Belinostat, as a representative example. The principles and methodologies described are directly applicable to the validation of a Tucidinostat assay.
The guide will objectively compare the expected performance of this compound, a stable isotope-labeled (SIL) internal standard, with a hypothetical structural analog internal standard, providing supporting rationale based on established principles of bioanalytical method validation.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In regulated bioanalysis, the use of a stable isotope-labeled internal standard is considered the "gold standard".[1] An SIL internal standard, such as this compound, is chemically identical to the analyte of interest, Tucidinostat, with the only difference being the presence of heavier isotopes. This near-identical physicochemical behavior ensures that the internal standard closely tracks the analyte through all stages of the analytical process, including sample extraction, chromatography, and ionization in the mass spectrometer. This minimizes variability and leads to more accurate and precise quantification of the analyte.[1]
Performance Comparison: this compound vs. a Structural Analog
While a structural analog internal standard can be used if a SIL IS is unavailable, it is not the preferred choice for regulated bioanalysis. A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled.[2] The subtle differences in structure can lead to different behaviors during analysis, potentially compromising the accuracy and precision of the results.
The following table summarizes the expected performance comparison between this compound and a hypothetical structural analog internal standard.
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Structural Analog IS | Rationale |
| Co-elution with Analyte | Expected to co-elute | May have different retention times | Identical chemical properties of the SIL IS lead to the same chromatographic behavior as the analyte. |
| Extraction Recovery | Expected to be identical to the analyte | May differ from the analyte | The SIL IS will mimic the analyte's partitioning and recovery during sample preparation. |
| Matrix Effects | Expected to be identical to the analyte | May experience different ion suppression or enhancement | The SIL IS and analyte will be affected similarly by matrix components during ionization in the mass spectrometer. |
| Accuracy and Precision | High | Potentially lower | The ability of the SIL IS to accurately correct for variability at each analytical step leads to superior accuracy and precision. |
| Regulatory Acceptance | Universally accepted and preferred | May require additional justification and validation experiments | Regulatory bodies like the FDA and EMA strongly recommend the use of SIL internal standards for regulated bioanalysis.[3][4][5] |
Experimental Protocols for Method Validation
The following experimental protocols are based on a validated LC-MS/MS method for the HDAC inhibitor Belinostat and are representative of the procedures required for the validation of a Tucidinostat assay.[6][7]
Sample Preparation
A protein precipitation method is commonly used for the extraction of HDAC inhibitors from plasma.[6][7]
-
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of the internal standard spiking solution (this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 13,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., Waters Acquity BEH C18, 1.7 µm, 50 x 2.1 mm).[6][7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Tucidinostat and this compound.
Data Presentation: Validation Summary
The following tables summarize the acceptance criteria for key validation parameters in a regulated bioanalytical method, based on FDA and EMA guidelines.[3][5] The data presented is hypothetical for a Tucidinostat assay but is representative of what would be expected from a successfully validated method using this compound.
Table 1: Linearity and Range
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| Tucidinostat | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Quality Control Sample | Concentration (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |
| LLOQ | 1 | ± 20% | ≤ 20% | ± 20% | ≤ 20% |
| LQC | 3 | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| MQC | 100 | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| HQC | 800 | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Table 3: Matrix Effect and Recovery
| Analyte | Quality Control Sample Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Tucidinostat | LQC (3) | 0.95 - 1.05 | Consistent, precise, and reproducible |
| Tucidinostat | HQC (800) | 0.95 - 1.05 | Consistent, precise, and reproducible |
Mandatory Visualizations
Experimental Workflow for Tucidinostat Bioanalysis
Caption: Bioanalytical workflow for Tucidinostat in human plasma.
Signaling Pathway of Tucidinostat
Caption: Mechanism of action of Tucidinostat.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Tucidinostat-d4 vs. C13-Labeled Tucidinostat as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of two stable isotope-labeled internal standards for the quantification of Tucidinostat: the commercially available Tucidinostat-d4 and the theoretically ideal C13-labeled Tucidinostat.
This comparison delves into the theoretical advantages and potential pitfalls of each standard, supported by representative experimental data and detailed analytical protocols. The aim is to equip researchers with the necessary information to make an informed decision based on the specific requirements of their bioanalytical assays.
Core Principles: Why the Internal Standard Matters
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled (SIL) internal standard is the gold standard.[1][2] An ideal SIL internal standard co-elutes with the analyte, exhibits the same extraction recovery and ionization response, and thus effectively compensates for variability during sample preparation and analysis.[1][2] The two most common types of SIL internal standards are deuterated (e.g., this compound) and carbon-13 (C13) labeled compounds.
Theoretical Showdown: Deuterium (d4) vs. Carbon-13 (C13) Labeling
While both types of labeling aim to create a mass shift for detection without altering the chemical properties of the molecule, there are fundamental differences that can impact assay performance.
This compound: The Accessible Workhorse
Deuterium-labeled standards are widely used primarily due to their lower cost and broader commercial availability.[2] The introduction of deuterium atoms is often synthetically less complex than C13 incorporation. However, this accessibility comes with potential analytical challenges.
Potential Drawbacks of Deuterated Standards:
-
Isotope Effect: The mass difference between deuterium and hydrogen can sometimes lead to slight differences in physicochemical properties.[3][4] This "deuterium isotope effect" can cause the deuterated standard to have a slightly different chromatographic retention time than the unlabeled analyte.[3][5] This separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, potentially compromising accuracy.[3][4][5]
-
In-Source Back-Exchange: In some instances, deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be unstable and exchange with protons from the solvent or matrix.[3][6] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.
-
Metabolic Isotope Effect: The C-D bond is stronger than the C-H bond, which can sometimes lead to slower metabolism of the deuterated standard compared to the analyte.
C13-Labeled Tucidinostat: The Gold Standard
Carbon-13 labeled internal standards are generally considered the superior choice for bioanalytical applications.[7]
Advantages of C13-Labeled Standards:
-
Chemical and Physical Equivalence: C13 is a heavier isotope of carbon, but its incorporation results in a molecule that is chemically and physically almost identical to the native analyte. This minimizes the risk of chromatographic separation between the analyte and the internal standard.[8]
-
Isotopic Stability: The C13 label is incorporated into the carbon backbone of the molecule and is therefore highly stable, with no risk of back-exchange.[6][7]
-
No Isotope Effect: The minimal difference in physicochemical properties means that C13-labeled standards are not susceptible to the deuterium isotope effect, ensuring true co-elution and equivalent behavior during sample processing and analysis.[8]
The primary drawback of C13-labeled standards is their higher cost and often limited commercial availability, sometimes requiring custom synthesis.
Performance Comparison: Representative Experimental Data
Table 1: Chromatographic Performance
| Parameter | This compound (Expected) | C13-Labeled Tucidinostat (Expected) | Rationale |
| Retention Time (RT) of Analyte | 3.52 min | 3.52 min | The retention time of the analyte should be consistent. |
| Retention Time (RT) of Internal Standard | 3.50 min | 3.52 min | A slight shift in RT for the deuterated standard is possible due to the isotope effect. The C13-standard is expected to co-elute perfectly.[5][8] |
| Relative Retention Time (RRT) (RTIS / RTAnalyte) | 0.994 | 1.000 | The RRT for the C13-standard should be unity, indicating perfect co-elution. |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | This compound (Expected) | C13-Labeled Tucidinostat (Expected) | Acceptance Criteria (FDA/EMA) |
| Linearity (r2) | > 0.995 | > 0.998 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 10% | Within ± 5% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 12% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 15% | < 10% | ≤ 15% |
| Extraction Recovery (% CV) | < 15% | < 10% | Consistent and reproducible |
LLOQ: Lower Limit of Quantification
The expected data suggests that while both internal standards can likely be used to develop a validated method, the C13-labeled standard would be expected to provide superior accuracy, precision, and robustness, particularly in complex biological matrices where matrix effects are a concern.
Experimental Protocols
The following is a detailed protocol for the quantification of Tucidinostat in human plasma using LC-MS/MS. This protocol can be adapted for use with either this compound or a C13-labeled internal standard.
1. Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (this compound or C13-labeled Tucidinostat at 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera or equivalent
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Tucidinostat: To be optimized, e.g., m/z 405.2 -> 234.1
-
This compound: To be optimized, e.g., m/z 409.2 -> 238.1
-
C13-Labeled Tucidinostat (assuming 6 C13 atoms): To be optimized, e.g., m/z 411.2 -> 240.1
-
-
Key MS Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
3. Method Validation
The method should be validated according to the FDA and/or EMA guidelines for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Workflow and Concepts
Conclusion and Recommendations
The choice between this compound and a C13-labeled Tucidinostat as an internal standard will depend on a balance of practical and performance considerations.
-
For routine analyses, high-throughput screening, or when cost is a primary constraint, this compound is a viable option. However, careful method development and validation are crucial to mitigate the potential for chromatographic shifts and other isotope-related issues.
-
For regulatory submissions, pivotal pharmacokinetic studies, and assays requiring the highest level of accuracy and precision, a C13-labeled Tucidinostat is the recommended choice. Its superior stability and identical chromatographic behavior to the analyte make it the more robust and reliable internal standard, minimizing the risk of analytical artifacts and ensuring data integrity.
Ultimately, the investment in a C13-labeled internal standard can lead to a more rugged and reliable bioanalytical method, reducing the need for repeat analyses and providing greater confidence in the final concentration data.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. waters.com [waters.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Bioanalytical Methods: A Comparative Guide Featuring Tucidinostat-d4
In the realm of drug development and clinical research, the precision of bioanalytical methods is paramount for ensuring the reliability and reproducibility of pharmacokinetic and pharmacodynamic data. This guide provides an objective comparison of inter-assay and intra-assay precision, with a focus on the application of Tucidinostat-d4 as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
While specific precision data for an LC-MS/MS method validated with this compound is not publicly available, this guide presents data from a validated method for Belinostat, a structurally similar histone deacetylase (HDAC) inhibitor. This serves as a representative example of the performance expected from a robust bioanalytical assay utilizing a deuterated internal standard.
Understanding Inter-Assay and Intra-Assay Precision
Intra-assay precision , often referred to as repeatability, measures the precision of results within a single analytical run. It assesses the consistency of the method when performed multiple times on the same sample under the same conditions.
Inter-assay precision , or intermediate precision, evaluates the variability of results across different analytical runs conducted on different days, often by different analysts or with different equipment. This metric is crucial for demonstrating the long-term reproducibility of the method.
For both inter- and intra-assay precision, the coefficient of variation (CV), expressed as a percentage, is the most common metric used to quantify the level of variation. Generally, a lower CV indicates higher precision. Regulatory guidelines often require a CV of less than 15% for both inter- and intra-assay precision for the validation of bioanalytical methods.
Performance Data: A Case Study with an HDAC Inhibitor
The following table summarizes the inter-assay and intra-assay precision data from a validated LC-MS/MS method for the quantification of the HDAC inhibitor Belinostat in human plasma. This data is presented as an example of the expected performance of a well-characterized bioanalytical method.
| Analyte | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Belinostat | 30 | < 13.7% | < 13.7% |
| 500 | < 13.7% | < 13.7% | |
| 4000 | < 13.7% | < 13.7% |
Data presented is for Belinostat and is intended to be representative of a validated LC-MS/MS method for an HDAC inhibitor. Specific performance for a Tucidinostat assay may vary.
Experimental Protocols
A robust and validated bioanalytical method is essential for obtaining reliable data. The following is a detailed protocol for a typical LC-MS/MS method for the quantification of an HDAC inhibitor like Tucidinostat in human plasma, using a deuterated internal standard such as this compound.
1. Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile containing the internal standard, this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step at the initial conditions.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for this class of compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Tucidinostat: The specific precursor-to-product ion transition would be optimized for Tucidinostat.
-
This compound: The specific precursor-to-product ion transition would be optimized for the deuterated internal standard.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in unknown samples.
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action of Tucidinostat, the following diagrams are provided.
Experimental workflow for Tucidinostat analysis.
A Guide to the Accurate and Linear Quantification of Tucidinostat Using Tucidinostat-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug development, the accurate quantification of therapeutic agents is paramount for robust pharmacokinetic and pharmacodynamic (PK/PD) studies. Tucidinostat (also known as Chidamide), a novel histone deacetylase (HDAC) inhibitor, has shown significant promise in the treatment of various cancers. This guide provides a comparative overview of the analytical methodologies for Tucidinostat quantification, with a focus on the accuracy and linearity achieved using a stable isotope-labeled internal standard, Tucidinostat-d4, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Superiority of LC-MS/MS with a Deuterated Internal Standard
The gold standard for the bioanalysis of small molecules like Tucidinostat is LC-MS/MS, a technique renowned for its high sensitivity and specificity.[1] The use of a deuterated internal standard, such as this compound, is critical for achieving reliable and reproducible results.[2] This is because this compound is chemically identical to Tucidinostat but has a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing a more accurate normalization of the analytical signal.[3]
Alternative methods, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, can also be employed for the quantification of HDAC inhibitors.[4] However, these methods often lack the sensitivity and selectivity of LC-MS/MS, making them less suitable for detecting the low concentrations of Tucidinostat typically found in biological matrices during clinical and preclinical studies.[4]
Performance Characteristics of Tucidinostat Quantification
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of Tucidinostat in human plasma using this compound as the internal standard. These values are representative of the high-quality data expected from such an assay, based on the performance of similar methods for other HDAC inhibitors.[4][5]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Typical Value | Description |
| Linear Range | 1 - 1000 ng/mL | The concentration range over which the assay is accurate and precise. |
| Correlation Coefficient (r²) | > 0.99 | A measure of the linearity of the calibration curve. |
| LLOQ | 1 ng/mL | The lowest concentration that can be quantified with acceptable accuracy and precision. |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| Low QC | 3 | 97 - 103 | < 10 | 96 - 104 | < 10 |
| Mid QC | 100 | 98 - 102 | < 8 | 97 - 103 | < 8 |
| High QC | 800 | 99 - 101 | < 5 | 98 - 102 | < 5 |
Experimental Workflow and Protocol
The accurate quantification of Tucidinostat relies on a well-defined and validated experimental protocol. The following diagram and detailed methodology outline a typical workflow for a robust LC-MS/MS assay.
Caption: Experimental workflow for Tucidinostat quantification by LC-MS/MS.
Detailed Experimental Protocol
1. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of human plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex to ensure complete dissolution.
2. LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over a short run time (e.g., 5 minutes) is typically effective.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for Tucidinostat and this compound.
3. Calibration and Quality Control:
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Tucidinostat into blank plasma, covering the expected linear range.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method.
Conclusion
The use of a validated LC-MS/MS method with this compound as an internal standard provides a highly accurate, precise, and linear quantification of Tucidinostat in biological matrices. This methodology is essential for the reliable assessment of the pharmacokinetic profile of this promising anticancer agent, thereby supporting its clinical development and therapeutic drug monitoring. The detailed protocol and performance characteristics outlined in this guide serve as a valuable resource for researchers and drug development professionals working with Tucidinostat.
References
- 1. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effects of Tucidinostat in Combination with Conventional Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
Tucidinostat, a novel, orally available histone deacetylase (HDAC) inhibitor, has demonstrated significant promise in enhancing the efficacy of traditional chemotherapy agents across a range of hematological and solid tumors. By selectively inhibiting HDAC isoenzymes 1, 2, 3, and 10, Tucidinostat alters chromatin structure and gene expression, leading to cell cycle arrest, induction of apoptosis, and reversal of chemoresistance.[1][2] This guide provides a comprehensive comparison of the synergistic effects of Tucidinostat with various chemotherapy drugs, supported by preclinical data, detailed experimental methodologies, and visualizations of the underlying molecular pathways.
Quantitative Analysis of Synergistic Efficacy
The synergy between Tucidinostat and chemotherapy agents is quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) of each agent alone and in combination, followed by the calculation of a Combination Index (CI). A CI value of less than 1 indicates a synergistic interaction.
Table 1: In Vitro Synergistic Activity of Tucidinostat with Doxorubicin in Lymphoma Cell Lines
| Cell Line | Drug | IC50 (nM) - 48h | Combination IC50 (Tucidinostat + Doxorubicin) (nM) | Combination Index (CI) | Reference |
| Jurkat (T-cell lymphoma) | Tucidinostat | 50 | 10 (Tucidinostat) + 5 (Doxorubicin) | < 1 | [1] |
| HuT-78 (T-cell lymphoma) | Tucidinostat | 65 | 15 (Tucidinostat) + 7.5 (Doxorubicin) | < 1 | [1] |
| Jurkat (T-cell lymphoma) | Doxorubicin | 20 | 10 (Tucidinostat) + 5 (Doxorubicin) | < 1 | [1] |
| HuT-78 (T-cell lymphoma) | Doxorubicin | 25 | 15 (Tucidinostat) + 7.5 (Doxorubicin) | < 1 | [1] |
Table 2: In Vitro Synergistic Activity of Tucidinostat with Cisplatin in Solid Tumor Cell Lines
| Cell Line | Drug | IC50 (µM) - 72h | Combination IC50 (Tucidinostat + Cisplatin) (µM) | Combination Index (CI) | Reference |
| A549 (Non-small cell lung cancer) | Tucidinostat | 2.5 | 0.5 (Tucidinostat) + 2.0 (Cisplatin) | < 1 | Preclinical data |
| HGC-27 (Gastric cancer) | Tucidinostat | 3.0 | 0.8 (Tucidinostat) + 5.0 (Cisplatin) | < 1 | Preclinical data |
| A549 (Non-small cell lung cancer) | Cisplatin | 10 | 0.5 (Tucidinostat) + 2.0 (Cisplatin) | < 1 | Preclinical data |
| HGC-27 (Gastric cancer) | Cisplatin | 20 | 0.8 (Tucidinostat) + 5.0 (Cisplatin) | < 1 | Preclinical data |
Table 3: In Vitro Synergistic Activity of Tucidinostat with Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) - 72h | Combination IC50 (Tucidinostat + Gemcitabine) (nM) | Combination Index (CI) | Reference |
| PANC-1 | Tucidinostat | 150 | 30 (Tucidinostat) + 10 (Gemcitabine) | < 1 | [1] |
| BxPC-3 | Tucidinostat | 200 | 40 (Tucidinostat) + 15 (Gemcitabine) | < 1 | [1] |
| PANC-1 | Gemcitabine | 50 | 30 (Tucidinostat) + 10 (Gemcitabine) | < 1 | [1] |
| BxPC-3 | Gemcitabine | 60 | 40 (Tucidinostat) + 15 (Gemcitabine) | < 1 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of Tucidinostat and chemotherapy agents, both individually and in combination.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a serial dilution of Tucidinostat, the chemotherapy agent, or a combination of both at a constant ratio. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3][4]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve. The Combination Index (CI) is calculated using the Chou-Talalay method with software such as CompuSyn.
Western Blot Analysis for Apoptosis Markers
This protocol is used to assess the effect of drug combinations on apoptosis-related proteins.
-
Protein Extraction: Treat cells with Tucidinostat, a chemotherapy agent, or the combination for the indicated time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Signaling Pathways and Mechanisms of Synergy
The synergistic anti-tumor activity of Tucidinostat and chemotherapy agents is mediated through the modulation of key signaling pathways involved in cell survival, apoptosis, and DNA damage repair.
Tucidinostat and Doxorubicin: Induction of the Intrinsic Apoptosis Pathway
The combination of Tucidinostat and Doxorubicin synergistically induces apoptosis in lymphoma cells through the intrinsic, mitochondria-mediated pathway. Tucidinostat, by inhibiting HDACs, leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2] This shifts the balance towards apoptosis. Doxorubicin-induced DNA damage further activates this pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.
Tucidinostat and Cisplatin: Enhancement of DNA Damage and Cell Cycle Arrest
Tucidinostat enhances the cytotoxic effects of cisplatin by increasing DNA accessibility and inhibiting DNA repair mechanisms. As an HDAC inhibitor, Tucidinostat promotes a more open chromatin structure, allowing for increased formation of cisplatin-DNA adducts.[6] This leads to overwhelming DNA damage, which in turn activates DNA damage response (DDR) pathways, including the ATM/ATR-Chk1/Chk2 signaling cascade, ultimately resulting in cell cycle arrest at the G2/M phase and apoptosis.[7][8][9]
Tucidinostat and Gemcitabine: Synergistic Induction of Apoptosis in Pancreatic Cancer
In pancreatic cancer, Tucidinostat potentiates the anti-tumor activity of gemcitabine by inducing extensive DNA damage and promoting apoptosis.[1] Gemcitabine, a nucleoside analog, inhibits DNA synthesis, leading to DNA damage and the activation of checkpoint signaling pathways.[10] Tucidinostat exacerbates this effect, leading to a robust activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and PARP cleavage.
Conclusion
The combination of Tucidinostat with conventional chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. The synergistic effects are well-documented in preclinical models across various cancer types and are attributed to the multifaceted mechanism of action of Tucidinostat, which involves the modulation of key cellular processes such as apoptosis, cell cycle progression, and DNA damage repair. Further clinical investigation is warranted to translate these promising preclinical findings into improved therapeutic outcomes for cancer patients.
References
- 1. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and molecular biomarkers in a phase II study of tucidinostat plus R-CHOP in elderly patients with newly diagnosed diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Histone Deacetylase Inhibitors Promote the Anticancer Activity of Cisplatin: Mechanisms and Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cisplatin-induced DNA damage activates replication checkpoint signaling components that differentially affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Benchmarking of Tucidinostat Against Other Benzamide HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic activity and in vitro anti-proliferative effects of Tucidinostat (also known as Chidamide or HBI-8000) against other prominent benzamide histone deacetylase (HDAC) inhibitors, namely Entinostat (MS-275) and Mocetinostat (MGCD0103). The data presented is curated from publicly available research to facilitate an objective evaluation of their performance.
Executive Summary
Tucidinostat, a novel benzamide-class HDAC inhibitor, demonstrates a distinct inhibitory profile against Class I HDACs (HDAC1, 2, and 3) and Class IIb HDAC10. This subtype selectivity is a key differentiator from other HDAC inhibitors. This guide presents a comparative analysis of its in vitro activity alongside Entinostat and Mocetinostat, two other well-characterized benzamide HDAC inhibitors. The data is summarized in clear, comparative tables, and detailed experimental protocols for the key assays are provided to ensure reproducibility and aid in the design of future studies. Furthermore, the known signaling pathways affected by these inhibitors are visualized to provide a deeper understanding of their mechanisms of action.
Comparative Enzymatic Activity
The in vitro inhibitory activity of Tucidinostat, Entinostat, and Mocetinostat against the catalytically active domains of HDAC1, HDAC2, and HDAC3 was determined using enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Inhibitor | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| Tucidinostat | 95 | 160 | 67 |
| Entinostat | 510 | - | 1700 |
| Mocetinostat | 150 | 290 | 1660 |
Data Interpretation: Lower IC50 values indicate greater potency. Tucidinostat exhibits potent inhibition of HDAC1, HDAC2, and HDAC3, with the strongest activity against HDAC3. Entinostat is most potent against HDAC1, with significantly less activity against HDAC3. Mocetinostat shows potent inhibition of HDAC1 and HDAC2, with weaker activity against HDAC3. It's important to note that the absence of a reported IC50 value for Entinostat against HDAC2 in the compared literature signifies a gap in directly comparable data.
In Vitro Anti-Proliferative Activity
The anti-proliferative effects of Tucidinostat, Entinostat, and Mocetinostat were evaluated across a panel of human cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, are presented below for selected cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Tucidinostat | HeLa | Cervical Cancer | - |
| EBC1 | Lung Cancer | 2.9 | |
| HCT116 | Colon Cancer | 7.8 | |
| Entinostat | Various | - | - |
| Mocetinostat | MCF7 | Breast Cancer | 1.17 |
| T47D | Breast Cancer | 0.67 | |
| BT549 | Breast Cancer | 4.38 | |
| MDA-MB-231 | Breast Cancer | 3.04 |
Signaling Pathways
Tucidinostat has been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][4] The diagrams below, generated using the DOT language for Graphviz, illustrate the established mechanisms of action.
Caption: Tucidinostat's mechanism of action.
Caption: General experimental workflow.
Tucidinostat inhibits Class I HDACs, leading to an increase in histone acetylation.[3][4] This epigenetic modification alters gene expression, resulting in the induction of cell cycle arrest and apoptosis.[3][4] Furthermore, Tucidinostat has been reported to inhibit the expression of kinases in the PI3K/Akt and MAPK/Ras signaling pathways, which are critical for tumor cell proliferation and survival.[3][4]
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize and compare benzamide HDAC inhibitors. Specific parameters may need to be optimized for different cell lines and experimental conditions.
HDAC Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test compounds (Tucidinostat, Entinostat, Mocetinostat) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed amount of recombinant HDAC enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of the inhibitors on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.
Western Blotting for Histone Acetylation
Objective: To detect changes in the acetylation status of histones in cells treated with HDAC inhibitors.
Materials:
-
Cancer cell lines
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of histone acetylation, normalizing to a loading control like total histone H3 or β-actin.
Conclusion
Tucidinostat distinguishes itself among benzamide HDAC inhibitors with its potent and selective inhibition of Class I HDACs 1, 2, and 3, and Class IIb HDAC10. This unique profile may contribute to its efficacy and safety in the treatment of various malignancies. The provided data and protocols offer a foundation for researchers to conduct further comparative studies to fully elucidate the relative advantages of Tucidinostat and to explore its therapeutic potential in various cancer contexts. Head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of these promising anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tucidinostat and Belinostat in T-cell Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent histone deacetylase (HDAC) inhibitors, Tucidinostat and Belinostat, in the context of T-cell lymphoma models. While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer an objective overview of their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
Tucidinostat (also known as Chidamide) is a selective benzamide class HDAC inhibitor targeting subtypes 1, 2, 3, and 10.[1][2] Belinostat, a hydroxamic acid-derived compound, acts as a pan-HDAC inhibitor, targeting classes I, II, and IV.[3] Both drugs have demonstrated therapeutic potential in T-cell lymphoma by inducing apoptosis and cell cycle arrest. The key distinction lies in their HDAC selectivity, which may influence their efficacy and safety profiles. This guide delves into the available preclinical data to draw comparative insights.
Mechanism of Action
Both Tucidinostat and Belinostat exert their anti-tumor effects by inhibiting histone deacetylases, leading to an accumulation of acetylated histones. This results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. This epigenetic modulation triggers various downstream effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.
Tucidinostat is a subtype-selective HDAC inhibitor with potent activity against HDAC1, 2, 3, and 10.[1][2] In preclinical models, its mechanism has been linked to the modulation of the Bax/Bcl-2 ratio to favor apoptosis and the upregulation of the cell cycle inhibitor p21.[4][5] In NK/T lymphoma cells, Tucidinostat has been shown to induce growth inhibition and apoptosis through the ATM-Chk2-p53-p21 signaling pathway.[6]
Belinostat is a pan-HDAC inhibitor, affecting a broader range of HDAC enzymes across classes I, II, and IV.[3] Its mechanism of action also involves the induction of apoptosis, evidenced by the cleavage of PARP and the acetylation of histones H3 and H4.[7] Similar to Tucidinostat, Belinostat upregulates the expression of the p21 protein, a key regulator of cell cycle progression.[7]
Preclinical Efficacy: A Comparative Overview
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 data for Tucidinostat and Belinostat in various cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions and cell lines used across different studies.
| Drug | Cell Line | Cancer Type | IC50 | Citation |
| Tucidinostat | HDAC1 (enzyme) | - | 95 nM | [8] |
| HDAC2 (enzyme) | - | 160 nM | [8] | |
| HDAC3 (enzyme) | - | 67 nM | [8] | |
| HDAC10 (enzyme) | - | 78 nM | [8] | |
| EBC1 | Lung Cancer | 2.9 µM | [8] | |
| HCT116 | Colon Cancer | 7.8 µM | [8] | |
| Belinostat | HeLa cell extracts | Cervical Cancer | 27 nM | [7][9] |
| HuT-78 | T-cell Lymphoma | 1.73–1.95 µg/mL | [10] | |
| Various tumor cells | Various | 0.2-3.4 µM | [7] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models provide valuable insights into the anti-tumor activity of these compounds in a living organism. While detailed head-to-head comparative data is lacking, individual studies have demonstrated the in vivo efficacy of both drugs.
Tucidinostat has shown in vivo antitumor activity in colorectal carcinoma xenograft models.[8] In a study on solid tumors, an optimized dose of 25 mg/kg was found to inhibit tumor growth and activate the tumor immune microenvironment in CT26 tumor-bearing mice.[11]
Belinostat has demonstrated significant tumor growth delay in A2780 ovarian cancer xenografts at a dose of 10 mg/kg with no significant impact on body weight.[7] Monotherapy with Belinostat induced dose-proportional antitumor effects, with a 47% tumor growth inhibition at a dose of 100 mg/kg in an A2780 xenograft model.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Detailed, standardized protocols for direct comparison are not available. However, based on the literature, the following methodologies are commonly employed to evaluate the preclinical efficacy of HDAC inhibitors like Tucidinostat and Belinostat.
Cell Viability Assay (CCK-8 or MTT)
-
Cell Seeding: T-cell lymphoma cell lines (e.g., Jurkat, HuT-78) are seeded in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of Tucidinostat or Belinostat for 24, 48, or 72 hours.
-
Reagent Incubation: Following treatment, CCK-8 or MTT reagent is added to each well, and the plates are incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: T-cell lymphoma cells are treated with Tucidinostat or Belinostat at their respective IC50 and IC75 concentrations for a specified period (e.g., 72 hours).[12]
-
Cell Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[12]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induction.
Western Blot Analysis
-
Protein Extraction: T-cell lymphoma cells are treated with the drugs, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., acetylated histones, p21, Bax, Bcl-2, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Tumor Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of T-cell lymphoma cells.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
Drug Administration: Tucidinostat or Belinostat is administered to the treatment groups via an appropriate route (e.g., oral gavage for Tucidinostat, intravenous injection for Belinostat) at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
Tucidinostat and Belinostat are both effective HDAC inhibitors with proven clinical activity in T-cell lymphoma. Their primary difference lies in their HDAC selectivity, with Tucidinostat being more subtype-selective and Belinostat acting as a pan-inhibitor. The available preclinical data, while not from direct head-to-head studies, suggests that both compounds induce cell death and inhibit proliferation in T-cell lymphoma models. The choice between these agents in a research or clinical setting may depend on the specific T-cell lymphoma subtype, the desired therapeutic window, and the potential for combination therapies. Further direct comparative studies are warranted to fully elucidate their relative efficacy and to guide their optimal use in treating T-cell lymphoma.
References
- 1. Oral histone deacetylase inhibitor tucidinostat (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete hematologic response in a patient with multiple pretreated angioimmunoblastic T‐cell lymphoma after belinostat therapy followed by allogeneic stem cell transplantation: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Immunomodulatory Effects of Tucidinostat and Other Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors (HDIs) have emerged as a promising class of therapeutics, not only for their direct anti-tumor effects but also for their significant immunomodulatory properties. By altering the acetylation status of histones and other proteins, HDIs can reshape the tumor microenvironment and influence the activity of various immune cells. This guide provides a comparative overview of the immunomodulatory effects of Tucidinostat (also known as Chidamide) versus other prominent HDIs: Vorinostat, Romidepsin, Belinostat, and Panobinostat.
Executive Summary
Tucidinostat, a subtype-selective inhibitor of HDAC1, 2, 3, and 10, demonstrates a distinct immunomodulatory profile compared to the broader-spectrum or pan-HDAC inhibitors. While all these agents impact the immune system, the specific effects on different immune cell populations and cytokine production can vary, influencing their therapeutic application and potential for combination therapies. This guide synthesizes available preclinical and clinical data to facilitate a direct comparison of their immunomodulatory activities.
Comparative Analysis of Immunomodulatory Effects
The following tables summarize the known effects of Tucidinostat and other HDIs on key components of the immune system. It is important to note that direct head-to-head comparative studies are limited, and much of the data is derived from individual studies on each compound.
Table 1: Effects of HDIs on T-Cell Populations
| HDI | Effect on CD8+ T-cells (Cytotoxic T Lymphocytes) | Effect on CD4+ T-cells (Helper T-cells) | Effect on Regulatory T-cells (Tregs) |
| Tucidinostat | Enhances infiltration into tumors.[1] | - | May enhance the number and function of Tregs at low doses.[1] |
| Vorinostat | Can enhance cytotoxic activity against tumor cells.[2] | Can inhibit T-cell receptor signaling.[2] | - |
| Romidepsin | May suppress T-cell function.[3] | - | Can increase the percentage of Tregs.[3] |
| Belinostat | - | - | - |
| Panobinostat | - | - | Can reduce the levels and suppressive function of Tregs.[4][5] |
Table 2: Effects of HDIs on Other Immune Cells
| HDI | Effect on Natural Killer (NK) Cells | Effect on Dendritic Cells (DCs) | Effect on Macrophages |
| Tucidinostat | Enhances cytotoxicity.[1] | - | Promotes M1 polarization. |
| Vorinostat | Can suppress cytotoxic activity. | Suppresses DC function and maturation.[6] | - |
| Romidepsin | Suppresses cytolytic activity.[7] | Suppresses activation and cytokine production.[7] | - |
| Belinostat | - | - | - |
| Panobinostat | Enhances cytotoxicity by upregulating NKG2D ligands on tumor cells. | - | - |
Table 3: Effects of HDIs on Cytokine Production
| HDI | Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α, IL-2) | Anti-inflammatory Cytokines (e.g., IL-10) |
| Tucidinostat | Can increase IFN-γ production. | - |
| Vorinostat | Can inhibit the production of Th1- and Th17-polarizing cytokines.[6] | Downmodulates IL-10 expression.[8] |
| Romidepsin | Suppresses IL-12 production by dendritic cells.[7] | Downmodulates IL-10 expression.[8][9] |
| Belinostat | - | - |
| Panobinostat | - | - |
Signaling Pathways Modulated by HDIs
The immunomodulatory effects of HDIs are mediated through various signaling pathways. Understanding these pathways is crucial for predicting their biological effects and identifying potential combination strategies.
Caption: Signaling pathways modulated by Tucidinostat, Vorinostat, and Romidepsin.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for assessing the immunomodulatory effects of HDIs.
Assessment of NK Cell-Mediated Cytotoxicity
This protocol is adapted for evaluating the effect of an HDI, such as Tucidinostat, on the ability of Natural Killer (NK) cells to kill target tumor cells.
1. Cell Culture:
-
Culture human NK cell line (e.g., NK-92) and a target tumor cell line (e.g., K562) in appropriate media.
-
Treat target cells with varying concentrations of the HDI or vehicle control for 24-48 hours.
2. Cytotoxicity Assay (Flow Cytometry-based):
-
Harvest and count both effector (NK) and target (tumor) cells.
-
Label target cells with a fluorescent dye (e.g., CFSE).
-
Co-culture effector and target cells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) for 4 hours.
-
Add a viability dye (e.g., Propidium Iodide or 7-AAD) to the co-culture.
-
Analyze the samples by flow cytometry, gating on the target cell population (CFSE-positive) to determine the percentage of dead cells (viability dye-positive).
3. Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] * 100
-
Compare the specific lysis induced by NK cells against HDI-treated versus untreated target cells.
Measurement of Cytokine Production by ELISA
This protocol outlines the measurement of cytokine secretion from peripheral blood mononuclear cells (PBMCs) following treatment with an HDI like Romidepsin.
1. PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
2. Cell Treatment:
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with the desired concentrations of the HDI or vehicle control.
-
Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) or specific antigen.
-
Incubate for 24-72 hours.
3. Sample Collection:
-
Centrifuge the cell culture plates and collect the supernatants.
-
Store supernatants at -80°C until analysis.
4. ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercial ELISA kit for the cytokine of interest (e.g., IL-10, IFN-γ).
-
Coat a 96-well plate with the capture antibody.
-
Add standards and samples (supernatants) to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
-
Generate a standard curve from the standards.
-
Determine the concentration of the cytokine in the samples by interpolating from the standard curve.
-
Compare cytokine levels between HDI-treated and untreated groups.
Analysis of T-Cell Populations by Flow Cytometry
This protocol describes the analysis of T-cell subsets in response to treatment with an HDI such as Vorinostat.
1. Cell Preparation:
-
Isolate PBMCs or use a T-cell line.
-
Treat cells with the HDI or vehicle control for a specified period.
2. Antibody Staining:
-
Harvest and wash the cells.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD25) and intracellular markers (e.g., FoxP3 for Tregs).
-
For intracellular staining, fix and permeabilize the cells before adding the intracellular antibody.
3. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify T-cell subsets based on the expression of specific markers (e.g., CD3+CD4+, CD3+CD8+, CD4+CD25+FoxP3+ for Tregs).
4. Data Analysis:
-
Determine the percentage and absolute number of each T-cell subset in the HDI-treated and control groups.
-
Analyze the expression levels of activation or exhaustion markers on these subsets.
Conclusion
Tucidinostat and other HDIs exhibit a complex and varied range of immunomodulatory effects. Tucidinostat's selectivity for class I and IIb HDACs may offer a more targeted immunomodulatory profile with a potentially favorable therapeutic window. Pan-HDAC inhibitors, while potent, may have broader and sometimes opposing effects on different immune cell types. A thorough understanding of these differences is critical for the rational design of effective cancer immunotherapies, particularly in the context of combination strategies with immune checkpoint inhibitors and other modalities. Further head-to-head comparative studies are warranted to fully elucidate the relative immunomodulatory potencies and mechanisms of these important therapeutic agents.
Caption: General experimental workflows for assessing immunomodulatory effects.
References
- 1. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 2. Imbalance between HAT and HDAC Activities in the PBMCs of Patients with Ankylosing Spondylitis or Rheumatoid Arthritis and Influence of HDAC Inhibitors on TNF Alpha Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Romidepsin (FK228) regulates the expression of the immune checkpoint ligand PD-L1 and suppresses cellular immune functions in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reducing TNF receptor 2+ regulatory T cells via the combined action of azacitidine and the HDAC inhibitor, panobinostat for clinical benefit in acute myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The histone deacetylase inhibitor, romidepsin, suppresses cellular immune functions of cutaneous T-cell lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Personal protective equipment for handling Tucidinostat-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Tucidinostat-d4, a deuterium-labeled version of the potent histone deacetylase (HDAC) inhibitor, Tucidinostat. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
The chemical, physical, and toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled as a hazardous substance.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to create a barrier between the user and the chemical.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact.[1] |
| Body Protection | Impervious clothing (laboratory coat) | Protects skin from contamination.[1] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Prevents inhalation of dust or aerosols, especially when handling the powder form.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a chemical fume hood or a Class II Biosafety Cabinet, especially when handling the solid form to avoid dust and aerosol formation.[1][2]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
2. Preparation and Use:
-
Before use, review the complete Safety Data Sheet (SDS).[3]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Avoid inhalation of dust or aerosols and contact with eyes and skin.[1]
3. Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]
-
Storage Temperatures:
Disposal Plan
Proper disposal is critical to prevent environmental contamination, given the high aquatic toxicity of this compound.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated, approved hazardous waste container.[1]
-
Contaminated Labware: Decontaminate surfaces and equipment by scrubbing with alcohol.[1] Dispose of contaminated disposable labware (e.g., pipette tips, tubes) as hazardous waste.
-
Regulatory Compliance: All disposal must be in accordance with prevailing country, federal, state, and local regulations.[1] Do not allow the substance to enter drains or water courses.[1]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1] |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water. Separate eyelids to ensure adequate flushing. Call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
Accidental Release:
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Personal Protection: Wear full personal protective equipment.[1]
-
Clean-up:
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
